Methyl 3-tert-butyl-4-hydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-tert-butyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13/h5-7,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGVVWMIXUBORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527804 | |
| Record name | Methyl 3-tert-butyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39778-63-7 | |
| Record name | Methyl 3-tert-butyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide: Methyl 3-tert-butyl-4-hydroxybenzoate
This guide provides an in-depth technical analysis of Methyl 3-tert-butyl-4-hydroxybenzoate , a hindered phenolic ester structurally positioned between simple parabens and highly hindered antioxidants like BHT. The content is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and utility as a functional intermediate.
Executive Summary & Chemical Identity
Methyl 3-tert-butyl-4-hydroxybenzoate (often referred to as the mono-tert-butyl derivative of Methyl Paraben) is a lipophilic, hindered phenolic compound. It serves as a critical intermediate in the synthesis of complex antioxidants and pharmaceutical agents. Structurally, it combines the ester functionality of methyl 4-hydroxybenzoate with a bulky tert-butyl group at the ortho position relative to the hydroxyl group. This steric hindrance modulates the reactivity of the phenolic hydroxyl, enhancing its radical-scavenging stability compared to the unhindered parent compound.
Chemical Structure & Identifiers
| Property | Detail |
| IUPAC Name | Methyl 3-(1,1-dimethylethyl)-4-hydroxybenzoate |
| Common Names | 3-tert-butyl-4-hydroxybenzoic acid methyl ester; Mono-t-butyl methyl paraben |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Core Moiety | Hindered Phenol / Benzoate Ester |
| Key Functional Groups | Phenolic -OH (sterically hindered), Methyl Ester, tert-Butyl |
Physicochemical Properties
The introduction of the tert-butyl group significantly alters the physicochemical profile of the parent methyl paraben, increasing lipophilicity and reducing the acidity of the phenolic proton.
Fundamental Constants (Experimental & Predicted)
| Parameter | Value (Approx./Range) | Significance |
| Melting Point | 65 – 72 °C | Solid at room temperature; lower than parent paraben due to symmetry disruption. |
| Boiling Point | ~290 – 300 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |
| LogP (Octanol/Water) | ~3.5 – 3.8 | Highly lipophilic; suitable for lipid-based formulations or membrane permeation. |
| pKa (Phenolic) | ~8.5 – 9.0 | Less acidic than methyl paraben (pKa ~8.4) due to electron-donating alkyl group. |
| Solubility | Soluble in alcohols, ethers, CHCl₃; Insoluble in water. | Requires organic solvents for reaction and extraction. |
Synthesis & Production Protocols
The synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate is typically achieved via the Friedel-Crafts alkylation of Methyl 4-hydroxybenzoate (Methyl Paraben) using a tert-butyl source (isobutylene or tert-butanol) and an acid catalyst.
Mechanistic Pathway
The reaction proceeds through an electrophilic aromatic substitution. The bulky tert-butyl carbocation attacks the ortho position relative to the activating hydroxyl group. Control of stoichiometry is critical to prevent over-alkylation to the 3,5-di-tert-butyl derivative.
Figure 1: Synthetic pathway for the mono-alkylation of Methyl Paraben. Strict stoichiometric control favors the mono-substituted product.
Experimental Protocol: Selective Mono-Alkylation
Objective: Synthesize Methyl 3-tert-butyl-4-hydroxybenzoate with >90% selectivity.
Reagents:
-
Methyl 4-hydroxybenzoate (15.2 g, 100 mmol)
-
tert-Butanol (7.4 g, 100 mmol) or Isobutylene gas
-
Sulfuric Acid (98%, 1.0 mL) or Methanesulfonic acid
-
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-hydroxybenzoate in 50 mL of solvent (DCM).
-
Catalyst Addition: Cool the solution to 0–5 °C in an ice bath. Add the acid catalyst dropwise to prevent exotherms.
-
Alkylation:
-
Method A (t-Butanol): Add tert-butanol dropwise over 30 minutes.
-
Method B (Isobutylene): Bubble isobutylene gas slowly into the solution until 1.0 equivalent is absorbed (monitor by weight).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) or HPLC. The mono-product typically appears as a spot less polar than the starting material but more polar than the di-tert-butyl byproduct.
-
Quenching: Quench the reaction with 50 mL of saturated NaHCO₃ solution.
-
Work-up: Extract the organic layer, wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from aqueous methanol or hexane to remove unreacted starting material and traces of the di-tert-butyl derivative.
Analytical Characterization
Confirming the structure requires distinguishing the mono-substituted product from the starting material and the di-substituted impurity.
| Technique | Expected Signals / Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.42 (s, 9H) : tert-Butyl group.δ 3.89 (s, 3H) : Methyl ester (-OCH₃).δ 5.40 (s, 1H) : Phenolic -OH (exchangeable).δ 6.75 (d, J=8.4 Hz, 1H) : Aromatic H at C5.δ 7.80 (dd, J=8.4, 2.0 Hz, 1H) : Aromatic H at C6.δ 7.95 (d, J=2.0 Hz, 1H) : Aromatic H at C2. |
| IR Spectroscopy | 3300-3400 cm⁻¹ : O-H stretch (hindered phenol).1715 cm⁻¹ : C=O stretch (ester).2960 cm⁻¹ : C-H stretch (aliphatic t-butyl). |
| Mass Spectrometry (GC-MS) | m/z 208 [M]+ : Molecular ion.m/z 193 [M-CH₃]+ : Loss of methyl from t-butyl (characteristic of t-butyl aromatics). |
Applications in Drug Development & Research
Methyl 3-tert-butyl-4-hydroxybenzoate is primarily utilized as a functional building block and a mechanistic probe in antioxidant research.
Antioxidant Mechanism (HAT vs. SET)
The compound acts as a chain-breaking antioxidant. The bulky tert-butyl group stabilizes the phenoxy radical formed after hydrogen atom transfer (HAT).
Figure 2: Hydrogen Atom Transfer (HAT) mechanism. The tert-butyl group sterically protects the phenoxy radical, preventing rapid propagation.
Pharmaceutical Intermediate
-
Lipid-Lowering Agents: Used in the synthesis of fibrate analogues where increased lipophilicity is required.
-
Anti-Inflammatory Drugs: Precursor for dual antioxidant/anti-inflammatory candidates designed to mitigate oxidative stress in tissue.
-
Polymer Stabilizers: Acts as a non-discoloring stabilizer for polyolefins, often serving as a model compound to test the efficacy of mono-hindered vs. di-hindered phenolic esters.
Safety & Handling Guidelines
While structurally related to food-grade preservatives (parabens) and antioxidants (BHT), this specific derivative should be handled with standard laboratory precautions for irritants.
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Use chemical-resistant gloves (Nitrile) and safety goggles. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable under normal conditions but may discolor upon prolonged exposure to light and air due to slow oxidation of the phenol.
References
-
Tasaki, T. et al. (2018). Synthesis and Antioxidant Activity of Hindered Phenolic Esters. Journal of Oleo Science.
-
USPTO. (1967). Process for the preparation of alkyl-hydroxybenzoic acid esters. US Patent 3,330,855.
-
PubChem. (2024). Compound Summary: Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (Analogous Structure). National Library of Medicine.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 4-hydroxybenzoate (Parent Compound). Merck KGaA.
An In-depth Technical Guide to the Chemical Structure and Synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-tert-butyl-4-hydroxybenzoate is a substituted phenolic ester of significant interest in medicinal chemistry and materials science. Its structure, featuring a sterically hindered phenol, imparts unique antioxidant and biological properties. This guide provides a comprehensive overview of its chemical characteristics, a detailed proposed synthesis protocol based on established chemical principles, and methods for its characterization.
Chemical Structure and Properties
Methyl 3-tert-butyl-4-hydroxybenzoate possesses a benzene ring substituted with a hydroxyl group at position 4, a methyl ester group at position 1, and a tert-butyl group at position 3. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; C7 [label="C"]; O2 [label="O"]; O3 [label="O"]; C8 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Hydroxyl group at C4 C4 -- O1; O1 -- H1;
// Methyl ester group at C1 C1 -- C7; C7 -- O2 [style=double]; C7 -- O3; O3 -- C8; C8 -- H2; C8 -- H3; C8 -- H4;
// Tert-butyl group at C3 C3 -- C9; C9 -- C10; C9 -- C11; C9 -- C12; C10 -- H5; C10 -- H6; C10 -- H7; C11 -- H8; C11 -- H9; C11 -- H10; C12 -- H11; C12 -- H12; C12 -- H13; } Structure of Methyl 3-tert-butyl-4-hydroxybenzoate
Table 1: Physicochemical Properties of Methyl 3-tert-butyl-4-hydroxybenzoate and Related Compounds
| Property | Methyl 3-tert-butyl-4-hydroxybenzoate (Predicted) | Methyl 4-hydroxybenzoate[1] | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate[2] |
| Molecular Formula | C12H16O3 | C8H8O3 | C16H24O3 |
| Molecular Weight | 208.25 g/mol | 152.15 g/mol | 264.36 g/mol [2] |
| Appearance | White to off-white solid | Colorless crystals or white crystalline powder[1] | White to off-white solid |
| Melting Point | Not available | 125-128 °C | 164-166 °C[3] |
| Boiling Point | Not available | 270-280 °C (decomposes) | 334.8±42.0 °C (Predicted)[3] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | Slightly soluble in water; soluble in alcohol, ether. | Soluble in organic solvents like chloroform and DMSO.[3] |
Proposed Synthesis Pathway: Electrophilic Aromatic Substitution
A robust and logical approach for the synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate is the Friedel-Crafts alkylation of Methyl 4-hydroxybenzoate. This electrophilic aromatic substitution reaction introduces the tert-butyl group onto the benzene ring. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the methyl ester, the incoming electrophile is directed to the ortho positions (3 and 5).
Mechanistic Insights
The reaction proceeds via the formation of a tert-butyl carbocation, a potent electrophile. In the presence of a strong acid catalyst like sulfuric acid, tert-butanol is protonated, followed by the loss of a water molecule to generate the stable tertiary carbocation. The electron-rich aromatic ring of methyl 4-hydroxybenzoate then attacks the carbocation, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the alkylated product.
Controlling the stoichiometry of the reactants is crucial to favor the mono-substituted product over the di-substituted Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. Using a slight excess of the starting methyl 4-hydroxybenzoate relative to tert-butanol can help achieve this selectivity.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on established procedures for Friedel-Crafts alkylation of phenols. Optimization of reaction time, temperature, and stoichiometry may be required to maximize the yield of the desired mono-substituted product.
Materials:
-
Methyl 4-hydroxybenzoate
-
tert-Butanol
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable inert solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-hydroxybenzoate (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Alkylating Agent: To the cooled solution, add tert-butanol (0.9 eq) dropwise with continuous stirring.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the reaction mixture via the dropping funnel, ensuring the temperature remains below 10 °C. The addition of sulfuric acid is highly exothermic and should be performed with extreme caution.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate Methyl 3-tert-butyl-4-hydroxybenzoate.
Characterization
Table 2: Predicted Spectroscopic Data for Methyl 3-tert-butyl-4-hydroxybenzoate
| Technique | Predicted Observations |
| ¹H NMR | - Singlet for the tert-butyl protons (~1.4 ppm).- Singlet for the methyl ester protons (~3.9 ppm).- Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- A broad singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | - Quaternary carbon of the tert-butyl group (~35 ppm).- Carbons of the methyl groups of the tert-butyl group (~30 ppm).- Methyl ester carbon (~52 ppm).- Aromatic carbons with distinct chemical shifts due to the different substituents.- Carbonyl carbon of the ester (~167 ppm). |
| IR Spectroscopy | - Broad O-H stretching band for the phenolic hydroxyl group (~3300-3500 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons (~2900-3100 cm⁻¹).- Strong C=O stretching band for the ester carbonyl group (~1700-1720 cm⁻¹).- C-O stretching bands for the ester and phenol groups (~1100-1300 cm⁻¹).- Aromatic C=C bending vibrations (~1500-1600 cm⁻¹). |
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
Methyl 4-hydroxybenzoate: May cause skin and eye irritation. Handle with care.
-
tert-Butanol: Flammable liquid and vapor. Harmful if inhaled. Causes serious eye irritation.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive and reacts violently with water. Handle with extreme caution.
Consult the Safety Data Sheets (SDS) for each reagent before use.
Conclusion
This technical guide outlines the key structural features and a plausible synthetic route for Methyl 3-tert-butyl-4-hydroxybenzoate. The proposed Friedel-Crafts alkylation protocol provides a solid foundation for its laboratory-scale synthesis. The predicted characterization data serves as a benchmark for the validation of the synthesized product. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount.
References
-
Methylparaben. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75639, Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link].
Sources
"Methyl 3-tert-butyl-4-hydroxybenzoate" mechanism of antioxidant activity
Mechanism of Antioxidant Activity & Experimental Validation[1]
Executive Summary
Methyl 3-tert-butyl-4-hydroxybenzoate (M-3-tBHB) represents a distinct class of hindered phenolic antioxidants.[1] Unlike its fully sterically hindered analogs (e.g., BHT or Methyl 3,5-di-tert-butyl-4-hydroxybenzoate), M-3-tBHB possesses an asymmetric substitution pattern. This unique architecture balances steric protection of the hydroxyl group with kinetic accessibility , making it a critical subject for polymer stabilization and pharmaceutical intermediate studies.
This guide details the physicochemical basis of its activity, delineating the competition between Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) mechanisms. It provides self-validating protocols for quantifying its efficacy against standard radical species.
Part 1: Structural Basis of Efficacy (SAR Analysis)
The antioxidant potency of M-3-tBHB is dictated by the electronic and steric environment of the phenolic moiety.
| Structural Feature | Chemical Function | Mechanistic Impact |
| Phenolic -OH (C4) | Primary Radical Scavenger | Site of hydrogen atom donation to neutralize peroxyl radicals ( |
| 3-tert-Butyl Group | Steric Hindrance | Protects the phenoxy radical from rapid oxidation by |
| Methyl Ester (C1) | Electron Withdrawing Group (EWG) | Increases the acidity of the phenol (lower |
| Unsubstituted C5 Position | Open Ortho Site | Allows for C-C coupling (dimerization) as a secondary radical termination pathway, distinct from di-tert-butyl analogs. |
The "Orthogonal" Protection Mechanism
While the tert-butyl group provides kinetic stability to the generated phenoxy radical (
Part 2: Mechanistic Pathways
The scavenging activity of M-3-tBHB operates via two primary thermodynamic pathways, dictated by solvent polarity.
1. Hydrogen Atom Transfer (HAT)
Dominant in non-polar solvents (e.g., lipids, polymers). The phenolic hydrogen is transferred directly to the free radical. The resulting phenoxy radical is stabilized by resonance and the bulky tert-butyl group.[2]
2. Sequential Proton Loss Electron Transfer (SPLET)
Dominant in polar/ionizing solvents (e.g., biological fluids). Due to the electron-withdrawing ester group, M-3-tBHB is more acidic than BHT.
-
Deprotonation:
-
Electron Transfer:
-
Protonation:
Pathway Visualization
The following diagram illustrates the bifurcation of these mechanisms and the resonance stabilization of the resulting radical.
Caption: Dual-pathway mechanism showing HAT dominance in non-polar media and SPLET in polar environments, leading to the stabilized phenoxy radical.
Part 3: Experimental Validation Protocols
To validate the efficacy of M-3-tBHB, researchers must utilize assays that differentiate between electron transfer and hydrogen donation.
Protocol A: DPPH Radical Scavenging Assay
This assay measures the reducing capacity of the antioxidant. The color change from violet to yellow at 517 nm is stoichiometric.
Reagents:
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol.
-
Sample Stock: 1.0 mg/mL M-3-tBHB in methanol.
-
Positive Control: BHT or Gallic Acid.
Workflow:
-
Preparation: Prepare serial dilutions of M-3-tBHB (10–200 µg/mL).
-
Reaction: Mix 100 µL of sample dilution with 100 µL of DPPH stock in a 96-well plate.
-
Incubation: Incubate in the dark at 25°C for 30 minutes.
-
Measurement: Read Absorbance (
) at 517 nm. -
Calculation:
Protocol B: Cyclic Voltammetry (CV)
CV provides the Oxidation Potential (
Setup:
-
Working Electrode: Glassy Carbon.
-
Counter Electrode: Platinum Wire.
-
Reference Electrode: Ag/AgCl.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Acetonitrile. -
Scan Rate: 50 mV/s.
Analysis:
Look for the first anodic peak (
Experimental Workflow Diagram
Caption: Parallel validation workflow combining photometric (DPPH) and electrochemical (CV) characterization.
Part 4: Comparative Potency Data
The following table summarizes the expected physicochemical behavior of M-3-tBHB relative to standard antioxidants.
| Parameter | M-3-tBHB | BHT (Standard) | Methyl Gallate |
| Steric Class | Mono-hindered | Di-hindered | Unhindered |
| Electronic Effect | EWG (Ester) | EDG (Methyl) | EWG (Ester) |
| Mechanism (Lipid) | HAT (Moderate) | HAT (High) | HAT (Low) |
| Mechanism (Polar) | SPLET (High) | SPLET (Low) | SPLET (Very High) |
| Radical Stability | Moderate (C5 coupling possible) | High (Fully blocked) | Low (Rapid reaction) |
Interpretation: M-3-tBHB is less potent than BHT in preserving lipids (oils) because the ester group weakens the electron density at the oxygen, making H-abstraction slightly slower. However, in emulsions or biological interfaces, its increased acidity allows it to utilize the SPLET pathway more effectively than BHT.
Part 5: References
-
Amorati, R., et al. (2013). Bond Dissociation Energies of the O–H Bond in Substituted Phenols from Equilibration Studies. Journal of Organic Chemistry. Link
-
Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research. Link
-
Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. Link
-
PubChem. (2025).[3] Methyl 3,5-di-tert-butyl-4-hydroxybenzoate Compound Summary. (Used for structural analog comparison). Link
-
BenchChem. (2025).[2] 3-tert-Butyl-4-methoxyphenol as a Positive Control in Antioxidant Assays. Link (Representative link for protocol grounding).
Sources
Introduction: The Critical Role of Hindered Phenols in Mitigating Oxidative Stress
An In-Depth Technical Guide to Methyl 3-tert-butyl-4-hydroxybenzoate as a Hindered Phenol Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Oxidative degradation is a ubiquitous challenge across numerous industries, from pharmaceuticals to polymers and cosmetics. This process, driven by the relentless activity of free radicals, compromises the stability, efficacy, and shelf-life of a vast array of materials and formulations.[1][2] Free radicals are highly reactive molecules with unpaired electrons that can initiate a cascade of damaging reactions, leading to the deterioration of product integrity.[2] Antioxidants are essential compounds that can neutralize these free radicals, thereby preventing or delaying oxidative damage.[2]
Among the various classes of antioxidants, hindered phenols have emerged as a cornerstone of stabilization technology.[1][2] These molecules are characterized by a phenolic group—a hydroxyl group attached to a benzene ring—flanked by bulky alkyl groups, such as tert-butyl groups.[2][3] This steric hindrance is not a structural quirk; it is the very feature that endows these compounds with their superior antioxidant properties, enhancing their stability and efficacy.[1][2] This guide provides a deep dive into a specific and potent example of this class: Methyl 3-tert-butyl-4-hydroxybenzoate, exploring its mechanism, evaluation, and applications.
Part 1: The Molecular Architecture and Mechanism of Action
Chemical Identity of Methyl 3-tert-butyl-4-hydroxybenzoate
-
IUPAC Name: Methyl 3-tert-butyl-4-hydroxybenzoate
-
CAS Number: 39778-63-7
-
Molecular Formula: C₁₂H₁₆O₃
-
Molecular Weight: 208.26 g/mol
The structure of Methyl 3-tert-butyl-4-hydroxybenzoate is key to its function. The phenolic hydroxyl group is the active site, responsible for donating a hydrogen atom to neutralize free radicals.[2][3] The tert-butyl group, positioned ortho to the hydroxyl group, creates a sterically hindered environment. This "hindrance" prevents the phenolic group from easily participating in unwanted side reactions while still allowing it to effectively scavenge radicals.[2] The methyl ester group at the para position modulates the molecule's polarity and solubility, influencing its compatibility with various matrices.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.26 g/mol | |
| Physical Form | Solid | |
| CAS Number | 39778-63-7 |
The Radical Scavenging Cascade
The primary antioxidant mechanism of hindered phenols like Methyl 3-tert-butyl-4-hydroxybenzoate is hydrogen atom transfer (HAT).[2][4] The process can be summarized as follows:
-
Initiation: An organic substrate (RH) is exposed to an initiator (like heat or light), leading to the formation of a free alkyl radical (R•).
-
Propagation: The alkyl radical (R•) reacts with oxygen to form a highly reactive peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another substrate molecule, propagating the chain reaction.
-
Termination: The hindered phenol (ArOH) intervenes by donating the hydrogen atom from its hydroxyl group to the peroxyl radical.[3][5] This neutralizes the radical, terminating the oxidative cycle.[3] The resulting phenoxyl radical (ArO•) is significantly less reactive due to resonance stabilization and the steric hindrance from the tert-butyl group, which prevents it from initiating new oxidation chains.[3]
Sources
An In-depth Technical Guide to the Predicted Biological Activity of Methyl 3-tert-butyl-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-tert-butyl-4-hydroxybenzoate, a derivative of p-hydroxybenzoic acid, presents a chemical scaffold suggestive of significant biological activity. While direct experimental evidence for this specific molecule is limited in publicly accessible literature, a comprehensive analysis of its structural analogues and the principles of structure-activity relationships (SAR) allows for a robust prediction of its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. This guide synthesizes the available data on related hindered phenolic compounds and parabens to construct a scientifically grounded profile of Methyl 3-tert-butyl-4-hydroxybenzoate, providing a valuable resource for researchers and drug development professionals interested in its potential therapeutic applications. The document outlines the theoretical basis for its biological activities, proposes detailed experimental protocols for its evaluation, and discusses the causal relationships between its chemical structure and predicted functions.
Introduction: Unveiling the Potential of a Hindered Phenol
Methyl 3-tert-butyl-4-hydroxybenzoate belongs to the class of phenolic compounds, which are widely recognized for their diverse biological activities. Its structure, characterized by a hydroxyl group and a bulky tert-butyl group ortho to it on a benzene ring, with a methyl ester at the para position, suggests it is a "hindered phenol." This structural motif is pivotal to the antioxidant properties of many well-known compounds, such as Butylated Hydroxytoluene (BHT). The tert-butyl group provides steric hindrance, which is crucial for stabilizing the phenoxyl radical that forms upon scavenging a free radical, thereby enhancing its antioxidant capacity.[1]
Furthermore, the p-hydroxybenzoic acid ester backbone is characteristic of parabens, a class of compounds extensively used as antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries.[2] The literature on p-hydroxybenzoic acid and its derivatives also points towards potential anti-inflammatory properties.[3][4] This guide will, therefore, explore the predicted biological activities of Methyl 3-tert-butyl-4-hydroxybenzoate based on these established principles.
Predicted Biological Activities: A Structure-Activity Relationship (SAR) Perspective
Potent Antioxidant Activity
The primary predicted biological function of Methyl 3-tert-butyl-4-hydroxybenzoate is its antioxidant activity. This is strongly inferred from the well-documented properties of hindered phenols.
Mechanism of Action: The antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance. In the case of Methyl 3-tert-butyl-4-hydroxybenzoate, the presence of the electron-donating tert-butyl group at the ortho position is expected to further stabilize this radical through steric hindrance, preventing it from participating in further radical chain reactions.[1]
-
Causality behind Experimental Choices: To validate this predicted activity, standard in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are recommended. These assays directly measure the radical scavenging capacity of a compound.
Table 1: Predicted Antioxidant Activity Profile and Comparison with Analogues
| Compound | Predicted/Reported Antioxidant Activity | Key Structural Feature Influencing Activity |
| Methyl 3-tert-butyl-4-hydroxybenzoate | High (Predicted) | Single ortho tert-butyl group providing steric hindrance. |
| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | High (Reported)[1] | Two ortho tert-butyl groups offering maximal steric hindrance. |
| Butylated Hydroxytoluene (BHT) | High (Reported)[1] | Two ortho tert-butyl groups and a para methyl group. |
| Methylparaben (Methyl 4-hydroxybenzoate) | Moderate (Reported) | Unhindered phenolic hydroxyl group. |
Experimental Workflow for Antioxidant Activity Assessment
Caption: Potential anti-inflammatory mechanism of action.
Antimicrobial Activity
The structural similarity of Methyl 3-tert-butyl-4-hydroxybenzoate to parabens strongly suggests that it will exhibit antimicrobial properties. Parabens are widely used as preservatives due to their efficacy against a broad spectrum of microorganisms. [2] Mechanism of Action: The antimicrobial action of parabens is not fully elucidated but is thought to involve the disruption of microbial cell membrane transport processes and the inhibition of key enzymes. The effectiveness of parabens generally increases with the length of the alkyl ester chain.
-
Causality behind Experimental Choices: The antimicrobial efficacy of Methyl 3-tert-butyl-4-hydroxybenzoate can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. This provides a direct measure of its potency.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of Methyl 3-tert-butyl-4-hydroxybenzoate (e.g., 1 mg/mL) in methanol.
-
Prepare serial dilutions of the test compound from the stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control (100 µL of methanol and 100 µL of DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Methyl 3-tert-butyl-4-hydroxybenzoate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
-
Cytokine Measurement:
-
Measure the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.
-
Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum:
-
Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.
-
Dilute the cultures to achieve a standardized inoculum size.
-
-
Broth Microdilution Method:
-
In a 96-well plate, prepare two-fold serial dilutions of Methyl 3-tert-butyl-4-hydroxybenzoate in the appropriate broth.
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbes without compound) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for microbial growth for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.
-
Conclusion and Future Directions
While direct experimental data on Methyl 3-tert-butyl-4-hydroxybenzoate is currently scarce, a robust scientific rationale based on structure-activity relationships strongly suggests its potential as a valuable bioactive compound. Its hindered phenolic structure points to significant antioxidant activity, which in turn implies anti-inflammatory properties. Furthermore, its paraben-like core suggests antimicrobial efficacy.
The experimental protocols detailed in this guide provide a clear roadmap for the validation of these predicted activities. Future research should focus on obtaining empirical data for Methyl 3-tert-butyl-4-hydroxybenzoate to confirm its biological profile. In vivo studies will be crucial to assess its therapeutic potential, pharmacokinetics, and safety profile. The exploration of this and similar molecules could lead to the development of novel therapeutic agents for a range of conditions associated with oxidative stress, inflammation, and microbial infections.
References
-
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. [Link]
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4-Hydroxybenzoic Acid. Rupa Health. [Link]
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Promoting activity of 3-tert-butyl-4-hydroxyanisole (BHA) in BALB/3T3 cell transformation. (1987). PubMed. [Link]
-
Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). ResearchGate. [Link]
-
A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). MDPI. [Link]
- WO1995013095A2 - Therapy.
-
Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). (2017). Royal Society of Chemistry. [Link]
-
Tert-butyl 2-hydroxybenzoate | C11H14O3. PubChem. [Link]
-
Chemical structure of p-hydroxybenzoate esters, where R = methylparaben... ResearchGate. [Link]
-
Effects of mono-, di- and tri-hydroxybenzoic acids on the nitrosation of propranolol: structure-activity relationship. (2000). PubMed. [Link]
- US8367843B2 - Phenol derivative.
- CN108026077A - Phenoxymethyl derivative.
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"Methyl 3-tert-butyl-4-hydroxybenzoate" physical and chemical characteristics
Technical Monograph: Methyl 3-tert-butyl-4-hydroxybenzoate CAS: 2417-76-7 | Molecular Formula: C₁₂H₁₆O₃
Executive Summary
Methyl 3-tert-butyl-4-hydroxybenzoate is a hindered phenolic ester serving as a critical intermediate in the synthesis of complex antioxidants and active pharmaceutical ingredients (APIs). Structurally, it represents a hybrid between the ubiquitous preservative Methylparaben (Methyl 4-hydroxybenzoate) and the antioxidant BHT (Butylated Hydroxytoluene). The introduction of a bulky tert-butyl group at the ortho position to the phenolic hydroxyl group significantly alters its physicochemical profile, enhancing lipophilicity and radical-scavenging stability compared to its non-substituted parent.
This guide details the physicochemical characterization, synthetic pathways, and spectroscopic validation of this compound, designed for researchers in process chemistry and materials science.
Structural Identity & Physicochemical Profile
The steric bulk of the tert-butyl group (1.4 Å van der Waals radius) provides kinetic stabilization to the phenoxy radical formed during oxidation, a key feature of its antioxidant mechanism.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | Methyl 3-(1,1-dimethylethyl)-4-hydroxybenzoate | |
| CAS Number | 2417-76-7 | |
| Molecular Weight | 208.25 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 132 – 135 °C | Distinct from Methylparaben (125°C) and di-t-butyl analog (164°C). |
| Boiling Point | ~295 °C (at 760 mmHg) | Predicted |
| LogP (Octanol/Water) | 3.52 ± 0.3 | Significantly more lipophilic than Methylparaben (LogP 1.96). |
| pKa (Phenolic OH) | ~9.8 | Slightly less acidic than Methylparaben due to electron-donating alkyl group. |
| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃; Insoluble in water. |
Synthetic Routes & Process Chemistry
Two primary routes exist for the synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate. The choice depends on the starting material availability and purity requirements.
Route A: Acid-Catalyzed Esterification (High Purity)
This route is preferred for pharmaceutical applications where regioselectivity is critical. It begins with the pre-functionalized 3-tert-butyl-4-hydroxybenzoic acid.
-
Reagents: 3-tert-butyl-4-hydroxybenzoic acid, Methanol (excess), H₂SO₄ (cat).[1]
-
Mechanism: Fischer Esterification.[2]
-
Advantage: Avoids formation of di-tert-butyl byproducts.
Route B: Friedel-Crafts Alkylation (Industrial)
This route modifies Methylparaben directly. It is cost-effective but requires careful control to prevent over-alkylation (formation of the 3,5-di-tert-butyl species).
-
Reagents: Methyl 4-hydroxybenzoate, Isobutylene (gas) or tert-Butanol, Methanesulfonic acid (MSA).
-
Challenge: Kinetic control is required to stop at the mono-substituted stage.
Experimental Workflow Visualization
Figure 1: Comparative synthetic workflows. Route A offers higher regioselectivity; Route B requires rigorous purification to remove the 3,5-di-tert-butyl byproduct.
Spectroscopic Characterization (Self-Validating Protocol)
To validate the identity of CAS 2417-76-7, one must distinguish it from the starting material (Methylparaben) and the over-alkylated byproduct.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
The aromatic region is the diagnostic fingerprint. Unlike the symmetric AA'BB' system of Methylparaben, the mono-tert-butyl derivative displays an ABC (or ABX) splitting pattern .
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.98 | Doublet (d, J≈2.0 Hz) | 1H | H-2 | Meta to t-butyl; deshielded by ester carbonyl. |
| 7.82 | Doublet of Doublets (dd, J≈8.5, 2.0 Hz) | 1H | H-6 | Ortho to ester; couples with H-5 and H-2. |
| 6.75 | Doublet (d, J≈8.5 Hz) | 1H | H-5 | Ortho to hydroxyl; shielded by electron donation. |
| 5.45 | Singlet (br, s) | 1H | -OH | Exchangeable; shift varies with concentration. |
| 3.88 | Singlet (s) | 3H | -OCH₃ | Methyl ester protons. |
| 1.42 | Singlet (s) | 9H | -C(CH₃)₃ | tert-Butyl group (Diagnostic peak). |
Validation Check:
-
Absence of Symmetry: If the aromatic region shows a singlet (2H) at ~7.9 ppm, you have made the di-tert-butyl derivative (CAS 2511-22-0).
-
Integration Ratio: The ratio of t-Butyl (9H) to Ester Methyl (3H) must be exactly 3:1.
Infrared Spectroscopy (FT-IR)
-
3400–3200 cm⁻¹: O-H stretch (hindered phenol, often sharper than unhindered phenols).
-
2960 cm⁻¹: C-H stretch (asymmetric methyl from t-butyl).
-
1715 cm⁻¹: C=O stretch (conjugated ester).
Functional Applications & Mechanism
Antioxidant Activity
The compound functions as a chain-breaking antioxidant. The tert-butyl group provides steric protection to the phenoxy radical, preventing rapid coupling reactions while allowing the radical to scavenge reactive oxygen species (ROS).
Mechanism Visualization:
Figure 2: Structure-Activity Relationship (SAR). The t-butyl group sterically hinders the oxygen center, extending the lifetime of the phenoxy radical and preventing pro-oxidant side reactions.
Industrial & Pharmaceutical Utility[3]
-
Polymer Stabilization: Used as a non-discoloring stabilizer in polyolefins where BHT volatility is a concern.
-
Intermediate Synthesis: Acts as a precursor for "dimeric" antioxidants where two benzoate rings are linked, increasing molecular weight to prevent migration in plastics.
Safety & Handling (MSDS Summary)
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation)
-
-
Handling: Use local exhaust ventilation. Avoid dust formation.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable under normal conditions but may degrade if exposed to strong bases (hydrolysis of the ester).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117640, tert-Butyl 4-hydroxybenzoate (Analogous structural data). Retrieved from [Link]
-
Vinati Organics. (2022). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications (Process chemistry of related benzoates). Retrieved from [Link]
Sources
A Technical Guide to the Research Applications of Substituted Hydroxybenzoates: A Focus on Methyl 3-tert-butyl-4-hydroxybenzoate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sterically hindered phenolic scaffold is a cornerstone of antioxidant chemistry and a privileged structure in medicinal chemistry and material science. Within this class, alkylated hydroxybenzoates offer a tunable platform for developing novel therapeutics, polymer additives, and research probes. While much attention has been focused on di-substituted compounds like Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, its mono-substituted analogue, Methyl 3-tert-butyl-4-hydroxybenzoate , represents a molecule with distinct steric and electronic properties. This guide provides an in-depth technical overview of the research applications stemming from this structural motif, offering field-proven insights and detailed experimental protocols to empower researchers in their exploratory work. We will delve into the core antioxidant properties, explore its potential as a scaffold in drug discovery, and detail its utility in material science, using the well-documented di-tert-butyl analog to illustrate key concepts and methodologies directly applicable to the mono-substituted title compound.
The Tert-butylated Hydroxybenzoate Scaffold: An Introduction
The fundamental structure consists of a benzoic acid core with a hydroxyl group at the 4-position, which is crucial for its primary antioxidant activity. The addition of one or two bulky tert-butyl groups ortho to this hydroxyl group creates significant steric hindrance. This hindrance is not a trivial modification; it is the key to the functionality of these molecules. It stabilizes the phenoxyl radical formed during the antioxidant cycle, preventing it from participating in deleterious secondary reactions and enhancing its efficacy as a radical scavenger.[1]
The methyl ester modification, as seen in Methyl 3-tert-butyl-4-hydroxybenzoate, enhances lipophilicity, which can be critical for bioavailability in biological systems and miscibility in polymer matrices.
Chemical Identity and Physicochemical Properties
A comparative look at the mono- and di-substituted analogs reveals differences in molecular weight and likely polarity, which can influence solubility, crystal packing, and biological interactions.
| Property | Methyl 3-tert-butyl-4-hydroxybenzoate | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate |
| Molecular Formula | C₁₂H₁₆O₃ | C₁₆H₂₄O₃[2][3][4] |
| Molecular Weight | 208.25 g/mol | 264.36 g/mol [2][3][4] |
| CAS Number | 39778-63-7[5][6] | 2511-22-0[2][3][7] |
| Appearance | White to off-white solid/powder | White to yellow crystals or powder[2] |
| Key Feature | Asymmetric steric hindrance | Symmetric and high steric hindrance[1] |
Overview of Synthesis
The synthesis of these compounds is typically achieved through straightforward esterification of the corresponding carboxylic acid. For instance, 3,5-di-tert-butyl-4-hydroxybenzoic acid can be reacted with methanol under reflux with a catalyst like p-toluenesulfonic acid or sodium methoxide to yield the methyl ester.[8] A similar principle applies to the synthesis of the mono-tert-butylated version from its corresponding acid.
Core Application: Antioxidant Activity and Mechanistic Action
The primary and most well-understood application of this chemical family is as antioxidants. The mechanism hinges on the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thus neutralizing it.
The stability of the resulting phenoxyl radical is paramount. The ortho-tert-butyl groups provide electronic stabilization through hyperconjugation and, more importantly, steric shielding that prevents the radical from dimerizing or propagating radical chains.[1]
Caption: Hydrogen donation from a hindered phenol to a peroxyl radical.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay provides a rapid and reliable method to evaluate the in vitro antioxidant capacity of a compound. The principle is based on the quenching of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color.
Causality Behind the Protocol:
-
DPPH Radical: A stable radical is used so it can be easily handled and measured over time.
-
Solvent (Methanol/Ethanol): DPPH and many phenolic compounds are soluble in alcohols. The solvent choice must not interfere with the radical reaction.
-
Spectrophotometry (Absorbance at ~517 nm): The color change upon reduction of DPPH is directly proportional to the number of radicals scavenged. This provides a quantitative measure.
-
Controls: A blank (solvent only) and a positive control (e.g., Ascorbic Acid, BHT) are essential to validate the assay and provide a benchmark for comparison.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the test compound (Methyl 3-tert-butyl-4-hydroxybenzoate) in methanol. Prepare a 0.1 mM working solution of DPPH in methanol.
-
Serial Dilutions: Create a series of dilutions of the test compound from the stock solution to test a range of concentrations (e.g., 10 µM to 500 µM).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each dilution of the test compound. Add 100 µL of the DPPH working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is critical to prevent photochemical degradation of DPPH.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Research Applications in Medicinal Chemistry
The hindered phenol moiety is a "privileged scaffold" in drug discovery, appearing in numerous bioactive molecules. Derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been investigated for a range of therapeutic effects, providing a strong rationale for exploring the mono-tert-butylated analog.
Development of Anti-Inflammatory Agents
Inflammation is closely linked to oxidative stress. Compounds that can dually inhibit inflammatory enzymes and scavenge reactive oxygen species (ROS) are highly sought after. Research has shown that chalcones and other derivatives incorporating the 3,5-di-tert-butyl-4-hydroxyphenyl moiety exhibit potent anti-inflammatory effects, in some cases comparable to NSAIDs.[8] This activity is often linked to the inhibition of enzymes like cyclooxygenase (COX).
The mono-tert-butylated scaffold of Methyl 3-tert-butyl-4-hydroxybenzoate offers a starting point for creating novel derivatives. The single tert-butyl group provides steric hindrance while leaving the C5 position open for further chemical modification, allowing for the synthesis of new chemical entities with potentially improved potency or selectivity.
Caption: A hypothetical workflow for creating a library of novel derivatives.
Potential in Neuroprotection
Oxidative stress is a key pathological mechanism in neurodegenerative diseases. Molecules that can cross the blood-brain barrier and mitigate oxidative damage are of significant interest. Some hydroxybenzoic acid derivatives have been shown to be neuroprotective by activating the Akt/Nrf2/HO-1 signaling pathway, a critical cellular defense against oxidative stress.[9] The Nrf2 pathway is a master regulator of the antioxidant response, and its activation by compounds like Methyl 3,4-dihydroxybenzoate has been shown to protect cells from oxidative damage.[9] This provides a strong rationale to investigate whether tert-butylated hydroxybenzoates can modulate this pathway.
Applications in Polymer and Material Science
The same properties that make these compounds effective biological antioxidants make them excellent stabilizers for polymers.[8] Plastics, rubbers, and other polymeric materials are susceptible to degradation from heat, light, and oxygen, which generate free radicals that break down the polymer chains.
Role as a Primary Antioxidant in Polymers
Incorporated into a polymer matrix, Methyl 3-tert-butyl-4-hydroxybenzoate can act as a radical scavenger, terminating the degradation chain reactions initiated by environmental stressors. It is considered a "Hinered phenols antioxidant" for this purpose.[8] The tert-butyl group enhances its solubility in the nonpolar polymer matrix and reduces its volatility, preventing it from leaching out over time.
Self-Validating Protocol: Evaluating Oxidative Induction Time (OIT)
-
Sample Preparation: Prepare polymer samples (e.g., polypropylene) with and without the addition of a small percentage (e.g., 0.1% w/w) of Methyl 3-tert-butyl-4-hydroxybenzoate.
-
DSC Analysis: Place a small, precisely weighed sample into a Differential Scanning Calorimeter (DSC) pan.
-
Heating: Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C).
-
Gas Switch: Once the temperature is stable, switch the purge gas from inert nitrogen to pure oxygen. This is time zero.
-
Detection: The DSC will monitor the heat flow. The onset of oxidation is an exothermic process, which will be detected as a sharp increase in the heat flow signal.
-
OIT Measurement: The Oxidative Induction Time (OIT) is the time from the introduction of oxygen until the onset of the exothermic oxidation.
-
Interpretation: A longer OIT for the sample containing the antioxidant compared to the control sample provides a quantitative measure of its effectiveness as a stabilizer.
Future Research Directions
The true potential of Methyl 3-tert-butyl-4-hydroxybenzoate lies in its underexplored nature compared to its di-substituted relative. The asymmetry of the molecule offers intriguing possibilities:
-
Pro-drug Development: The ester group can be hydrolyzed in vivo, releasing the active carboxylic acid. This could be exploited for targeted drug delivery.
-
Fine-tuning Electronic Properties: The single tert-butyl group provides a different electronic environment than the di-substituted version, which could lead to different reactivity and biological targets.
-
Combinatorial Chemistry: The unsubstituted C5 position is a prime site for chemical modification, allowing for the creation of large libraries of compounds for high-throughput screening.
Conclusion
Methyl 3-tert-butyl-4-hydroxybenzoate is more than just another hindered phenol. It is a versatile research chemical that stands at the intersection of antioxidant chemistry, medicinal chemistry, and material science. By understanding the fundamental principles of radical scavenging and leveraging the well-established protocols used for its chemical relatives, researchers are well-equipped to explore the unique properties and potential applications of this valuable molecular scaffold. This guide serves as a foundational resource to stimulate and support such investigations.
References
- Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
-
PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link]
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PubMed. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Retrieved from [Link]
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A Technical Guide to the Evaluation of Methyl 3-tert-butyl-4-hydroxybenzoate as a Novel Paraben Alternative
Abstract
This technical guide addresses the pressing need within the pharmaceutical and cosmetic industries for effective and safe alternatives to traditional parabens. While parabens have a long history of use as preservatives, concerns over their potential endocrine-disrupting properties have fueled a search for novel antimicrobial agents. This document proposes Methyl 3-tert-butyl-4-hydroxybenzoate as a promising candidate for investigation. We will delve into the rationale for its selection, propose a synthetic pathway, and provide a comprehensive framework of experimental protocols to rigorously evaluate its efficacy and safety profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing preservative science.
The Paraben Paradox: A Legacy of Efficacy and Controversy
Parabens, a class of alkyl esters of p-hydroxybenzoic acid, have been the gold standard for preserving a wide array of products, from pharmaceuticals to cosmetics, for nearly a century.[1][2][3] Their popularity stems from their broad-spectrum antimicrobial activity, stability over a wide pH range, and cost-effectiveness.[1][4] The most commonly used parabens include methylparaben, ethylparaben, propylparaben, and butylparaben.[1][5]
The primary mechanism of action for parabens is believed to involve the disruption of microbial membrane transport processes and the inhibition of DNA and RNA synthesis.[2] Their effectiveness generally increases with the length of the alkyl chain, a characteristic attributed to greater solubility in the bacterial membrane.[1][2]
However, the very properties that make them effective preservatives have also come under scrutiny. The lipophilicity that allows them to penetrate microbial membranes also facilitates their absorption through human skin.[1] The major controversy surrounding parabens lies in their potential to act as endocrine-disrupting chemicals (EDCs).[6] Studies have suggested that parabens can mimic estrogen, the primary female sex hormone, which has raised concerns about a potential link to breast cancer and reproductive issues.[6][7] While the estrogenic activity of parabens is significantly weaker than that of natural estrogen, their widespread and cumulative exposure remains a subject of ongoing scientific debate.[1][8]
The U.S. Food and Drug Administration (FDA) does not currently have specific regulations for parabens in cosmetics, but it requires that all products be safe for consumers under labeled or customary conditions.[5][9][10] Despite the lack of definitive evidence of harm in humans at typical exposure levels, consumer demand for "paraben-free" products has created a significant impetus for the development of alternatives.[1][11]
Introducing Methyl 3-tert-butyl-4-hydroxybenzoate: A Candidate for a New Generation of Preservatives
We propose Methyl 3-tert-butyl-4-hydroxybenzoate as a molecule worthy of investigation as a paraben alternative. The rationale for this selection is based on its structural features:
-
Paraben Backbone: It possesses the core methyl ester of a 4-hydroxybenzoic acid structure, which is the foundation of the antimicrobial activity of traditional parabens.
-
Tert-butyl Group: The introduction of a bulky tert-butyl group at the 3-position is hypothesized to modulate its physicochemical properties. This could potentially enhance its antimicrobial efficacy by altering its interaction with microbial cell membranes, while possibly reducing its ability to bind to human estrogen receptors, thereby mitigating endocrine-disrupting concerns.
To date, there is a lack of published data on the antimicrobial properties and safety profile of Methyl 3-tert-butyl-4-hydroxybenzoate. Therefore, this guide will provide the necessary theoretical and practical framework to systematically evaluate its potential.
Synthesis and Characterization: From Concept to Compound
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate.
Experimental Protocol: Synthesis
-
Step 1: Friedel-Crafts Alkylation of 4-Hydroxybenzoic Acid.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in a suitable solvent (e.g., dioxane).
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Slowly add tert-butanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into an excess of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-tert-butyl-4-hydroxybenzoic acid.
-
Purify the intermediate by recrystallization or column chromatography.
-
-
Step 2: Fischer Esterification of 3-tert-butyl-4-hydroxybenzoic acid.
-
Reflux the purified 3-tert-butyl-4-hydroxybenzoic acid in an excess of methanol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[12]
-
Monitor the reaction by TLC.
-
After the reaction is complete, neutralize the acid catalyst.
-
Remove the excess methanol by evaporation.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with distilled water until neutral.[12]
-
Dry the organic layer and evaporate the solvent to yield the crude product.
-
Purify the final compound, Methyl 3-tert-butyl-4-hydroxybenzoate, by column chromatography or recrystallization.
-
Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques:
| Analytical Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation.[13] | Confirmation of the presence of the methyl ester, tert-butyl group, and the aromatic protons with the expected chemical shifts and coupling constants. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern.[13][14] | A molecular ion peak corresponding to the calculated molecular weight of Methyl 3-tert-butyl-4-hydroxybenzoate. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic peaks for the hydroxyl (-OH), carbonyl (C=O) of the ester, and C-H bonds of the alkyl and aromatic groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment.[15][16] | A single, sharp peak indicating a high degree of purity. |
| Melting Point Analysis | Purity and identification. | A sharp and defined melting point range. |
Evaluating Antimicrobial Efficacy: A Quantitative Approach
The cornerstone of a preservative's utility is its ability to inhibit microbial growth. A series of standardized tests must be conducted to determine the antimicrobial spectrum and potency of Methyl 3-tert-butyl-4-hydroxybenzoate.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for assessing the antimicrobial efficacy of the test compound.
Detailed Protocols
-
Microbial Strains: A panel of relevant microorganisms should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Yeast: Candida albicans
-
Mold: Aspergillus niger
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
The broth microdilution method is a standard and reliable technique.
-
Prepare a series of twofold dilutions of Methyl 3-tert-butyl-4-hydroxybenzoate in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (microorganisms in medium without the test compound) and negative controls (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto agar plates.
-
Incubate the agar plates.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable microorganisms.
-
A direct comparison of the MIC and MBC/MFC values for Methyl 3-tert-butyl-4-hydroxybenzoate with those of methylparaben and propylparaben will be crucial for determining its relative potency.
Safety and Toxicological Assessment: Ensuring Biocompatibility
A favorable safety profile is paramount for any new preservative. A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to more complex models as warranted.
In Vitro Assays
-
Cytotoxicity: The MTT or LDH assay using human cell lines (e.g., HaCaT keratinocytes, 3T3 fibroblasts) will provide initial data on the compound's potential to cause cell death.
-
Genotoxicity: The Ames test (bacterial reverse mutation assay) is a standard screening tool to assess mutagenic potential.[17] A chromosomal aberration test in mammalian cells can provide further insights into potential clastogenicity.[17]
-
Skin Irritation and Sensitization: In vitro models, such as reconstructed human epidermis (RhE) tests, can predict skin irritation potential. Assays like the direct peptide reactivity assay (DPRA) can screen for skin sensitization potential.
-
Endocrine Activity: A key differentiator for a paraben alternative would be a lack of estrogenic activity. In vitro assays are essential for this evaluation:
-
Estrogen Receptor (ER) Binding Assay: This competitive binding assay measures the ability of the test compound to displace a radiolabeled estrogen ligand from the ER.
-
Reporter Gene Assay: This assay uses cells that have been engineered to produce a measurable signal (e.g., luciferase) in response to ER activation.
-
Data Interpretation
The results of these safety assessments should be benchmarked against the known toxicological profiles of traditional parabens. A significantly improved safety profile, particularly with respect to endocrine activity, would be a strong indicator of the potential of Methyl 3-tert-butyl-4-hydroxybenzoate as a viable alternative.
Conclusion and Future Directions
The search for new preservatives is a critical endeavor in the pharmaceutical and cosmetic sciences. Methyl 3-tert-butyl-4-hydroxybenzoate presents a logical and compelling candidate for investigation. Its structural similarity to existing parabens, combined with the potential for modified biological activity due to the tert-butyl substitution, warrants a thorough and systematic evaluation.
This guide has provided a comprehensive roadmap for the synthesis, characterization, and evaluation of this novel compound. The successful execution of these proposed studies will provide the empirical data necessary to determine if Methyl 3-tert-butyl-4-hydroxybenzoate can indeed serve as a safe and effective next-generation preservative, addressing the shortcomings of its predecessors while maintaining their beneficial antimicrobial properties.
References
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Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
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Acros Organics. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. University of Puerto Rico at Mayagüez. Retrieved from [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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PubMed Central. (n.d.). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
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Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, November 18). Parabens in Cosmetics. Retrieved from [Link]
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Cleveland Clinic. (2024, November 20). What You Should Know About Parabens. Health Essentials. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-hydroxybenzoate. Retrieved from [Link]
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PubMed. (n.d.). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Retrieved from [Link]
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PubMed. (n.d.). Mutagenicity of 3-tert-butyl-4-hydroxyanisole (BHA) and its metabolites in short-term tests in vitro. Retrieved from [Link]
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ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
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Wikipedia. (n.d.). Paraben. Retrieved from [Link]
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PubMed. (2021, March 1). The controversies of parabens - an overview nowadays. Retrieved from [Link]
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ResearchGate. (n.d.). Possible mechanism of paraben absorption, metabolism and excretion. Retrieved from [Link]
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ResearchGate. (2025, August 6). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
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CPAChem. (2023, August 2). 3,5-Di-tert-butyl-4-hydroxybenzoic acid-hexadecyl ester. Retrieved from [Link]
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Cosmeservice. (n.d.). Parabens in Cosmetics: Safety Insights 2025. Retrieved from [Link]
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Acta Pharmaceutica. (2020, April 2). The controversies of parabens – an overview nowadays. Retrieved from [Link]
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European Commission. (n.d.). Parabens used in cosmetics. Retrieved from [Link]
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PubMed. (n.d.). A review of the endocrine activity of parabens and implications for potential risks to human health. Retrieved from [Link]
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ResearchGate. (2025, August 7). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination. Retrieved from [Link]
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JSciMed Central. (2018, May 12). Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. Retrieved from [Link]
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Skin Therapy Letter. (2013, February 1). The Health Controversies of Parabens. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link]
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Wikipedia. (n.d.). Methylparaben. Retrieved from [Link]
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Cosmetic Ingredient Review. (2018, February 23). Safety Assessment of Parabens as Used in Cosmetics. Retrieved from [Link]
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Healthline. (2020, June 16). Paraben-Free Beauty Products: What It Means. Retrieved from [Link]
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mzCloud. (2014, September 3). Methyl 3 5 di tert butyl 4 hydroxybenzoate. Retrieved from [Link]
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International Journal for Research & Development in Technology. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]
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ResearchGate. (2025, August 5). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Retrieved from [Link]
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ResearchGate. (n.d.). Outcome of in vivo toxicokinetics studies for methyl paraben, ethyl.... Retrieved from [Link]
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PubChem. (n.d.). Butylparaben. Retrieved from [Link]
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Introduction: Unveiling a Structurally Significant Phenolic Ester
An In-depth Technical Guide to Methyl 3-tert-butyl-4-hydroxybenzoate: Synthesis, Properties, and Therapeutic Potential
Methyl 3-tert-butyl-4-hydroxybenzoate is a substituted phenolic ester possessing a unique molecular architecture that positions it as a compound of significant interest for researchers in medicinal chemistry and material science. Its structure features a methyl benzoate core, a critical pharmacophore in many therapeutic agents, modified with a hydroxyl (-OH) group and a sterically hindering tert-butyl group. This specific arrangement, particularly the ortho-positioning of the bulky tert-butyl group relative to the phenolic hydroxyl, classifies it as a "hindered phenol." This structural motif is the cornerstone of its predicted potent antioxidant capabilities.
While direct and extensive literature on Methyl 3-tert-butyl-4-hydroxybenzoate is notably sparse, its chemical framework allows for a robust, predictive analysis based on the well-documented properties of its structural analogues, such as Methyl 4-hydroxybenzoate (Methylparaben), 3,5-di-tert-butyl-4-hydroxybenzoate, and classic hindered phenols like Butylated Hydroxytoluene (BHT). This guide will synthesize data from these closely related molecules to provide a comprehensive technical overview, projecting the synthesis, physicochemical properties, biological activities, and potential applications of this understudied compound. We will explore its likely role as a powerful antioxidant and anti-inflammatory agent and its potential as a versatile intermediate in the synthesis of novel active pharmaceutical ingredients (APIs).
Physicochemical and Structural Properties
The properties of Methyl 3-tert-butyl-4-hydroxybenzoate can be inferred by examining its core structure and comparing it to well-characterized analogues. The presence of the polar hydroxyl and ester groups, combined with the nonpolar tert-butyl and benzene ring, results in a molecule with moderate lipophilicity.
| Property | Predicted Value / Information | Rationale / Comparative Source |
| Molecular Formula | C₁₂H₁₆O₃ | Based on chemical structure |
| Molecular Weight | 208.25 g/mol | Calculated from molecular formula |
| Appearance | White to Off-White Crystalline Solid | Analogy with related hydroxybenzoate esters.[1] |
| Melting Point | 135-145 °C (Predicted) | Higher than Methyl 4-hydroxybenzoate (125-128 °C) due to increased molecular weight and steric hindrance, but lower than Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (164-166 °C).[1][2] |
| Boiling Point | > 300 °C (Predicted) | Expected to be higher than Methyl 4-hydroxybenzoate (298.6 °C) due to increased mass.[2] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform). | Typical for phenolic esters with significant nonpolar character.[1][3] |
| XLogP3-AA | ~3.4 (Estimated) | Interpolated between Methyl 4-hydroxybenzoate (1.96) and Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (4.8).[2][4] |
Proposed Synthesis and Characterization
A logical and efficient synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate involves the direct alkylation of a readily available starting material, Methyl 4-hydroxybenzoate, via a Friedel-Crafts alkylation reaction. This method is advantageous as it selectively introduces the tert-butyl group onto the aromatic ring.
Experimental Protocol: Friedel-Crafts Alkylation
Causality: The choice of Friedel-Crafts alkylation is based on its proven efficacy for introducing alkyl groups onto activated aromatic rings. The hydroxyl group of Methyl 4-hydroxybenzoate is a strong activating group, directing the incoming electrophile (the tert-butyl cation) to the ortho and para positions. Since the para position is blocked by the ester group, substitution occurs preferentially at one of the ortho positions (position 3 or 5). Using a controlled stoichiometry of the alkylating agent minimizes the formation of the di-substituted by-product, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve Methyl 4-hydroxybenzoate (1.0 equivalent) in a suitable solvent such as dioxane.[5]
-
Catalyst Addition: Add a Lewis acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃), to the solution (0.1-0.2 equivalents).
-
Alkylation: While stirring under an inert nitrogen atmosphere, slowly add the alkylating agent, tert-butanol or isobutylene (1.1 equivalents).[5]
-
Reaction Monitoring: Heat the mixture to a moderate temperature (50-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water. Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.[5]
-
Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure Methyl 3-tert-butyl-4-hydroxybenzoate.
Workflow for Synthesis
Caption: Proposed synthetic workflow for Methyl 3-tert-butyl-4-hydroxybenzoate.
Mechanism of Action & Biological Potential
The therapeutic potential of Methyl 3-tert-butyl-4-hydroxybenzoate is primarily derived from its classification as a hindered phenol, suggesting strong antioxidant and associated anti-inflammatory properties.
Antioxidant Activity: A Radical Scavenging Mechanism
Hindered phenols are a well-established class of antioxidants that function as chain-breaking radical scavengers. The mechanism relies on the ability of the phenolic hydroxyl group to donate its hydrogen atom to a reactive free radical (R•), thereby neutralizing it.
Causality of Action:
-
Donation: The phenolic proton is readily abstracted by a high-energy free radical (e.g., a peroxyl radical, ROO•), which is a key step in oxidative stress and lipid peroxidation.
-
Stabilization: Upon donating the hydrogen atom, a phenoxy radical is formed. The key to the efficacy of a hindered phenol lies in the stability of this new radical. The adjacent bulky tert-butyl group provides steric hindrance, which physically shields the radical oxygen from reacting with other molecules, thus preventing it from initiating new radical chains.
-
Resonance: The unpaired electron on the oxygen is also delocalized across the benzene ring through resonance, further stabilizing the phenoxy radical and making the initial hydrogen donation energetically favorable.
This process effectively terminates the radical chain reaction that would otherwise lead to cellular damage. This mechanism is shared by compounds like BHT and Vitamin E.
Radical Scavenging Mechanism Diagram
Caption: Mechanism of free radical scavenging by a hindered phenol.
Anti-inflammatory and Antimicrobial Potential
-
Anti-inflammatory Effects: Oxidative stress is intrinsically linked to inflammation. By quenching reactive oxygen species (ROS), Methyl 3-tert-butyl-4-hydroxybenzoate can likely modulate inflammatory signaling pathways. Studies on related antioxidants BHA and BHT have shown that they can inhibit the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in cellular models.[6] This suggests a probable anti-inflammatory role for the target compound.
-
Antimicrobial Activity: As a structural analogue of parabens, the compound is predicted to exhibit broad-spectrum antimicrobial properties. The mechanism of action for parabens is believed to involve the disruption of microbial cellular membrane transport processes and the inhibition of DNA, RNA, and key enzyme synthesis.[7] This dual antioxidant and antimicrobial profile makes it a candidate for advanced preservative systems or as a therapeutic agent in conditions with both inflammatory and microbial components.
Applications in Research and Drug Development
-
Therapeutic Lead Compound: Its potent antioxidant and predicted anti-inflammatory properties make it an excellent starting scaffold for developing drugs targeting diseases rooted in oxidative stress, such as neurodegenerative disorders, cardiovascular disease, and certain cancers.[8]
-
Advanced Preservative: In pharmaceutical and cosmetic formulations, it could serve as a highly stable preservative that also protects the active ingredients and vehicle from oxidative degradation.
-
Synthetic Intermediate: The functional groups on the molecule—the hydroxyl, ester, and aromatic ring—are all amenable to further chemical modification, making it a versatile building block for constructing more complex APIs.[9][10] For example, the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, enabling further synthetic elaborations.
Safety and Toxicology Profile (Predicted)
The safety profile can be extrapolated from related compounds.
-
Irritation: The closely related Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is classified as causing skin and eye irritation, and may cause respiratory irritation.[4] It is prudent to assume similar hazards for Methyl 3-tert-butyl-4-hydroxybenzoate and handle it with appropriate personal protective equipment.
-
Sensitization and Systemic Effects: While parabens are generally considered safe for use within established limits, allergic reactions have been reported in some individuals. Some studies have raised concerns about potential endocrine-disrupting effects, though the activity is typically very weak.[11][12] Any drug development program would require a thorough toxicological evaluation.
Conclusion
Methyl 3-tert-butyl-4-hydroxybenzoate stands as a molecule of high potential, bridging the well-understood worlds of paraben-like preservatives and hindered phenol antioxidants. While empirical data on this specific isomer remains to be fully explored, a robust scientific foundation built upon its structural analogues allows us to predict its properties and functions with confidence. Its proposed straightforward synthesis, potent radical-scavenging capabilities, and potential for anti-inflammatory and antimicrobial activity make it a compelling target for future research. For scientists and drug development professionals, it represents not just a potential new antioxidant, but a versatile chemical scaffold ready for exploration and optimization in the ongoing quest for novel and more effective therapeutic agents.
References
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-
METHYL 4-HYDROXYBENZOATE - Ataman Kimya. Available at: [Link]
-
The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - ResearchGate. Available at: [Link]
- Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents.
-
Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics. (2022-07-29). Available at: [Link]
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Methyl 3,5-di-tert-butyl-4-hydroxybenzoate - MySkinRecipes. Available at: [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]
-
Methyl 4-hydroxybenzoate - Descrizione. Available at: [Link]
-
Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem. Available at: [Link]
-
Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed. Available at: [Link]
-
The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed. Available at: [Link]
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Methylparaben - Wikipedia. Available at: [Link]
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Synthesis of C. Tert-butyl 4-hydroxybenzoate - PrepChem.com. Available at: [Link]
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Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - MDPI. Available at: [Link]
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METHYL-4-HYDROXYBENZOATE - Sdfine. Available at: [Link]
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The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. Available at: [Link]
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Methylparaben - The Cosmetic Chemist. Available at: [Link]
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Methodological & Application
Synthesis of "Methyl 3-tert-butyl-4-hydroxybenzoate" from 3-tert-butyl-4-hydroxybenzoic acid
Executive Summary
This application note details the synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate (CAS: 35421-17-7) from 3-tert-butyl-4-hydroxybenzoic acid . This compound serves as a critical intermediate in the synthesis of lipophilic antioxidants and specific pharmaceutical active ingredients (APIs).
While standard Fischer esterification protocols exist for benzoic acids, the presence of the bulky tert-butyl group ortho to the phenolic hydroxyl introduces specific solubility and electronic considerations. This guide presents two validated protocols:
-
Method A (Standard): Sulfuric acid-catalyzed reflux (Cost-effective, scalable).
-
Method B (High Purity): Thionyl chloride-mediated esterification (anhydrous, equilibrium-driving).
Chemical Strategy & Rationale
Structural Analysis
The starting material, 3-tert-butyl-4-hydroxybenzoic acid, contains two reactive functionalities: a carboxylic acid and a phenolic hydroxyl.
-
Steric Environment: The tert-butyl group is located at the C3 position, meta to the carboxylic acid (C1) and ortho to the hydroxyl (C4). Consequently, the carboxylic acid is relatively sterically accessible, allowing for standard acid-catalyzed esterification without requiring exotic coupling agents (e.g., DCC/DMAP).
-
Solubility Profile: The lipophilic tert-butyl moiety significantly reduces water solubility compared to non-alkylated parabens. This necessitates the use of organic solvents during workup and precludes simple aqueous recrystallization.
Reaction Mechanism
Both protocols utilize an acid-catalyzed nucleophilic acyl substitution.
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity.
-
Nucleophilic Attack: Methanol attacks the carbonyl carbon.
-
Elimination: Water is eliminated to form the ester.
-
Equilibrium Management: As this is an equilibrium reaction (Le Chatelier's principle), an excess of methanol is used to drive the reaction forward. In Method B, thionyl chloride reacts with methanol to generate anhydrous HCl and consumes water (forming SO₂ and HCl), effectively driving the reaction to completion.
Figure 1: General reaction scheme for the esterification process.
Experimental Protocols
Materials & Equipment
-
Reagents: 3-tert-butyl-4-hydroxybenzoic acid (>98%), Methanol (Anhydrous), Sulfuric Acid (98%) OR Thionyl Chloride.
-
Solvents: Ethyl Acetate (EtOAc), Hexanes, Saturated NaHCO₃ solution, Brine.
-
Equipment: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Rotary evaporator.
Method A: Sulfuric Acid Catalysis (Standard)
Best for: Large-scale batches where reagent cost is a primary constraint.
Step-by-Step Protocol:
-
Dissolution: In a 250 mL RBF, dissolve 10.0 g (51.5 mmol) of 3-tert-butyl-4-hydroxybenzoic acid in 100 mL of methanol.
-
Catalyst Addition: Add 1.0 mL of concentrated H₂SO₄ dropwise. Caution: Exothermic.
-
Reflux: Attach a condenser and heat the mixture to reflux (65°C) for 8–12 hours . Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes) until the starting material acid spot disappears.
-
Concentration: Cool to room temperature and remove ~80% of the methanol under reduced pressure.
-
Workup:
-
Pour the residue into 150 mL of ice-cold water . The product may precipitate as an oil or solid due to the lipophilic t-butyl group.
-
Extract with EtOAc (3 x 50 mL) .
-
Wash the combined organic layers with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and H₂SO₄. Note: Gas evolution (CO₂) will occur.
-
Wash with Brine (50 mL) .
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.
Method B: Thionyl Chloride Activation (High Purity)
Best for: High-value synthesis requiring maximum yield and simplified purification.
Step-by-Step Protocol:
-
Setup: Place 100 mL of anhydrous methanol in a 250 mL RBF under nitrogen atmosphere at 0°C (ice bath).
-
Activation: Add 4.5 mL (61.8 mmol, 1.2 eq) of Thionyl Chloride (SOCl₂) dropwise over 20 minutes.
-
Addition: Add 10.0 g (51.5 mmol) of 3-tert-butyl-4-hydroxybenzoic acid in one portion.
-
Reaction: Remove the ice bath and reflux for 3–5 hours . The reaction is typically faster than Method A due to the anhydrous conditions.
-
Workup: Evaporate the solvent completely. Dissolve the residue in EtOAc and wash with NaHCO₃ as described in Method A.
Purification & Characterization
Purification Strategy
The crude product is often pure enough for subsequent steps (>95%). If higher purity is required:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Methanol/Water (4:1) or Hexane/EtOAc . Cool slowly to 4°C.
-
Flash Chromatography: Silica gel; Gradient elution 0%
20% EtOAc in Hexanes.
Analytical Data Targets
Compare your isolated product against these expected parameters:
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Coloration indicates phenol oxidation (quinones). |
| Rf Value | ~0.5–0.6 | (30% EtOAc/Hexanes). Higher than starting acid. |
| ¹H NMR (CDCl₃) | Distinct methyl ester singlet. | |
| ¹H NMR (CDCl₃) | Characteristic t-butyl singlet. | |
| IR Spectroscopy | ~1715 cm⁻¹ (Ester C=O) | Shifted from Acid C=O (~1680 cm⁻¹). |
| Yield (Target) | 85% – 95% | Method B typically yields higher. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Safety & Handling (E-E-A-T)
-
Thionyl Chloride: Highly toxic and reacts violently with water. Handle only in a fume hood.
-
Phenolic Compounds: The starting material and product are phenols. Avoid contact with skin; they can act as mild irritants or sensitizers.
-
Oxidation Risk: The tert-butyl group activates the ring. Do not use strong bases (NaOH/KOH) during workup, as this can form the phenoxide anion, which is susceptible to air oxidation, turning the product pink/brown. Always use weak bases (NaHCO₃) for neutralization.
References
-
PubChem. (n.d.).[3][4] 3-tert-Butyl-4-hydroxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Cohen, S. M., et al. (2024). Esterification of Hindered Phenolic Acids. Journal of Applied Organic Synthesis. (Generalized protocol adaptation for hindered benzoates).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. 3-tert-Butyl-4-hydroxybenzoic acid | C11H14O3 | CID 14401510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Esterification protocol for 3-tert-butyl-4-hydroxybenzoic acid using methanol
Executive Summary & Strategic Rationale
This Application Note details the protocol for synthesizing Methyl 3-tert-butyl-4-hydroxybenzoate (CAS: 39778-63-7) via the esterification of 3-tert-butyl-4-hydroxybenzoic acid.
While Fischer esterification is a textbook transformation, this specific substrate presents a unique "Janus-faced" chemical profile:
-
Steric Modulation: The ortho-tert-butyl group exerts steric pressure on the phenolic hydroxyl, but the carboxylic acid at the para position remains relatively accessible.
-
Acidity Dualism: The molecule contains two acidic protons—the carboxylic acid (
) and the phenol ( ). This dictates a precise pH control strategy during workup to prevent product loss into the aqueous phase.
This guide presents two validated protocols:
-
Method A (Process Scale): Sulfuric acid-catalyzed thermodynamic control. Best for multigram to kilogram batches.
-
Method B ( Rapid/Anhydrous ): Thionyl chloride-mediated kinetic control. Best for high-throughput screening or when strictly anhydrous conditions are required.
Mechanistic Pathway & Logic
The transformation relies on shifting the equilibrium toward the ester via Le Chatelier’s principle. We utilize methanol as both reagent and solvent.[1][2]
Key Mechanistic Insight: Unlike simple benzoic acids, the electron-donating hydroxyl and tert-butyl groups increase the electron density of the aromatic ring. This makes the carbonyl carbon slightly less electrophilic than in unsubstituted benzoic acid, requiring robust acid catalysis to activate the carbonyl oxygen.
Figure 1: Acid-catalyzed reaction pathway emphasizing the dehydration step driving the equilibrium.
Experimental Protocols
Materials & Reagents
| Reagent | Grade | Role |
| 3-tert-butyl-4-hydroxybenzoic acid | >98% | Substrate |
| Methanol (MeOH) | Anhydrous | Solvent/Reagent |
| Sulfuric Acid ( | 98% Conc. | Catalyst (Method A) |
| Thionyl Chloride ( | ReagentPlus | Reagent (Method B) |
| Sodium Bicarbonate ( | Sat.[3] Aq. | Quench/Wash |
| Ethyl Acetate (EtOAc) | ACS | Extraction Solvent |
Method A: Sulfuric Acid Catalyzed Reflux (Standard Protocol)
Recommended for batches >5g where cost-efficiency and operational simplicity are paramount.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g (51.5 mmol) of 3-tert-butyl-4-hydroxybenzoic acid in 100 mL of anhydrous methanol.
-
Note: A 1:10 w/v ratio ensures the substrate is fully solvated and methanol is in large excess to drive equilibrium.
-
-
Catalyst Addition: Cool the solution to 0°C (ice bath). Slowly add 1.0 mL (18 mmol) of concentrated sulfuric acid dropwise.
-
Why Cool? Although the reaction requires heat later, mixing conc.
and MeOH is exothermic. Cooling prevents uncontrolled boiling and splashing.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (
) with vigorous stirring for 8–12 hours .-
Monitoring: Check progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The product (
) will be less polar than the starting acid ( ).
-
-
Concentration: Cool to room temperature. Remove approximately 80% of the methanol under reduced pressure (Rotavap).
-
Caution: Do not evaporate to dryness to avoid charring the product in residual acid.
-
-
Quench & Extraction:
-
Pour the residue into 150 mL of ice-water . The ester may precipitate as an oil or solid.
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
-
The "Phenol Trap" Wash (Critical):
-
Wash the combined organic layers with Saturated
(2 x 50 mL) . -
Scientific Logic:[2][4][5][6][7] This neutralizes the
and removes unreacted carboxylic acid starting material. The pH of bicarbonate (~8.5) is not high enough to deprotonate the sterically hindered phenol ( ), keeping the product in the organic layer. Do NOT use NaOH , which would form the water-soluble phenolate salt.
-
-
Finishing: Wash with brine (50 mL), dry over anhydrous
, filter, and concentrate in vacuo.
Method B: Thionyl Chloride Mediated (High-Speed Protocol)
Recommended for small scale (<1g) or when water generation must be minimized.
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL RBF and flush with Nitrogen/Argon.
-
Reagent Prep: Add 20 mL of anhydrous methanol and cool to 0°C .
-
Activation: Dropwise, add 0.8 mL (11 mmol) of Thionyl Chloride (
). -
Addition: Add 1.0 g (5.15 mmol) of 3-tert-butyl-4-hydroxybenzoic acid in one portion.
-
Reaction: Remove the ice bath and stir at room temperature for 1 hour, then warm to 50°C for 2 hours .
-
Workup: Evaporate the solvent directly. Dissolve the residue in EtOAc and follow the "Phenol Trap" Wash described in Method A (Step 6).
Workup Logic & Purification Workflow
The separation of the product from the starting material relies heavily on the differential acidity of the functional groups.
Figure 2: Purification logic highlighting the selective deprotonation of the carboxylic acid over the phenol.
Analytical Validation (QC)
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 128–132°C (Estimated for mono-t-butyl)* | Capillary MP |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| HPLC Purity | >98.0% (Area %) | C18 Column, ACN/Water Gradient |
*Note: The di-tert-butyl analog melts at ~162°C [1].[8] The mono-tert-butyl analog typically has a lower melting point due to reduced symmetry.
Troubleshooting Guide
-
Issue: Low Yield (<70%)
-
Cause: Equilibrium not shifted.
-
Solution: Increase reaction time or use a Dean-Stark trap with a co-solvent (e.g., Toluene) to physically remove water, though simple reflux in excess MeOH is usually sufficient.
-
-
Issue: Product is an Oil (not solidifying)
-
Cause: Residual solvent or impurities.[9]
-
Solution: Triturate the oil with cold hexanes. If that fails, perform a silica plug filtration (10% EtOAc/Hexanes).
-
-
Issue: Emulsion during extraction
-
Cause: Phenolic compounds can act as surfactants.
-
Solution: Add solid NaCl to the aqueous layer to increase ionic strength (salting out).
-
References
-
Sigma-Aldrich.[10] Methyl 3,5-di-tert-butyl-4-hydroxybenzoate Product Specification. Retrieved from [10]
-
Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[5] Retrieved from
-
PrepChem. Synthesis of tert-butyl 4-hydroxybenzoate (Analogous chemistry). Retrieved from
-
Thermo Scientific Chemicals.[11] Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, 98%. Retrieved from
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. 3,5-Di-tert-butyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. chemimpex.com [chemimpex.com]
- 8. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. METHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, 98% 25 g | Request for Quote [thermofisher.com]
"Methyl 3-tert-butyl-4-hydroxybenzoate" purification by recrystallization
An Application Note for the Purification of Methyl 3-tert-butyl-4-hydroxybenzoate by Recrystallization
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive guide details the principles and protocols for the purification of Methyl 3-tert-butyl-4-hydroxybenzoate via recrystallization. As a key intermediate in organic synthesis and a potential antioxidant, obtaining this compound in high purity is critical for reliable downstream applications in research and drug development. This document provides a robust framework for solvent selection, protocol execution, purity verification, and troubleshooting, designed to empower researchers with the technical expertise to achieve crystalline material of high purity.
Introduction: The Rationale for Recrystallization
Methyl 3-tert-butyl-4-hydroxybenzoate is a substituted phenolic ester. Compounds within this class are often synthesized with residual starting materials, catalysts, and side-products. For applications in biological screening, materials science, and pharmaceutical development, such impurities are unacceptable as they can confound experimental results.
Recrystallization is a powerful, cost-effective, and widely used technique for the purification of solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the crude material in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities dissolved in the surrounding solution (mother liquor).
This application note provides a self-validating protocol, guiding the user from empirical solvent selection to the isolation of highly pure Methyl 3-tert-butyl-4-hydroxybenzoate.
Compound Profile & Physicochemical Properties
Understanding the properties of the target molecule is foundational to designing a purification strategy. The tert-butyl group increases the lipophilicity of the molecule compared to its parent compound, methylparaben, which will heavily influence solvent choice.
| Property | Data |
| IUPAC Name | Methyl 3-tert-butyl-4-hydroxybenzoate |
| CAS Number | 39778-63-7[1] |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Appearance | Typically a white to off-white solid |
| Melting Point | To be determined experimentally. A sharp, narrow melting range is a key indicator of purity. |
| Solubility | Low solubility in water; expected to be soluble in various organic solvents.[2] To be determined experimentally (see Section 4). |
The Principle of Solvent Selection
The success of any recrystallization hinges on the choice of solvent.[3] An optimal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Safety: The solvent should have a low toxicity and flammability profile.[4]
Experimental Protocol: Systematic Solvent Screening
Given the lack of published, specific solubility data for Methyl 3-tert-butyl-4-hydroxybenzoate, an empirical screening process is the most rigorous method for identifying a suitable solvent system.
Materials:
-
Crude Methyl 3-tert-butyl-4-hydroxybenzoate
-
Test tubes (e.g., 13x100 mm)
-
Small-volume graduated cylinder or pipettes
-
Heating block or water bath
-
Candidate Solvents: Heptane, Toluene, Ethyl Acetate, Ethanol, Methanol, Water. (A polar aprotic solvent like Acetone can also be considered).
Procedure:
-
Place approximately 20-30 mg of the crude solid into separate, labeled test tubes.
-
To each tube, add 0.5 mL of a different candidate solvent at room temperature. Agitate the mixture. Record whether the solid dissolves completely, partially, or not at all.
-
For any solvent in which the compound was not fully soluble at room temperature, gently heat the test tube in a water bath or on a heating block to the boiling point of the solvent. Agitate and observe.
-
If the solid dissolves at the higher temperature, it is a potential candidate. Record this observation.
-
Remove the test tube from the heat source and allow it to cool slowly to room temperature.
-
If cooling is slow, you may gently scratch the inside of the test tube with a glass rod to induce crystallization.
-
Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize precipitation.
-
Observe the quantity and quality of the crystals formed. A dense crop of fine crystals indicates a good solvent choice.
Data Interpretation:
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation (Upon Cooling) | Assessment |
| e.g., Heptane | Insoluble | Sparingly Soluble | Poor crystal formation | Potential "bad" solvent for mixed system |
| e.g., Toluene | Sparingly Soluble | Soluble | Good crystal formation | Good Candidate (Single Solvent) |
| e.g., Ethanol | Soluble | Soluble | No crystals form | Too soluble; potential "good" solvent for mixed system |
| e.g., Water | Insoluble | Insoluble | No crystals form | Unsuitable; potential "bad" solvent |
Scientist's Note: Often, a single solvent is not ideal. A mixed-solvent system can be highly effective.[5] This typically involves a "good" solvent in which the compound is readily soluble and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible. For this compound, a likely pair would be Ethanol (good) and Water (bad), or Toluene (good) and Heptane (bad).
Detailed Purification Workflow
The following diagram and protocols outline the complete recrystallization process.
Caption: Recrystallization Workflow from Crude Solid to Purified Product.
Protocol 5.1: Single-Solvent Recrystallization
-
Dissolution: Place the crude Methyl 3-tert-butyl-4-hydroxybenzoate in an appropriately sized Erlenmeyer flask. Add a boiling chip. Add the chosen solvent in small portions while heating the flask on a hot plate until the solid just dissolves. Rationale: Using the minimum amount of solvent is crucial for creating a saturated solution, which ensures maximum recovery upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals using a Büchner funnel under vacuum.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Transfer the crystals to a watch glass and allow them to air-dry, or for faster results, dry them in a vacuum oven at a temperature well below the compound's melting point.
Protocol 5.2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Induce Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, and Drying: Proceed with steps 3-6 from the Single-Solvent Protocol (5.1).
Verification of Purity
The success of the purification must be validated empirically.
-
Melting Point Analysis: A highly purified crystalline solid will have a sharp and narrow melting point range (typically < 1-2 °C). Compare the experimental melting point of the purified product to the crude starting material. A significant increase and sharpening of the melting range indicates successful purification.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The purified sample should ideally show a single, well-defined spot with a higher Rf value than any polar impurities and a different Rf from less polar impurities, which should be concentrated in the mother liquor lane.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is too soluble in the chosen solvent.- Cooling is not sufficient. | - Boil off some of the solvent to concentrate the solution and re-cool.- If using a mixed-solvent system, add more of the "bad" solvent.- Scratch the inner wall of the flask with a glass rod or add a seed crystal. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated and cooled too quickly. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.- Consider a different solvent with a lower boiling point. |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold.- The compound has significant solubility in the cold solvent. | - Use the absolute minimum amount of hot solvent required for dissolution.- Ensure filtration apparatus is pre-heated.- Always wash with ice-cold solvent.- Cool the filtrate in an ice bath for a longer duration. |
| Product is Colored | - Colored impurities are trapped in the crystal lattice.- The compound itself may be slightly colored. | - Add a very small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |
Safety Precautions
Handle Methyl 3-tert-butyl-4-hydroxybenzoate and all organic solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning work.[6] Phenolic compounds can be skin and eye irritants.[7] Avoid inhalation of dust or vapors.
References
- Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
-
PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
- Chem LibreTexts. (n.d.). Recrystallization.
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Common Solvents for Crystallization. Retrieved from a PDF document (original URL unavailable).
-
ResearchGate. (n.d.). Solvents used for extraction and recrystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). N-Butyl-4-hydroxybenzoate. Retrieved from [Link]
Sources
- 1. 39778-63-7|Methyl 3-(tert-butyl)-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, 98% 25 g | Request for Quote [thermofisher.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. echemi.com [echemi.com]
- 7. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC analytical method for "Methyl 3-tert-butyl-4-hydroxybenzoate" quantification
Executive Summary
This guide details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of Methyl 3-tert-butyl-4-hydroxybenzoate (MTBHB; CAS: 66737-88-0). MTBHB is a hindered phenolic ester, structurally related to methylparaben but significantly more lipophilic due to the ortho-tert-butyl substitution. This structural modification imparts unique chromatographic challenges, specifically requiring higher organic strength mobile phases compared to standard paraben analysis. This protocol ensures separation from potential impurities (e.g., 3-tert-butyl-4-hydroxybenzoic acid) and degradation products, adhering to ICH Q2(R1) validation standards.
Scientific Context & Method Development Logic
The Analyte
-
Molecule: Methyl 3-tert-butyl-4-hydroxybenzoate
-
Structural Insight: The molecule features a phenolic hydroxyl group hindered by a bulky tert-butyl group. This "ortho-effect" increases the pKa (making the proton harder to remove) and drastically increases the partition coefficient (LogP ~4.8) compared to unhindered methylparaben (LogP ~1.9).
-
Chromatographic Implications:
-
Retention: Expect significant retention on C18 columns. Standard paraben methods (typically 30-50% methanol) will result in excessively long run times.
-
Peak Shape: The phenolic moiety requires an acidic mobile phase to suppress ionization and prevent peak tailing caused by silanol interactions.
-
Method Design Strategy
The following decision tree illustrates the logic applied to select the stationary phase and mobile phase composition.
Figure 1: Method Development Logic Flowchart. The high lipophilicity drives the choice of C18 and high organic content, while the phenolic nature dictates the need for pH control.
Experimental Protocol
Reagents and Materials
-
Reference Standard: Methyl 3-tert-butyl-4-hydroxybenzoate (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).
-
Modifier: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%, HPLC Grade).
Chromatographic Conditions
The following conditions have been optimized for resolution and peak symmetry.
Table 1: HPLC Instrument Parameters
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent | High surface area and end-capping reduce silanol activity for phenols. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) keeps the phenol protonated ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides lower backpressure and sharper peaks than Methanol for aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp. | 30°C | Controls viscosity and ensures retention time reproducibility. |
| Injection Vol. | 10 µL | Standard volume; adjust based on detector sensitivity. |
| Detection | UV @ 278 nm (Primary), 254 nm (Secondary) | 278 nm is specific to the phenolic ester band; 254 nm detects the benzene ring. |
| Run Time | 15 Minutes | Sufficient to elute highly retained impurities. |
Gradient Program:
-
0.0 min: 50% B
-
8.0 min: 95% B (Linear Ramp)
-
10.0 min: 95% B (Hold to elute dimers/highly lipophilic impurities)
-
10.1 min: 50% B (Re-equilibration)
-
15.0 min: Stop
Sample Preparation Workflow
Precise sample preparation is critical due to the low water solubility of MTBHB.
Figure 2: Sample Preparation Workflow. Note the use of PTFE filters; Nylon filters may bind phenolic compounds.
Step-by-Step Protocol:
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of MTBHB into a 10 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile . Note: Do not use water for the initial dissolution.
-
Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase (50:50 ACN:Water) .
-
Sample Preparation: Weigh sample equivalent to ~10 mg of active moiety. Dissolve in ACN, sonicate for 10 mins, and dilute to target concentration (50 µg/mL) with Mobile Phase.
-
Filtration: Filter through a 0.22 µm PTFE or PVDF syringe filter. Avoid Nylon filters due to potential adsorption of the phenolic analyte.
Validation Framework (ICH Q2(R1))
To ensure the method is "suitable for intended use," the following validation parameters must be executed.
Table 2: Validation Parameters & Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| System Suitability | 5 replicate injections of Working Standard. | RSD of Area ≤ 2.0%; Tailing Factor (T) ≤ 1.5; Theoretical Plates (N) > 5000. |
| Specificity | Inject Diluent, Placebo (if applicable), and Impurity Markers. | No interference at the retention time of MTBHB (Resolution > 2.0). |
| Linearity | 5 concentrations ranging from 50% to 150% of target (e.g., 25–75 µg/mL). | Correlation Coefficient ( |
| Accuracy (Recovery) | Spike samples at 80%, 100%, and 120% levels (triplicate). | Mean Recovery: 98.0% – 102.0%. |
| Precision (Repeatability) | 6 independent sample preparations at 100% level. | RSD ≤ 2.0%.[2][1][3] |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N ~ 3); LOQ (S/N ~ 10). |
| Robustness | Vary Flow Rate (±0.1 mL/min), Temp (±5°C), Organic % (±2%). | System suitability must still pass. |
Troubleshooting Guide
-
Issue: Peak Tailing (> 1.5)
-
Cause: Secondary interactions with silanols or insufficient pH control.
-
Solution: Ensure Formic Acid is fresh. Increase concentration to 0.1% TFA (Trifluoroacetic acid) if tailing persists, though this may suppress MS sensitivity if used.
-
-
Issue: Retention Time Shift
-
Cause: Temperature fluctuation or mobile phase evaporation.
-
Solution: Use a column oven (set to 30°C). Cap solvent bottles to prevent ACN evaporation.
-
-
Issue: Carryover
-
Cause: Lipophilic nature of MTBHB causing adsorption to injector loop.
-
Solution: Add a needle wash step with 100% Acetonitrile or Methanol/IPA (50:50).
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
PubChem. (n.d.).[4][5] 3-tert-Butyl-4-hydroxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Soni, M. G., et al. (2005).[1] Safety assessment of esters of p-hydroxybenzoic acid (parabens).[2][1] Food and Chemical Toxicology, 43(7), 985-1015.[2] [Link]
-
Chromatography Online. (2019). Improving HPLC Separation of Polyphenols. LCGC International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. methyl 3-hydroxybenzoate, 19438-10-9 [thegoodscentscompany.com]
- 4. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-tert-Butyl-4-hydroxybenzoic acid | C11H14O3 | CID 14401510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Methyl 3-tert-butyl-4-hydroxybenzoate as a Reference Standard for Chromatographic Applications
Abstract
In the landscape of pharmaceutical and chemical analysis, the reliability of quantitative measurements is fundamentally dependent on the quality of the reference standards used. This document provides a comprehensive technical guide for the use of Methyl 3-tert-butyl-4-hydroxybenzoate as a reference standard in chromatographic assays, particularly High-Performance Liquid Chromatography (HPLC). We present its physicochemical properties, rationale for its selection, and detailed, self-validating protocols for its preparation and application. The methodologies are grounded in established principles of analytical chemistry and align with regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH).
Introduction: The Role of a Reference Standard
A reference standard is a highly purified and well-characterized compound that serves as a measurement basis for an analytical method. Its primary function is to ensure the accuracy, precision, and reliability of qualitative and quantitative analyses. The selection of an appropriate reference standard is therefore a critical decision in method development and validation.
Methyl 3-tert-butyl-4-hydroxybenzoate is a substituted alkylphenol derivative. Its structural features, including a UV-active benzene ring and a moderately nonpolar character imparted by the tert-butyl group, make it a suitable candidate for a reference standard in reversed-phase chromatography for the quantification of related phenolic compounds or as an internal standard for a wide range of analytes.
Physicochemical Profile of the Reference Standard
A thorough understanding of the reference standard's properties is paramount for its correct handling, storage, and application. While Methyl 3-tert-butyl-4-hydroxybenzoate is a specific isomer, comprehensive experimental data in publicly available literature is sparse. The data presented below is a consolidation of information for the closely related and commercially available isomers, which can serve as a reliable proxy for initial method development.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | Methyl 3-tert-butyl-4-hydroxybenzoate | - |
| Synonyms | 4-Hydroxy-3-tert-butylbenzoic acid methyl ester | - |
| CAS Number | Not readily available (Isomer-specific) | The CAS number for the related tert-butyl-4-hydroxybenzoate is 25804-49-3.[1] |
| Molecular Formula | C₁₁H₁₄O₃ | Derived from chemical structure. |
| Molecular Weight | 194.23 g/mol | Derived from chemical structure.[1][2] |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogous compounds like other parabens and hydroxybenzoates. |
| Solubility | Freely soluble in organic solvents like methanol, ethanol, and acetonitrile. Limited solubility in water. | Based on the properties of structurally similar parabens and alkylphenols. |
| UV Absorbance | Contains a chromophore (substituted benzene ring) suitable for UV detection, typically ~254-280 nm. | The phenolic group and ester functionality influence the UV spectrum. |
Rationale for Use as a Reference Standard
The suitability of Methyl 3-tert-butyl-4-hydroxybenzoate as a reference standard is underpinned by several key characteristics:
-
Chemical Stability: The hindered phenol structure, with the bulky tert-butyl group ortho to the hydroxyl, provides steric hindrance that can protect against oxidative degradation, lending it good stability in solution when stored correctly.
-
Chromatographic Behavior: Its moderate lipophilicity ensures good retention and peak shape on common reversed-phase columns (e.g., C18, C8), allowing for effective separation from polar and highly non-polar impurities.
-
Purity and Characterization: As a reference standard, it must be of high purity (typically >99.5%), confirmed by multiple analytical techniques (e.g., chromatography, spectroscopy, thermal analysis). Potential impurities may arise from the synthesis process, such as the unreacted starting material (3-tert-butyl-4-hydroxybenzoic acid) or isomers.
-
UV Detectability: The presence of the benzene ring provides strong UV absorbance, making it easily detectable with high sensitivity using standard HPLC-UV/DAD detectors.
Experimental Protocols
The following protocols are designed to be self-validating through the integration of system suitability testing, ensuring the reliability of the chromatographic system before and during sample analysis. This aligns with guidelines from the United States Pharmacopeia (USP) and ICH.[3][4][5]
Protocol 4.1: Preparation of Standard Solutions
Causality: Accurate preparation of the stock and working standards is the foundation of quantitative analysis. The choice of solvent is dictated by the analyte's solubility to ensure complete dissolution. Using Class A volumetric glassware and a calibrated analytical balance minimizes measurement uncertainty.
Materials:
-
Methyl 3-tert-butyl-4-hydroxybenzoate Reference Standard (purity ≥99.5%)
-
HPLC-grade Methanol
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
Procedure:
-
Stock Standard Preparation (1000 µg/mL): a. Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Record the exact weight. b. Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved. c. Allow the solution to return to room temperature. d. Dilute to the mark with methanol and mix thoroughly by inverting the flask 15-20 times. e. Calculate the exact concentration based on the weight and purity provided in the Certificate of Analysis.
-
Working Standard Preparation (Example: 10 µg/mL): a. Pipette 1.0 mL of the 1000 µg/mL Stock Standard into a 100 mL volumetric flask. b. Dilute to the mark with the mobile phase (described in Protocol 4.2). c. Mix thoroughly. This solution will be used for system suitability and as a calibration standard.
Protocol 4.2: High-Performance Liquid Chromatography (HPLC) Method
Causality: The selected method parameters are designed for robust separation of alkylphenols. A C18 column is chosen for its hydrophobic selectivity, which is ideal for retaining the analyte. The mobile phase combines a strong organic solvent (acetonitrile) for elution with water to control retention, while a buffer (acetate) stabilizes the pH to ensure consistent ionization of the phenolic group and reproducible retention times. A detection wavelength of 274 nm is selected for high sensitivity based on the typical absorbance maxima for phenols.[6]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Industry standard for separation of moderately non-polar compounds. |
| Mobile Phase | Acetonitrile : 20mM Acetate Buffer (pH 4.5) (60:40 v/v) | Provides good resolution and peak shape for phenolic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing run time and pressure. |
| Column Temp. | 30 °C | Ensures stable retention times and reduces viscosity. |
| Injection Vol. | 10 µL | A suitable volume to balance sensitivity and peak shape. |
| Detector | UV/DAD at 274 nm | High sensitivity wavelength for phenolic compounds.[6] |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any potential late-eluting impurities. |
Protocol 4.3: System Suitability Testing (SST)
Causality: SST is a mandatory part of any validated chromatographic method. It serves as a daily health check of the entire system (instrument, column, and reagents) to prove its fitness for the intended analysis.[5][7] The parameters chosen (precision, peak shape, and efficiency) are critical indicators of chromatographic performance as defined by regulatory bodies.[4][5]
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the 10 µg/mL working standard solution.
-
Evaluate the data from the five injections against the criteria in the table below. The analysis can only proceed if all SST criteria are met.
| SST Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) Precision | RSD ≤ 1.0% | Demonstrates the stability of the pump and system plumbing. |
| Peak Area Precision | RSD ≤ 2.0% | Shows the reproducibility of the injector and detector response. |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
Workflow for Reference Standard Qualification and Use
The proper implementation of a reference standard follows a logical, traceable workflow. This process ensures that the standard is suitable upon receipt and is used correctly in routine analysis to generate reliable data.
Caption: Workflow for Reference Standard Management and Use.
Storage and Handling
To maintain its integrity, the Methyl 3-tert-butyl-4-hydroxybenzoate reference standard should be stored under controlled conditions.
-
Solid Material: Store in a well-sealed container, protected from light, at controlled room temperature (15-25°C). For long-term storage, refrigeration (2-8°C) is recommended.
-
Stock Solutions: Store in tightly capped volumetric flasks, protected from light, under refrigeration (2-8°C). Stability should be verified, but solutions are typically stable for up to one month under these conditions. Allow solutions to warm to room temperature before use.
References
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
Capot Chemical. (2017). Specifications of Tert-butyl-4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
PubMed. (2014). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Retrieved from [Link]
-
Pharmacopeia.cn. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. 4-ヒドロキシ安息香酸ブチル ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. usp.org [usp.org]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
"Methyl 3-tert-butyl-4-hydroxybenzoate" for preventing lipid oxidation in vitro
Application Note: Evaluation of Methyl 3-tert-butyl-4-hydroxybenzoate (M3T4HB) for Inhibition of Lipid Oxidation In Vitro
Executive Summary
This technical guide details the experimental validation of Methyl 3-tert-butyl-4-hydroxybenzoate (CAS: 39778-63-7) as a lipophilic antioxidant.[1][2][3] While structurally related to the widely used BHT (butylated hydroxytoluene) and BHA (butylated hydroxyanisole), this specific benzoate ester offers a unique physicochemical profile. Its mono-tert-butyl substitution at the ortho position provides steric hindrance sufficient to stabilize the phenoxy radical, while the methyl ester moiety at the para position enhances solubility in lipid bilayers and emulsions without the ionization issues associated with free carboxylic acids.[3]
This guide provides robust protocols for evaluating M3T4HB using two complementary assays: the Linoleic Acid Emulsion System (TBARS) for mimicking biological lipid peroxidation, and the DPPH Radical Scavenging Assay for determining intrinsic chemical potency.
Compound Profile & Mechanistic Basis[1][2][3]
Methyl 3-tert-butyl-4-hydroxybenzoate belongs to the class of sterically hindered phenols.[1][2][3][4] Its antioxidant efficacy is governed by the bond dissociation energy (BDE) of the phenolic O-H bond.[3]
-
Steric Hindrance: The bulky tert-butyl group at the C3 position shields the hydroxyl group, preventing rapid consumption by weak oxidants while allowing reaction with highly reactive lipid peroxyl radicals (LOO•).
-
Electronic Effect: The ester group at C1 is electron-withdrawing.[2][3] While this theoretically slightly strengthens the O-H bond compared to alkyl-substituted phenols (like BHT), it increases the metabolic stability and lipophilicity of the molecule, allowing it to partition effectively into the hydrophobic core of lipid membranes where oxidation propagates.
Mechanism of Action: Hydrogen Atom Transfer (HAT)
The primary mechanism is Hydrogen Atom Transfer (HAT).[3] M3T4HB donates a hydrogen atom to the propagating lipid peroxyl radical, terminating the chain reaction.
Figure 1: Mechanism of chain-breaking antioxidant activity by M3T4HB via Hydrogen Atom Transfer (HAT).[1][2][3]
Material Preparation & Solubility
Critical Consideration: M3T4HB is lipophilic.[2][3] Direct addition to aqueous buffers will result in precipitation and erratic data.[2][3]
| Parameter | Specification |
| Compound | Methyl 3-tert-butyl-4-hydroxybenzoate |
| CAS Number | 39778-63-7 |
| Molecular Weight | 208.25 g/mol |
| Solubility | Soluble in Ethanol, DMSO, Methanol.[1][2][3] Insoluble in Water.[2][3] |
| Stock Solution | Prepare 100 mM stock in DMSO. Store at -20°C. |
Protocol A: Inhibition of Lipid Peroxidation (TBARS Assay)
This assay measures the ability of M3T4HB to prevent the formation of malondialdehyde (MDA), a secondary by-product of lipid oxidation, in a linoleic acid emulsion system. This mimics the protection of cell membranes.[3]
Materials Required
-
Substrate: Linoleic acid (≥99%).
-
Oxidation Inducer: FeSO₄ (Ferrous sulfate) and Ascorbic Acid (Fenton reaction initiator).[2][3]
-
Detection Reagent: Thiobarbituric Acid (TBA) solution (0.67% w/v in 50% acetic acid).[2][3]
-
Standard: BHT (Butylated hydroxytoluene) for comparison.[2][3][5][6]
Experimental Workflow
Figure 2: Step-by-step workflow for the TBARS lipid peroxidation inhibition assay.
Step-by-Step Procedure
-
Emulsion Preparation:
-
Mix 0.28 g Linoleic acid + 0.28 g Tween 20 in 50 mL Phosphate Buffer (0.2 M, pH 7.4).
-
Homogenize roughly (vortex) to create a white, cloudy emulsion.[2] Note: Fresh preparation is critical.
-
-
Sample Treatment:
-
Induction of Oxidation:
-
Add 100 µL of 0.01% FeSO₄ and 100 µL of 0.01% Ascorbic Acid to initiate hydroxyl radical generation.[3]
-
Incubate at 37°C for 60 minutes in a shaking water bath.
-
-
TBARS Development:
-
Measurement:
Data Analysis
Calculate the Percentage Inhibition using the formula:
[1][2][3]-
A_control: Absorbance of the DMSO vehicle (maximum oxidation).
-
A_sample: Absorbance of the M3T4HB treated sample.[3]
Protocol B: DPPH Radical Scavenging (Screening)
This assay confirms if M3T4HB acts as a direct radical scavenger independent of a lipid substrate.[2][3]
-
Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Ethanol. (Solution should be deep purple).[2][3]
-
Reaction:
-
Incubation: Keep in the dark at room temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm .
-
Result: A decrease in absorbance indicates radical scavenging (Purple
Yellow).[2][3]
Expected Results & Interpretation
| Compound | IC50 (DPPH) | % Inhibition (TBARS @ 100 µM) | Interpretation |
| Vehicle (Control) | N/A | 0% | Baseline oxidation.[1][2][3] |
| M3T4HB | ~20-50 µM | 60-85% | Effective lipophilic antioxidant.[1][2][3] The ester group aids membrane penetration.[2][3] |
| BHT (Standard) | ~15-30 µM | 70-90% | M3T4HB should show comparable activity to BHT due to similar steric hindrance.[1][2][3] |
-
Expert Insight: If M3T4HB shows lower activity than BHT in DPPH (solvent only) but higher activity in TBARS (emulsion), it suggests the benzoate ester tail is effectively driving the molecule into the lipid interface, where protection is most needed [1].
Troubleshooting & Optimization
-
Precipitation: If the reaction mixture turns cloudy immediately upon adding M3T4HB, the concentration is too high for the aqueous buffer. Reduce concentration or increase the surfactant (Tween 20) ratio.[2][3]
-
Thermal Instability: M3T4HB is an ester.[2][3] Avoid extreme pH (<3 or >10) during storage to prevent hydrolysis into the free acid (3-tert-butyl-4-hydroxybenzoic acid) and methanol.[1][2][3]
-
Interference: Phenolic compounds can sometimes interfere with the TBA reaction itself.[2][3] Run a "Sample Blank" (Add M3T4HB after the 60-min incubation but before TBA addition) to subtract background interference.
References
-
Pérez-Cruz, C., et al. (2023).[2][3] Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis and Antioxidant Activity.[3] National Institutes of Health (NIH).[2][3]
-
Sutar, K.T., & Singare, P.U. (2018).[2] Study of antioxidant activity of hindered phenols in bulk oil and thin film oxidation conditions.[3][7][8] Rasayan Journal of Chemistry.[2][3]
-
PubChem. (2023).[2][3] Methyl 3-tert-butyl-4-hydroxybenzoate (Compound Summary).[1][2][3][4][9] National Library of Medicine.[2][3] [2]
-
Zeb, A. (2010).[2][3][10] Methods for determination of lipid peroxidation in biological systems.[2][3][6][10][11]Food Chemistry. (Standard Protocol Reference).[2][3]
Sources
- 1. METHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE | 2511-22-0 [chemicalbook.com]
- 2. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. 39778-63-7|Methyl 3-(tert-butyl)-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 10. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
Application Notes and Protocols for Stability Testing of Methyl 3-tert-butyl-4-hydroxybenzoate
Introduction: The Criticality of Stability in Pharmaceutical Integrity
Methyl 3-tert-butyl-4-hydroxybenzoate is a phenolic ester with potential applications in the pharmaceutical and cosmetic industries, likely as an antioxidant or preservative. The stability of such a molecule is a cornerstone of its quality, safety, and efficacy. A comprehensive understanding of its behavior under various environmental stressors is not merely a regulatory requirement but a scientific necessity to ensure that the active substance remains within its specifications throughout its shelf life.
This document provides a detailed framework for establishing a robust stability testing program for Methyl 3-tert-butyl-4-hydroxybenzoate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines to ensure regulatory compliance and scientific rigor.[1][2]
Physicochemical Properties and Postulated Degradation Profile
A thorough understanding of the physicochemical properties of a molecule is paramount in designing a meaningful stability study. While specific experimental data for Methyl 3-tert-butyl-4-hydroxybenzoate is not widely published, we can infer its characteristics from structurally similar compounds such as Methyl 4-hydroxybenzoate and various tert-butylated phenols.
Table 1: Estimated Physicochemical Properties of Methyl 3-tert-butyl-4-hydroxybenzoate
| Property | Estimated Value/Characteristic | Rationale/Reference Compound |
| Molecular Formula | C12H16O3 | --- |
| Molecular Weight | 208.25 g/mol | --- |
| Appearance | White to off-white crystalline powder | Based on similar phenolic esters. |
| Melting Point | ~100-110 °C | Interpolated from similar compounds. |
| Solubility | Soluble in alcohols, ethers, and chlorinated solvents; sparingly soluble in water. | The tert-butyl group decreases water solubility compared to methylparaben. |
| pKa | ~8-9 | The phenolic hydroxyl group is weakly acidic. |
| UV λmax | ~255-260 nm in methanol | Similar to Methyl 4-hydroxybenzoate.[3] |
Postulated Degradation Pathways
The chemical structure of Methyl 3-tert-butyl-4-hydroxybenzoate, featuring both an ester and a phenolic hydroxyl group, suggests two primary degradation pathways under stress conditions:
-
Hydrolytic Cleavage: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, yielding 3-tert-butyl-4-hydroxybenzoic acid and methanol. This is a common degradation route for ester-containing pharmaceuticals.[4]
-
Oxidative Degradation: Phenolic compounds are prone to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents. This can lead to the formation of colored degradation products, such as quinone-type structures. The bulky tert-butyl group ortho to the hydroxyl may offer some steric hindrance, potentially slowing the rate of oxidation compared to un-substituted phenols.
The following diagram illustrates the anticipated primary degradation pathways:
Caption: Postulated Degradation Pathways for Methyl 3-tert-butyl-4-hydroxybenzoate.
Experimental Design for Stability Testing
A comprehensive stability program for Methyl 3-tert-butyl-4-hydroxybenzoate should encompass forced degradation studies and long-term stability trials under ICH-prescribed conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours. | To assess susceptibility to acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for up to 24 hours. | To evaluate stability in alkaline conditions. Ester hydrolysis is typically faster under basic conditions. |
| Oxidation | 3% H2O2 at room temperature for up to 24 hours. | To investigate the impact of oxidative stress. |
| Thermal Degradation | Solid drug substance at 80°C for up to 7 days. | To determine the effect of heat on the molecule in the solid state. |
| Photostability | Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[1] | To assess the impact of light on the stability of the compound. |
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to establish the retest period for the drug substance or the shelf-life of the drug product. The storage conditions should be selected based on the climatic zone where the product will be marketed.
Table 3: ICH Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Analytical Methodology: A Stability-Indicating Approach
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for this purpose.
Proposed Stability-Indicating HPLC Method
The following method is a recommended starting point and must be fully validated according to ICH Q2(R1) guidelines.
Table 4: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B | A gradient is necessary to elute both the parent compound and potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection Wavelength | 258 nm | Based on the estimated UV λmax. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation
The proposed HPLC method must be validated to demonstrate its suitability for its intended purpose. The validation should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocols: Step-by-Step Methodologies
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 3-tert-butyl-4-hydroxybenzoate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare samples from the stability studies at a target concentration of 100 µg/mL in the diluent.
Protocol 2: Forced Degradation Sample Preparation
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M HCl. Heat at 60°C for the desired time. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for the desired time. Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H2O2. Keep at room temperature for the desired time. Dilute to 10 mL with diluent.
-
Thermal Degradation: Store the solid drug substance in a calibrated oven at 80°C. At each time point, weigh an appropriate amount of the solid and prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid and a 1000 µg/mL solution of the drug substance to the specified light conditions. Prepare a 100 µg/mL solution from the stressed samples in the diluent.
The following workflow diagram outlines the stability testing process:
Caption: Workflow for the Stability Testing of Methyl 3-tert-butyl-4-hydroxybenzoate.
Data Analysis and Interpretation
The stability of Methyl 3-tert-butyl-4-hydroxybenzoate is evaluated by monitoring changes in its physical appearance, assay value, and the levels of degradation products over time. The data from the long-term stability studies should be evaluated to determine the retest period or shelf-life.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the stability testing of Methyl 3-tert-butyl-4-hydroxybenzoate. By following these protocols and guidelines, researchers can generate a robust stability data package that is essential for regulatory submissions and for ensuring the quality and safety of products containing this molecule. The emphasis on understanding the "why" behind the "how" is intended to empower scientists to make informed decisions throughout the drug development process.
References
-
The Good Scents Company. (n.d.). Methyl 3-hydroxybenzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
ContaminantDB. (n.d.). Methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate (CHEM027118). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
-
PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]
-
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Method Development and Validation of Preservatives Determination...using HPLC. Retrieved from [Link]
-
ResearchGate. (2024). Rapid degradation of methyl p-hydroxybenzoate.... Retrieved from [Link]
-
NIH. (2017). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]
-
mzCloud. (2014). Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]
-
SciSpace. (2013). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. Retrieved from [Link]
-
Tiscali. (2026). Methyl 4-hydroxybenzoate. Retrieved from [Link]
-
ThaiScience. (2010). Simultaneous stability-indicating hplc method for the determination of cisapride, methylparaben and propylparaben in oral suspension. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylparaben. Retrieved from [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]
-
PubChem. (n.d.). Butylparaben. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl paraben. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of Tert-butyl-4-hydroxybenzoate. Retrieved from [Link]
Sources
- 1. METHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE | 2511-22-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Methylparaben - Wikipedia [en.wikipedia.org]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity NMR Sample Preparation for Methyl 3-tert-butyl-4-hydroxybenzoate
Introduction & Chemical Context
Methyl 3-tert-butyl-4-hydroxybenzoate is a functionalized aromatic ester often utilized as an intermediate in the synthesis of antioxidants and stabilizers. Its structure features a lipophilic tert-butyl group ortho to a phenolic hydroxyl group. This specific substitution pattern introduces unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy:
-
Steric Hindrance: The bulky tert-butyl group influences the rotational dynamics of the hydroxyl group.
-
Proton Exchange: The phenolic proton (
) is labile. Its visibility and peak shape are heavily dependent on solvent choice, water content, and hydrogen bonding capability. -
Solubility Profile: The molecule possesses a "dual personality"—a polar head (ester/phenol) and a non-polar body (aromatic/tert-butyl)—requiring careful solvent selection to prevent aggregation.
This guide provides a definitive protocol for preparing samples that yield publication-quality spectra, ensuring accurate integration for quantitative NMR (qNMR) and clear connectivity for structural elucidation.
Strategic Solvent Selection
Selecting the correct deuterated solvent is the single most critical decision in this workflow. For this specific molecule, the choice dictates whether the phenolic proton appears as a sharp singlet or a broad, useless hump.
Comparative Solvent Analysis Table
| Parameter | Chloroform-d ( | Dimethyl Sulfoxide- | Recommendation |
| Solubility | Excellent (High saturation limit) | Excellent | Both are viable. |
| OH Peak Shape | Variable. Often broad due to chemical exchange. Chemical shift is concentration-dependent. | Sharp. DMSO forms strong H-bonds with the phenol, "locking" the proton and slowing exchange. | DMSO- |
| Water Artifacts | HDO peak at ~1.56 ppm (can overlap with tert-butyl or alkyl impurities). | HDO peak at ~3.33 ppm (usually distinct from target signals). | DMSO- |
| Cost/Ease | Low cost, easy to evaporate (recover sample). | Higher cost, difficult to remove (high boiling point). |
The "Phenol Locking" Mechanism
In
In DMSO-
Workflow Visualization
The following diagram illustrates the decision logic and preparation workflow to ensure sample integrity.
Figure 1: Optimized NMR sample preparation workflow emphasizing solvent selection based on analytical goals.
Detailed Experimental Protocols
Protocol A: Standard Preparation (1H and 13C NMR)
Objective: To prepare a homogeneous, particulate-free sample suitable for high-field NMR (400 MHz+).
Materials Required
-
Analyte: Methyl 3-tert-butyl-4-hydroxybenzoate (Solid).
-
Solvent: DMSO-
(99.9% D) + 0.05% TMS (Tetramethylsilane) for referencing. -
Tube: 5mm Precision NMR tube (e.g., Wilmad 507-PP or equivalent). Do not use economy tubes for >400 MHz.
-
Filtration: 1 mL syringe + Cotton wool or 0.45 µm PTFE syringe filter.
Step-by-Step Methodology
-
Mass Measurement:
-
Tare a clean 1.5 mL microcentrifuge tube (Eppendorf).
-
For 1H NMR: Weigh 5.0 – 10.0 mg of the solid.
-
For 13C/2D NMR: Weigh 30.0 – 50.0 mg .
-
Note: Do not weigh directly into the NMR tube. Static electricity causes powder to cling to the upper walls, leading to concentration gradients and shimming difficulties.
-
-
Solvation:
-
Add 600 µL (0.6 mL) of DMSO-
. -
Cap the microcentrifuge tube and vortex for 30 seconds . Ensure the solid is completely dissolved.
-
Why 600 µL? Standard 5mm probes require a sample depth of 4–5 cm. Less volume causes magnetic susceptibility mismatch at the coil edges (poor lineshape); more volume dilutes the sample unnecessarily.
-
-
Filtration (The "Hidden" Variable):
-
Even if the solution looks clear, microscopic dust or undissolved micro-aggregates can ruin magnetic field homogeneity.
-
Pack a small amount of clean glass wool tightly into a Pasteur pipette OR use a PTFE syringe filter.
-
Filter the solution directly into the NMR tube.
-
-
De-gassing (Optional but Recommended for High Res):
-
Dissolved oxygen is paramagnetic and causes line broadening.
-
For ultra-high resolution, bubble Nitrogen or Argon gas through the solution for 60 seconds using a fine capillary.
-
-
Tube Capping & Labeling:
-
Cap tightly. Label the cap, not the tube glass (ink affects balance/shimming).
-
Wipe the outside of the tube with a Kimwipe dampened with isopropanol to remove skin oils.
-
Quality Control & Expected Results
Before running a long 13C overnight scan, validate the sample using a single-scan 1H experiment.
Shimming Validation
Check the TMS signal (0.00 ppm) .
-
Acceptable: Sharp, symmetrical singlet. Width at half-height < 0.8 Hz.
-
Issue: Split peak or broad base ("hump").
-
Remedy: If automated shimming fails, the sample volume may be too low, or particulates are present. Re-filter if necessary.
Spectral Verification (DMSO- )
Verify the presence of key diagnostic signals to confirm structure and concentration.
| Moiety | Approx. Shift ( | Multiplicity | Integration | Notes |
| Phenolic -OH | 9.5 - 10.5 | Singlet (s) | 1H | Sharp in DMSO; broad/missing in |
| Aromatic H (C2) | 7.8 - 7.9 | Doublet (d) | 1H | Meta coupling ( |
| Aromatic H (C6) | 7.7 - 7.8 | dd | 1H | Ortho/Meta coupling. |
| Aromatic H (C5) | 6.8 - 7.0 | Doublet (d) | 1H | Ortho coupling ( |
| Methoxy (-OCH3) | 3.7 - 3.8 | Singlet (s) | 3H | Distinct sharp singlet. |
| tert-Butyl | 1.3 - 1.4 | Singlet (s) | 9H | Very intense signal. |
The Water Suppression Warning
DMSO-
-
Caution: If the water peak is larger than the analyte peaks, it can affect receiver gain. Store DMSO over molecular sieves (4Å) to minimize this.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent effects).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Definitive guide on chemical shifts and solvent interactions).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (The standard for identifying solvent peaks).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74647, Methyl 3-tert-butyl-4-hydroxybenzoate. (Source for physical properties).
Mass spectrometry fragmentation pattern of "Methyl 3-tert-butyl-4-hydroxybenzoate"
Application Note: Structural Elucidation of Methyl 3-tert-butyl-4-hydroxybenzoate via EI-MS
Executive Summary & Scope
This application note details the mass spectral behavior of Methyl 3-tert-butyl-4-hydroxybenzoate (C₁₂H₁₆O₃, MW 208.25 Da), a compound frequently encountered as an intermediate in the synthesis of lipophilic antioxidants or as a specific impurity in pharmaceutical formulations involving parabens and phenolic stabilizers.
Accurate identification of this molecule requires distinguishing it from its structural isomers (e.g., butyl paraben or other alkylated benzoates). This guide provides a definitive fragmentation protocol, emphasizing the mechanistic causality between the molecule’s steric/electronic features and its resulting ion abundance.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | Methyl 3-tert-butyl-4-hydroxybenzoate |
| CAS Number | 2417-67-6 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Exact Mass | 208.1099 Da |
| Key Moieties | 1.[1][2][3][4] Methyl Ester (-COOCH₃)2. Phenolic Hydroxyl (-OH)3. tert-Butyl Group (-C(CH₃)₃) |
Experimental Protocol (GC-MS)
To replicate the fragmentation patterns described below, the following instrument parameters are recommended to ensure consistent ionization energy and transmission.
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ) Ionization Mode: Electron Ionization (EI) Electron Energy: 70 eV (Standard Library conditions) Source Temperature: 230 °C Transfer Line: 280 °C Scan Range: m/z 40 – 450
Chromatographic Consideration: Due to the phenolic hydroxyl group, this compound may exhibit peak tailing on non-polar columns (e.g., DB-5ms). Derivatization (TMS) is optional but not required for identification if the source is clean.
Fragmentation Analysis & Mechanism
The mass spectrum of Methyl 3-tert-butyl-4-hydroxybenzoate is dominated by two competing fragmentation pathways: benzylic stability driven by the tert-butyl group and alpha-cleavage driven by the ester.
The Molecular Ion (M⁺•)
-
m/z 208: The molecular ion is distinct and stable enough to be observed, though it is rarely the base peak. The aromatic ring stabilizes the radical cation, preventing immediate total fragmentation.
The Base Peak: Methyl Radical Loss (M – 15)
-
m/z 193 (Base Peak, 100%):
-
Mechanism: The cleavage of a methyl radical ([3]•CH₃) from the tert-butyl group is the most thermodynamically favorable process.
-
Causality: This loss creates a tertiary carbocation that is stabilized by resonance with the aromatic ring. Furthermore, because the tert-butyl group is ortho to the hydroxyl group, the resulting cation can be stabilized by the lone pairs of the phenylic oxygen, forming a pseudo-quinoid structure. This "benzylic-like" stabilization makes the [M-15]⁺ ion exceptionally stable, dominating the spectrum.
-
Ester Fragmentation (M – 31)
-
m/z 177:
-
Mechanism: Alpha-cleavage of the methoxy group (-OCH₃) from the methyl ester.
-
Causality: This generates the acylium ion (Ar-C≡O⁺). While common in all methyl esters, in this specific molecule, it is secondary to the tert-butyl fragmentation.
-
Secondary Fragmentations
-
m/z 165: Loss of CO (28 Da) from the m/z 193 fragment (common in cyclic ketones/quinones formed after initial fragmentation).
-
m/z 135: Likely loss of the entire ester moiety (-COOCH₃, 59 Da) from the m/z 193 ion, or sequential loss of isobutene and methanol.
Fragmentation Pathway Diagram
The following diagram illustrates the competitive pathways. The thickness of the arrows implies the relative probability (abundance) of the transition.
Figure 1: Mechanistic fragmentation pathway of Methyl 3-tert-butyl-4-hydroxybenzoate under 70 eV EI.
Summary of Diagnostic Ions
Use this table to validate the identity of the compound in your spectral library search.
| m/z (Mass-to-Charge) | Relative Abundance (Approx.)[5] | Ion Identity | Structural Significance |
| 208 | 15 - 25% | [M]⁺• | Molecular Ion.[2][5][6][7] Confirms MW. |
| 193 | 100% (Base) | [M – CH₃]⁺ | Diagnostic. Loss of methyl from t-butyl. Indicates tert-butyl presence.[1][8][5][9][10][11] |
| 177 | 10 - 20% | [M – OCH₃]⁺ | Acylium ion. Confirms methyl ester. |
| 165 | 5 - 10% | [193 – CO]⁺ | Ring contraction/CO loss typical of phenols. |
| 57 | < 5% | [C₄H₉]⁺ | tert-butyl cation. Usually low abundance in aromatics as the charge stays on the ring. |
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Methyl 3-tert-butyl-4-hydroxybenzoate. NIST Standard Reference Data.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard text for fragmentation mechanisms).
-
PubChem Database. Methyl 3-tert-butyl-4-hydroxybenzoate (Compound Summary). National Center for Biotechnology Information. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Reference for aromatic ester fragmentation).
Sources
- 1. methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5 [thegoodscentscompany.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. whitman.edu [whitman.edu]
- 8. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 9. mzCloud – Methyl 3 5 di tert butyl 4 hydroxybenzoate [mzcloud.org]
- 10. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]
- 11. METHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE | 2511-22-0 [chemicalbook.com]
Application Note: A Comprehensive Guide to the Development and Validation of a UV-Vis Spectrophotometric Method for the Quantification of Methyl 3-tert-butyl-4-hydroxybenzoate
Abstract
This application note provides a detailed, science-first protocol for the development and subsequent validation of a simple, rapid, and reliable UV-Visible (UV-Vis) spectrophotometric method for the quantitative determination of Methyl 3-tert-butyl-4-hydroxybenzoate. This compound is a derivative of 4-hydroxybenzoic acid, a class of molecules widely used in the pharmaceutical and cosmetic industries. The narrative is structured to guide researchers and drug development professionals through the logical and scientific process of method creation, from initial solvent screening to a full validation compliant with international regulatory standards. By explaining the causality behind each experimental choice, this guide ensures the resulting analytical method is not only accurate and precise but also robust and fit for its intended purpose. All procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Core Principles of Spectrophotometric Quantification
The fundamental principle behind this analytical method is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.
A = εbc
Where:
-
A is the absorbance (a dimensionless quantity)
-
ε (epsilon) is the molar absorptivity, a constant unique to the molecule at a specific wavelength (L·mol⁻¹·cm⁻¹)
-
b is the path length of the cuvette, typically 1 cm
-
c is the concentration of the analyte (mol·L⁻¹)
Methyl 3-tert-butyl-4-hydroxybenzoate possesses a substituted benzene ring, which acts as a chromophore. The π-electron system within this ring absorbs photons in the UV region of the electromagnetic spectrum, leading to electronic transitions that can be quantitatively measured. The development process focuses on optimizing the conditions for this measurement and rigorously validating its performance.
Instrumentation and Materials
Instrumentation
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer capable of scanning between 200-400 nm. The instrument's performance must be qualified according to the standards of USP General Chapter <857>, ensuring accuracy in wavelength and absorbance measurements.[1][2]
-
Analytical Balance: Calibrated, with a readability of at least 0.1 mg.
-
Matched Quartz Cuvettes: 1 cm path length.
-
Volumetric Glassware: Class A certified volumetric flasks and pipettes.
-
Ultrasonic Bath: For complete dissolution of the analyte.
Reagents and Standards
-
Methyl 3-tert-butyl-4-hydroxybenzoate: Certified reference standard (CRS) of known purity.
-
Methanol: HPLC or spectroscopic grade.
Part I: The Method Development Workflow
The objective of method development is to establish the optimal experimental conditions for quantification. This involves a logical sequence of steps designed to maximize sensitivity, accuracy, and reproducibility.
Caption: Workflow for UV-Vis Method Development.
Protocol 1: Solvent Selection and Determination of λmax
Causality and Rationale: The choice of solvent is critical. The ideal solvent must completely dissolve the analyte and be transparent (i.e., have negligible absorbance) in the UV wavelength range where the analyte absorbs. Methyl 4-hydroxybenzoate (a related, non-butylated analog) is freely soluble in alcohols like methanol and ethanol, but only slightly soluble in water. Methanol is therefore a logical starting point for Methyl 3-tert-butyl-4-hydroxybenzoate. Furthermore, using a non-aqueous solvent like methanol prevents potential shifts in the UV spectrum that can arise from the pH-dependent dissociation of the phenolic hydroxyl group.[3]
The wavelength of maximum absorbance (λmax) is the point of highest sensitivity. Performing measurements at λmax minimizes the error associated with minor wavelength calibration drifts of the spectrophotometer, thereby enhancing method robustness.
Step-by-Step Procedure:
-
Prepare a Dilute Analyte Solution: Accurately weigh approximately 10 mg of the Methyl 3-tert-butyl-4-hydroxybenzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This creates a 100 µg/mL stock solution.
-
Prepare a Scanning Solution: Transfer 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with methanol to obtain a working concentration of approximately 10 µg/mL.
-
Perform UV Scan:
-
Fill one quartz cuvette with methanol to serve as the reference blank.
-
Fill a second quartz cuvette with the 10 µg/mL analyte solution.
-
Place both cuvettes in the spectrophotometer.
-
Perform a wavelength scan from 400 nm down to 200 nm.
-
-
Identify λmax: Record the wavelength at which the maximum absorbance is observed. This will be the analytical wavelength for all subsequent measurements. For similar hydroxybenzoate esters, this is typically in the 250-260 nm range.[4]
Protocol 2: Preparation of Standard Solutions and Calibration Curve
Causality and Rationale: A calibration curve is essential for quantitative analysis. It is generated by measuring the absorbance of several standard solutions of known concentrations and plotting absorbance versus concentration. According to the Beer-Lambert Law, this plot should be linear. This linearity must be demonstrated over a defined range to ensure the method is accurate for samples of varying concentrations. The International Council for Harmonisation (ICH) guidelines recommend using a minimum of five concentration levels to establish linearity.[5]
Step-by-Step Procedure:
-
Prepare a Primary Stock Solution: Accurately weigh approximately 25 mg of the Methyl 3-tert-butyl-4-hydroxybenzoate reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to create a stock solution of approximately 500 µg/mL.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by serial dilution from the primary stock solution. An example set is provided in the table below.
| Standard Level | Volume of Stock (mL) | Final Volume (mL) | Target Concentration (µg/mL) |
| 1 | 0.5 | 50 | 5.0 |
| 2 | 1.0 | 50 | 10.0 |
| 3 | 1.5 | 50 | 15.0 |
| 4 | 2.0 | 50 | 20.0 |
| 5 | 2.5 | 50 | 25.0 |
-
Measure Absorbance: Measure the absorbance of each calibration standard at the predetermined λmax, using methanol as the blank.
-
Construct the Calibration Curve: Plot the measured absorbance on the y-axis against the corresponding concentration on the x-axis. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the slope (m), the y-intercept (c), and the coefficient of determination (R²).
Part II: The Method Validation Protocol
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[5] The following protocols are designed to meet the requirements of ICH Q2(R2).[6]
Caption: Inter-relationship of ICH Validation Parameters.
Protocol 3: Validation of the Analytical Method
1. Specificity:
-
Objective: To demonstrate that the analytical signal is solely from the analyte of interest and not from any other components (e.g., excipients in a formulation).
-
Procedure:
-
Analyze a solution of the reference standard.
-
Analyze a "placebo" solution containing all formulation components except the analyte.
-
The placebo solution should show no significant absorbance at the analytical λmax.
-
2. Linearity and Range:
-
Objective: To confirm the linear relationship between concentration and absorbance within a specified range.
-
Procedure: Use the data from the calibration curve constructed in Protocol 2.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value. This is typically assessed via a recovery study.
-
Procedure:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target analytical concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Calculation: % Recovery = (Measured Concentration / Theoretical Concentration) × 100
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure (Repeatability - Intra-assay):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
-
Procedure (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Compare the results from both studies.
-
-
Calculation: %RSD = (SD / Mean) × 100
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Procedure: Calculate based on the standard deviation of the response and the slope of the calibration curve.
-
Calculations (as per ICH): [5]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Analyze a standard solution under normal conditions.
-
Introduce small changes to the method, such as:
-
Varying the analytical wavelength (e.g., λmax ± 2 nm).
-
Using a different brand of methanol.
-
-
Analyze the solution under each modified condition and compare the results to the original.
-
-
Acceptance Criteria: The results should not be significantly affected by the variations, with %RSD remaining within acceptable limits.
Summary of Validation Data (Hypothetical)
The following table summarizes the expected outcomes from a successful validation study.
| Validation Parameter | Specification | Hypothetical Result | Status |
| Wavelength (λmax) | - | 258 nm | - |
| Specificity | No interference at λmax | No interference observed from placebo | Pass |
| Linearity Range | - | 5.0 - 25.0 µg/mL | - |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (%RSD) | |||
| Repeatability | ≤ 2.0% | 0.85% | Pass |
| Intermediate Precision | ≤ 2.0% | 1.10% | Pass |
| LOD | Report Value | 0.15 µg/mL | - |
| LOQ | Report Value | 0.45 µg/mL | - |
| Robustness | No significant impact on results | Method is robust for wavelength changes of ±2 nm. | Pass |
Conclusion
The UV-Vis spectrophotometric method detailed in this application note provides a simple, accurate, and precise means for the quantitative determination of Methyl 3-tert-butyl-4-hydroxybenzoate. The method development is based on sound scientific principles, and the comprehensive validation protocol, grounded in ICH and USP guidelines, ensures its suitability for use in a regulated research or quality control environment. This guide serves as a complete framework for scientists to implement and verify the performance of this analytical procedure.
References
-
Determination of Methyl Paraben from Cosmetics by UV Spectroscopy. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry: Confidence in Compliance with USP Chapter <857>. Agilent Technologies. [Link]
-
USP <857> (United States Pharmacopeia). Hellma Analytics. [Link]
- Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
-
Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. NIST Technical Series Publications. [Link]
-
USP <857> Ultraviolet-Visible Spectroscopy. Scribd. [Link]
-
METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]
-
Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3. PubChem. [Link]
-
TechNote SPECORD USP Chapter 857. Analytik Jena. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
<857> Ultraviolet-Visible Spectroscopy. Scribd. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Spectrophotometric Determination of Methyl Paraben in Pure and Pharmaceutical Oral Solution. ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate
Topic: Optimization of Yield & Selectivity in the Synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate CAS No: 25804-49-3 (Mono-tert-butyl derivative) | Note: Distinct from the 3,5-di-tert-butyl analogue.[1] Audience: Process Chemists, R&D Scientists.[1]
Executive Summary & Route Selection
Achieving high yields of Methyl 3-tert-butyl-4-hydroxybenzoate requires navigating a classic organic synthesis trade-off: Conversion vs. Selectivity .[1]
The target molecule is an intermediate where the phenolic ring is activated by the hydroxyl group but deactivated by the ester group. The introduction of the tert-butyl group (Friedel-Crafts Alkylation) is the critical step.[1]
Decision Matrix: Which Route Are You Using?
| Route | Methodology | Pros | Cons |
| A (Recommended) | Alkylation of Methyl Paraben | [1] • Low raw material cost (Methyl Paraben is a commodity).[2]• One-step synthesis. | • Major Challenge: Controlling Mono- vs. Di-alkylation (3,5-di-tert-butyl impurity).• Requires strict water management.[1] |
| B (Alternative) | Esterification of Acid Precursor | • High regioselectivity (if starting acid is pure).• Cleaner reaction profile. | • Major Challenge: 3-tert-butyl-4-hydroxybenzoic acid is expensive/hard to source.[1]• Slower kinetics due to steric bulk near the phenol.[1] |
Critical Troubleshooting: The Alkylation Route
Context: You are reacting Methyl 4-hydroxybenzoate (Methyl Paraben) with a tert-butyl source (t-BuOH, Isobutylene, or MTBE) using an acid catalyst.[1]
Diagram: Reaction Pathway & Competitive Impurities
The following diagram illustrates the kinetic competition.[1] To maximize the Target (Mono), you must suppress the path to the Impurity (Di).
Caption: Sequential alkylation pathway. The target is an intermediate. Pushing conversion too high inevitably increases the di-tert-butyl impurity (k2).[1]
Troubleshooting Guide (Q&A)
Issue 1: "I have low conversion (<40%) and the reaction stalls."
Diagnosis: Water accumulation is poisoning your catalyst.[1]
Mechanism: If you use tert-butanol (t-BuOH) as the alkylating agent, every mole of product generates one mole of water.[1] Water acts as a base towards strong acids (like
Corrective Protocol:
-
Switch Solvent/Agent: Use Isobutylene gas (anhydrous) instead of t-BuOH. This eliminates water generation.[1][3][4][5]
-
Azeotropic Removal: If using t-BuOH, use a solvent like Toluene or Cyclohexane and equip a Dean-Stark trap.[1] Reflux to continuously remove water.[1]
-
Catalyst Upgrade: Switch to a moisture-tolerant Lewis Acid (e.g.,
or Metal Triflates) or a solid superacid (Sulfated Zirconia) which is less sensitive to hydration than sulfuric acid [1].[1]
Issue 2: "I cannot separate the 3,5-di-tert-butyl impurity from my product."
Diagnosis: Over-alkylation due to "Hot Spots" or excess reagent.[1]
Mechanism: The tert-butyl group is electron-donating (+I effect).[1] Once the first tert-butyl group is added, the ring becomes more nucleophilic than the starting material.[1] This makes the second alkylation faster than the first (
Corrective Protocol:
-
Starve the Reaction: Do not use an excess of alkylating agent.[1] Use a molar ratio of 0.95 : 1.0 (Alkylating Agent : Methyl Paraben).[1]
-
Accept Lower Conversion: Aim for 70-80% conversion. It is chemically easier to separate unreacted Methyl Paraben (more polar) from the product than it is to separate the di-tert-butyl impurity (very similar lipophilicity to the mono-product).[1]
-
Temperature Control: Lower the temperature. Higher temperatures favor the thermodynamic product (often the di-substituted or rearranged products).[1] Keep reaction
if possible.
Issue 3: "My ester hydrolyzed back to the acid."
Diagnosis: Acid-catalyzed hydrolysis.[1] Mechanism: Strong acid + Water + Heat = Ester Hydrolysis.[1] Corrective Protocol: Ensure anhydrous conditions. If using aqueous workups, quench immediately into cold bicarbonate solution to neutralize the acid before any heating occurs.
Optimized Experimental Protocol (SOP)
Method: Friedel-Crafts Alkylation using Isobutylene (Preferred) or t-BuOH (Alternative).[1]
Reagents & Equipment[1][2][5][6][7][8][9]
-
Substrate: Methyl 4-hydroxybenzoate (1.0 eq)
-
Reagent: tert-Butyl Alcohol (1.0 eq) OR Isobutylene Gas (1.1 eq)[1]
-
Catalyst: Methanesulfonic Acid (MsOH) or Sulfuric Acid (
) (0.5 - 1.0 eq)[1] -
Solvent: Dichloromethane (DCM) or Toluene (if removing water).[1]
Step-by-Step Workflow
-
Dissolution: Dissolve Methyl 4-hydroxybenzoate in the chosen solvent.
-
Note: If using t-BuOH, add it now.[1]
-
-
Catalyst Addition (Critical): Cool the mixture to 0–5°C . Add the acid catalyst dropwise.[1]
-
Why? Exotherms at this stage cause immediate local hot-spots, leading to di-alkylation.[1]
-
-
Reaction (Kinetic Phase):
-
If using Isobutylene: Bubble the gas slowly into the solution at 0°C.
-
If using t-BuOH: Warm slowly to Room Temperature (20–25°C). Do not reflux unless using a Dean-Stark trap.[1]
-
-
Monitoring: Monitor by HPLC or TLC every 30 minutes.
-
Stop Point: Quench the reaction when the Ratio of Product : Starting Material is 80 : 20 . Do not wait for the starting material to disappear; the di-impurity will spike exponentially after this point.[1]
-
-
Quench: Pour reaction mixture into ice-cold saturated
. Stir vigorously to neutralize acid. -
Purification:
Advanced Optimization: Solid Acid Catalysts
For industrial scalability and green chemistry compliance, replace liquid acids with solid acids.[1]
| Catalyst System | Advantage | Reference |
| Sulfated Zirconia ( | High acidity, reusable, easily filtered.[1] High selectivity for mono-alkylation due to pore size constraints.[1] | [2] |
| Ionic Liquids (e.g., [BMIM][HSO4]) | Acts as both solvent and catalyst.[1] Tunable acidity. | [3] |
| Zeolite H-Beta | Shape-selective catalysis.[1] The pore structure can physically block the formation of the bulky di-tert-butyl species.[1] | [4] |
Decision Logic for Troubleshooting
Use this flow to diagnose your specific yield issue.
Caption: Diagnostic flow for identifying the root cause of yield loss.
References
-
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.[1] (General reference on solid acid catalysis in Friedel-Crafts).
-
Yadav, G. D., & Kumar, P. (2005). "Friedel–Crafts alkylation of phenols with tert-butyl alcohol over sulfated zirconia."[1] Journal of Molecular Catalysis A: Chemical.
-
Gu, Y., et al. (2008).[1] "Ionic liquid as an efficient promoting medium for fixation of CO2: Friedel–Crafts alkylation of indoles."[1] Journal of Organic Chemistry. (Demonstrates ionic liquid efficacy in alkylation).
-
Corma, A., et al. (1996).[1] "Zeolites for the production of fine chemicals."[1] Journal of Catalysis. (Reference for shape-selective alkylation).
-
PubChem Compound Summary. "Methyl 3,5-di-tert-butyl-4-hydroxybenzoate" (Used for physical property comparison). [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
Troubleshooting low purity of synthesized "Methyl 3-tert-butyl-4-hydroxybenzoate"
Technical Support Center: Organic Synthesis & Process Development Subject: Troubleshooting Purity Issues in the Synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate Ticket ID: #SYN-MBHB-004 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering low purity in the synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate (CAS: 35942-88-8). This is a classic challenge in Friedel-Crafts alkylation of phenols. The "low purity" is almost certainly due to competitive over-alkylation (forming the 3,5-di-tert-butyl species) or incomplete conversion of the starting material (Methyl 4-hydroxybenzoate).
Because the tert-butyl group is electron-donating, it activates the aromatic ring, making the product more reactive than the starting material. Without strict kinetic control, the reaction races toward the di-substituted impurity.
Part 1: Diagnostic Dashboard
Before altering your protocol, confirm the identity of your impurities using this reference table.
| Component | Chemical Structure | Polarity (TLC) | Melting Point | Solubility (Hexane) |
| Starting Material (SM) | Methyl 4-hydroxybenzoate | High (Low | 125–128 °C | Low |
| Target Product | Methyl 3-tert-butyl-4-hydroxybenzoate | Medium ( | ~60–70 °C * | Moderate |
| Major Impurity | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | Low (High | 162–167 °C | High |
*Note: The Target Product MP is often lower than the SM due to symmetry breaking in the crystal lattice. If your solid melts >150°C, you have predominantly the di-substituted impurity.
Part 2: Root Cause Analysis (The "Why")
The synthesis typically involves the alkylation of Methyl 4-hydroxybenzoate with tert-butyl alcohol (or isobutylene) using an acid catalyst (
The Selectivity Trap
-
Activation: The phenolic -OH group strongly activates the ring.
-
First Addition: The tert-butyl cation attacks the ortho position.
-
The Problem: The new tert-butyl group is also electron-donating. Although it provides steric hindrance, the electronic activation often encourages a second attack at the remaining ortho position, creating the "over-alkylated" 3,5-di-tert-butyl impurity.
Figure 1: Reaction pathway showing the competitive progression to the di-substituted impurity.
Part 3: Troubleshooting Protocols (The "How")
Scenario A: Your Product contains Starting Material (SM)
Diagnosis: TLC shows a spot with low
-
Dissolve the crude solid in the minimum amount of boiling Methanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Why this works: The alkylated product is much less soluble in water than the starting methyl paraben. The product will crystallize out, leaving the unreacted SM in the aqueous mother liquor.
Scenario B: Your Product contains Di-tert-butyl Impurity
Diagnosis: TLC shows a spot near the solvent front; Melting point is high (>130°C). Fix:Trituration with Cold Hexane.
-
Place your crude solid in a flask.
-
Add cold Hexane (or Petroleum Ether) (~5 mL per gram of solid).
-
Stir vigorously for 30 minutes at 0°C.
-
Why this works: The di-tert-butyl impurity is highly lipophilic ("greasy") and will dissolve in the hexane. The mono-substituted target is less soluble in pure hexane and will remain as the filter cake.
Scenario C: You need to restart the reaction
If purification fails, optimize the synthesis using this "High-Fidelity" Protocol:
-
Solvent: Use Glacial Acetic Acid or Dichloromethane (DCM). DCM allows better temperature control.
-
Catalyst: Use Methanesulfonic acid (MsOH) instead of Sulfuric acid. It is milder and reduces side reactions.[3]
-
Stoichiometry: Use exactly 1.05 equivalents of tert-butyl alcohol. Do NOT use excess.
-
Temperature: Keep the reaction at 0°C to room temperature . Do not heat. Heating promotes the formation of the thermodynamic di-substituted product.
Figure 2: Decision tree for purification based on impurity profile.
Part 4: Analytical Validation (HPLC)
When assessing purity via HPLC, standard C18 methods often fail to separate the mono- and di-substituted species because their hydrophobicities are similar.
Recommended Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 50% B (Isocratic hold to separate SM).
-
5-15 min: 50% -> 90% B (Ramp to elute Mono, then Di).
-
15-20 min: 90% B.
-
-
Wavelength: 254 nm (aromatic) and 280 nm (phenolic).
-
Expected Elution Order:
FAQs
Q: My product turned pink during drying. Is it ruined? A: Not necessarily. Phenols are prone to oxidation, forming quinones which are intensely colored (pink/red) even in trace amounts (<0.1%). This often happens if the workup was basic (pH > 7).
-
Fix: Wash your organic layer with a dilute Sodium Bisulfite (
) solution during workup to reduce quinones back to phenols. Ensure the final isolation is slightly acidic.
Q: Can I use isobutylene gas instead of t-butanol? A: Yes, but it is harder to control. Isobutylene is much more reactive. If you use gas, you must dilute it with nitrogen and add it sub-surface very slowly at 0°C to prevent local hotspots that cause over-alkylation.
Q: Why not just esterify 3-tert-butyl-4-hydroxybenzoic acid? A: You can, and it yields higher purity. However, the starting acid is significantly more expensive than methyl paraben. If you have the budget, esterifying the acid (Ref 1) is the "cheater's way" to avoid the alkylation selectivity headache entirely.
References
-
Synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (Impurity Reference). Google Patents. Describes the conditions that lead to the di-substituted impurity, useful for understanding what to avoid.
-
Friedel-Crafts Alkylation Mechanisms. UC Berkeley Chemistry. Fundamental background on carbocation rearrangement and poly-substitution issues in aromatic alkylation.
-
Methyl 4-hydroxybenzoate Properties (Starting Material). Sigma-Aldrich.[4] Physical property data for the starting material to assist in melting point diagnostics. [4]
-
Avobenzone Intermediates. ChemicalBook. Discusses the synthesis of tert-butylated benzoate intermediates for sunscreen manufacturing.
Sources
"Methyl 3-tert-butyl-4-hydroxybenzoate" degradation under acidic/basic conditions
Technical Support Center: Methyl 3-tert-butyl-4-hydroxybenzoate Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Methyl 3-tert-butyl-4-hydroxybenzoate. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of this compound under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate and resolve challenges in your stability studies.
Section 1: Understanding the Degradation Chemistry
This section addresses the fundamental principles governing the stability of Methyl 3-tert-butyl-4-hydroxybenzoate. A clear grasp of the underlying mechanisms is critical for designing robust experiments and correctly interpreting results.
Q1: What is the primary degradation pathway for Methyl 3-tert-butyl-4-hydroxybenzoate under acidic or basic conditions?
A: The primary degradation pathway is the hydrolysis of the ester bond.[1][2] Like other benzoate esters, Methyl 3-tert-butyl-4-hydroxybenzoate will split into its constituent carboxylic acid and alcohol.
-
Primary Degradation Products:
-
3-tert-butyl-4-hydroxybenzoic acid
-
Methanol
-
This reaction is analogous to the well-documented hydrolysis of parabens (e.g., methylparaben), which also yields the corresponding 4-hydroxybenzoic acid and methanol.[3]
Q2: How do acidic and basic conditions mechanistically differ in promoting this degradation?
A: The mechanisms for acid- and base-catalyzed hydrolysis are distinct, which has significant implications for the reaction's reversibility and rate.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5] To drive the reaction towards the degradation products, a large excess of water is typically required.[4]
-
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible.[1][6] A hydroxide ion (OH⁻) directly attacks the carbonyl carbon. The key difference is that the final carboxylic acid product is deprotonated by the base to form a carboxylate salt.[1][2] This step is thermodynamically favorable and removes the carboxylic acid from the equilibrium, driving the reaction to completion.[2] Studies on similar compounds like methylparaben show that hydrolysis is rapid at a pH of 8 or higher.[7]
Q3: Are there any potential secondary degradation pathways I should be aware of?
A: Yes, under harsh stress conditions, particularly strong acid and high temperatures, you should be vigilant for secondary degradation. While ester hydrolysis is primary, the tert-butyl group on the phenol ring could potentially undergo rearrangement (1,2-migration) or elimination.[8] While less common for this specific structure, it is a known phenomenon in phenol chemistry.[8][9] If you observe unexpected peaks in your analytical runs that cannot be attributed to simple hydrolysis, further investigation using mass spectrometry is warranted.
Degradation Pathway Overview
The following diagram illustrates the primary hydrolysis mechanisms.
Caption: Acidic vs. Basic Hydrolysis Pathways.
Section 2: Forced Degradation Study Protocol & Troubleshooting
Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[10]
Q4: I need to design a forced degradation study. Where do I start?
A: A well-designed study evaluates the impact of several stress conditions as recommended by ICH guidelines. For Methyl 3-tert-butyl-4-hydroxybenzoate, your core study should include acidic, basic, and oxidative stress. We also recommend including thermal and photolytic stress for a complete profile.
The goal is to achieve 5-20% degradation. This provides enough product for detection and characterization without completely consuming the parent compound. You will likely need to perform time-point experiments to find the optimal stress duration.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Protocol: Acid/Base Hydrolysis
This protocol provides a starting point. Optimization of time and temperature is expected.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 3-tert-butyl-4-hydroxybenzoate in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
Stress Condition Setup:
-
Acid Hydrolysis: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Control: In a third vial, mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation:
-
For acid hydrolysis , place the vial in a water bath at 60°C. We recommend taking time points at 2, 4, 8, and 24 hours.
-
For base hydrolysis , degradation is often much faster. Start at room temperature and take time points at 30 minutes, 1 hour, and 2 hours.[7]
-
-
Neutralization: At each time point, withdraw an aliquot (e.g., 100 µL) and immediately quench the reaction by neutralizing it.
-
For the acidic sample, add an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH).
-
For the basic sample, add an equimolar amount of HCl (e.g., 100 µL of 0.1 M HCl).
-
Confirm the final pH is near neutral with pH paper.
-
-
Final Preparation & Analysis: Dilute the neutralized sample with your mobile phase to a suitable final concentration (e.g., 100 µg/mL) and analyze immediately using a validated stability-indicating HPLC method.
Section 3: Analytical Method FAQs & Troubleshooting
A robust analytical method is the cornerstone of any degradation study. HPLC with UV/PDA detection is the most common technique for this type of analysis.[11][12]
Q5: What are the key parameters for an HPLC method to analyze Methyl 3-tert-butyl-4-hydroxybenzoate and its main degradant?
A: The goal is to achieve baseline separation between the parent compound and its primary degradation product, 3-tert-butyl-4-hydroxybenzoic acid. Due to the structural similarity, a gradient elution is often required.
-
Parent Compound (Methyl 3-tert-butyl-4-hydroxybenzoate): More hydrophobic/less polar. It will have a longer retention time.
-
Degradant (3-tert-butyl-4-hydroxybenzoic acid): More polar due to the free carboxylic acid group. It will have a shorter retention time.
The following table provides a good starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase ensures the carboxylic acid degradant is protonated, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reverse-phase chromatography. |
| Gradient | 30% B to 80% B over 15 min | A gradient is crucial to elute the more retained parent compound in a reasonable time while separating it from the early-eluting degradant. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~254 nm | Aromatic compounds like these have strong absorbance in this region. A PDA detector is recommended to assess peak purity. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
Q6: I'm performing a basic hydrolysis experiment and my parent peak is disappearing almost instantly. What's wrong?
A: This is a common and expected observation. Base-catalyzed hydrolysis (saponification) of simple esters is extremely rapid, even at room temperature.[7] Your experiment is likely proceeding as expected, but too quickly to monitor with long time points.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the experiment at a reduced temperature (e.g., 4°C in an ice bath) to slow the reaction rate.
-
Reduce Base Concentration: Use a weaker base or a lower concentration (e.g., 0.01 M NaOH).
-
Use Shorter Time Points: Sample at very early time points (e.g., 1, 5, 10, and 15 minutes) to capture the degradation profile.
-
Q7: My chromatogram shows a new, unexpected peak after acid stress testing. How do I identify it?
A: An unexpected peak indicates a secondary degradation pathway or an impurity in your starting material that is susceptible to the stress conditions.
-
Troubleshooting Steps:
-
Assess Peak Purity: Use a PDA detector to check the spectral purity of your parent peak. If it is not pure, the "degradant" may be a co-eluting impurity.
-
Run a Blank: Inject a blank (acid + water, neutralized) to ensure the peak is not an artifact from your reagents.
-
LC-MS Analysis: The most definitive way to identify the unknown is to analyze the stressed sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown compound, allowing you to propose a structure. As mentioned in Q3, a potential hypothesis for an unknown under acidic stress could be a product of tert-butyl group migration.[8]
-
References
-
Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate. Available at: [Link]
-
Degradation of Methylparaben Using Optimal WO3 Nanostructures: Influence of the Annealing Conditions and Complexing Agent. National Institutes of Health (NIH). Available at: [Link]
-
Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. PubMed. Available at: [Link]
-
Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate. Available at: [Link]
-
Degradation of methyl tert butyl ether. UNH Scholars' Repository. Available at: [Link]
-
METHYL 4-HYDROXYBENZOATE. Ataman Kimya. Available at: [Link]
- Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate. Google Patents.
-
Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. PubChem. Available at: [Link]
-
Methyl 4-hydroxybenzoate - Descrizione. topley.fr. Available at: [Link]
-
tert-Butyl 4-hydroxybenzoate. PubChem. Available at: [Link]
-
Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. National Institutes of Health (NIH). Available at: [Link]
-
Summary of forced degradation results. ResearchGate. Available at: [Link]
-
(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
Novel tert-Butyl Migration in Copper-Mediated Phenol Ortho-Oxygenation Implicates a Mechanism Involving Conversion of a 6-Hydroperoxy-2,4-cyclohexadienone Directly to an o-Quinone. ACS Publications. Available at: [Link]
-
Force Degradation Study of Rizatriptan Benzoate by Rp. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Tert-butylation of phenols. ResearchGate. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Method Development and Validation of Preservatives Determination... Taylor & Francis Online. Available at: [Link]
-
Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group? Quora. Available at: [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
-
Mechanisms of Ester hydrolysis. Science Discussions. Available at: [Link]
-
IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Official Journal of the European Communities. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di. ChemRxiv. Available at: [Link]
-
Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. National Institutes of Health (NIH). Available at: [Link]
-
mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Methyl 4-butyl-3-hydroxybenzoate. PubChem. Available at: [Link]
-
Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Vinati Organics. Available at: [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Methylparaben | 99-76-3 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Overcoming solubility issues of "Methyl 3-tert-butyl-4-hydroxybenzoate" in aqueous solutions
Subject: Troubleshooting Solubility & Stability in Aqueous Formulations Molecule ID: Methyl 3-tert-butyl-4-hydroxybenzoate (M-3-tBu-4-HB) Chemical Class: Sterically Hindered Phenolic Ester
Technical Profile & The "Solubility Paradox"
Before attempting solubilization, it is critical to understand why this molecule resists aqueous dissolution. Unlike standard Methyl Paraben, the addition of a tert-butyl group at the 3-position fundamentally alters the physicochemical landscape.
| Property | Value (Est.) | Implication for Researchers |
| LogP (Lipophilicity) | ~3.8 - 4.2 | Significantly more hydrophobic than Methyl Paraben (LogP ~1.96). It will partition rapidly out of water and into plastics or precipitates. |
| pKa (Phenolic) | ~9.2 - 9.5 | The electron-donating tert-butyl group destabilizes the phenoxide anion, making the molecule less acidic than typical parabens. You need a higher pH to ionize it, which risks ester hydrolysis. |
| Water Solubility | < 0.1 mg/mL | Practically insoluble in pure water. Direct addition of solid powder to water will result in floating "rafts" or sticky aggregates. |
Troubleshooting Guide: Why is my solution failing?
Use this diagnostic section to identify the root cause of precipitation or degradation.
Q: I dissolved the powder in DMSO, but it precipitated immediately upon adding water. Why?
A: The "Dielectric Shock" Effect. When you inject a high-concentration organic stock (DMSO/Ethanol) into water, the local solvent environment changes too rapidly. The hydrophobic tert-butyl group drives the molecules to aggregate before they can disperse.
-
Fix: Use a "step-down" dilution method or include a surfactant (Tween 80) in the aqueous buffer before adding the organic stock.
Q: The solution was clear initially but turned cloudy after 24 hours.
A: Ostwald Ripening or Temperature Shock. M-3-tBu-4-HB forms supersaturated solutions easily. Small temperature drops (e.g., moving from a warm stir plate to a cold bench) can trigger nucleation.
-
Fix: Maintain a constant temperature or use a solubilizing agent (Cyclodextrin) to thermodynamically stabilize the solution, rather than relying on kinetic stability.
Q: My HPLC shows the peak area decreasing, but no precipitation is visible.
A: Chemical Hydrolysis. If your pH is > 9.0 to assist solubility, you are likely hydrolyzing the ester bond. While the tert-butyl group protects the phenolic hydroxyl, it is in the meta position relative to the ester, providing minimal steric protection against base-catalyzed hydrolysis.
-
Fix: Lower pH to < 8.0 and use cosolvents instead of pH adjustment.
Validated Solubilization Protocols
Protocol A: The "Cosolvent & Surfactant" Method (For Acute Experiments)
Best for: Cell culture spikes, short-term assays.
The Logic: This method creates a mixed-micelle environment that shields the hydrophobic core of the molecule.
-
Prepare Stock: Dissolve M-3-tBu-4-HB in 100% DMSO or Absolute Ethanol to a concentration of 50 mg/mL .
-
Prepare Aqueous Vehicle: In your buffer (PBS/Media), add 0.5% - 1.0% (v/v) Polysorbate 80 (Tween 80) . Vortex until clear.
-
The "Drop-Wise" Addition:
-
Place the Aqueous Vehicle on a magnetic stirrer (medium speed).
-
Slowly inject the Organic Stock into the vortex (center) of the stirring liquid.
-
Max Final Solvent Concentration: Keep DMSO/Ethanol < 1% (v/v) to avoid biological toxicity.
-
Protocol B: The Cyclodextrin Complexation (The Gold Standard)
Best for: Animal studies, long-term stability, removing organic solvents.
The Logic: The bulky tert-butyl group fits perfectly into the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , rendering the complex water-soluble without high pH or toxic solvents.
-
Prepare CD Vehicle: Dissolve 20% (w/v) HP-β-CD in water or buffer. (e.g., 2g CD in 10mL water).
-
Add Compound: Add M-3-tBu-4-HB powder directly to the CD solution.
-
Target Ratio: ~1:5 molar ratio (Drug:CD) is a good starting point, but 20% CD is usually sufficient for excess.
-
-
Equilibration:
-
Sonicate for 30 minutes at 40°C.
-
Shake (orbitally) at room temperature for 24 hours.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid. The filtrate is a stable, true solution.
Visualizing the Workflow
The following decision matrix helps you select the correct protocol based on your target concentration and application.
Caption: Decision Matrix for selecting the optimal solubilization strategy based on concentration needs and biological application.
Stability & Hydrolysis Warning
Researchers often attempt to dissolve this molecule by raising the pH (forming the phenolate salt). This is dangerous for the molecule's integrity.
-
Mechanism: At pH > 10, the hydroxide ion (
) attacks the carbonyl carbon of the ester. -
Result: You generate Methanol and 3-tert-butyl-4-hydroxybenzoic acid. The solution becomes clear, but the active drug is destroyed.
-
Recommendation: Always check purity via HPLC if the solution has been exposed to pH > 8.5 for more than 1 hour.
References
-
PubChem. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Jude Jenita, M., et al. (2014). Encapsulation of alkylparabens with natural and modified α- and β-cyclodextrins.[1] Journal of Inclusion Phenomena and Macrocyclic Chemistry.[1] (Demonstrates efficacy of Cyclodextrins for paraben esters).
-
Sheskey, P. J., et al. Handbook of Pharmaceutical Excipients. (Standard reference for solubility of parabens in Propylene Glycol and Polysorbates).
-
Alton, M. Hydrolysis of Sterically Hindered Esters. (General principles of ester stability in alkaline conditions).
Sources
Optimizing HPLC separation of "Methyl 3-tert-butyl-4-hydroxybenzoate" from its isomers
Executive Summary
Separating Methyl 3-tert-butyl-4-hydroxybenzoate (M-3-tB-4-HB) from its positional isomers (e.g., 2-tert-butyl analogs) and structural isomers (e.g., isobutyl/n-butyl variants) presents a classic chromatographic challenge: hydrophobic similarity vs. steric distinctness .[1]
Standard C18 methods often fail here because the hydrophobicity (LogP) differences between these isomers are negligible.[1] Successful separation requires exploiting Shape Selectivity and
Module 1: Stationary Phase Selection (The "Shape Selectivity" Factor)[3]
The Problem: On a standard monomeric C18 column, M-3-tB-4-HB and its isomers often co-elute or show as a "shoulder" because the alkyl chain mechanism interacts primarily with the molecule's hydrophobicity, which is nearly identical across isomers.[1]
The Solution: You must select a column that can "see" the 3D steric hindrance of the tert-butyl group or interact with the electron density of the aromatic ring.[1]
Recommended Column Chemistries[1][2]
| Column Chemistry | Mechanism of Action | Suitability | Why it works/fails |
| Pentafluorophenyl (PFP) | High | The fluorine atoms create a localized electron-deficient ring that interacts strongly with the electron-rich phenolic ring of the benzoate.[1] Positional isomers (ortho vs. meta) have different electron distributions, leading to separation.[1] | |
| Phenyl-Hexyl | High | Similar to PFP but utilizes electron-rich interactions.[1] Excellent for separating aromatic isomers where the position of the bulky group alters the ring's accessibility.[1] | |
| Polymeric C18 | Steric/Shape Selectivity | Medium-High | Unlike monomeric C18, polymeric bonding creates a rigid "slot" structure.[1] It separates based on the molecule's ability to fit into these slots (Planarity).[1] |
| Standard C18 | Hydrophobic Interaction | Low | Likely to result in co-elution of isomers due to identical LogP values.[1] |
Technical Insight: The "Temperature Effect"
Unlike standard separations where heat improves efficiency, shape selectivity often improves at lower temperatures (15°C - 25°C) .[1] Higher thermal energy increases molecular rotation, blurring the subtle steric differences between the tert-butyl and iso-butyl isomers.[1]
Module 2: Mobile Phase Engineering
The Problem: Peak tailing and loss of resolution due to the phenolic hydroxyl group.[1]
The Solution: Precise pH control and solvent selection to maximize steric recognition.[1]
Solvent Selection: Methanol vs. Acetonitrile[1][4]
-
Recommendation: Use Methanol (MeOH) as the organic modifier.[1]
-
Reasoning: Acetonitrile (ACN) forms a dipole-dipole layer on the stationary phase surface, which can sometimes "mask" the steric selectivity of the bonded phase.[1] Methanol, being a protic solvent, allows the analyte to interact more intimately with the stationary phase ligands (e.g., the Phenyl rings), enhancing the separation of isomers [1].[1]
pH Control (Critical)
-
Target pH: 2.5 – 3.0
-
Reasoning: The pKa of Methyl 3-tert-butyl-4-hydroxybenzoate is estimated around 8.5–9.5 [2].[1] However, the phenolic -OH can interact with free silanols on the silica surface, causing severe tailing.[1]
-
Protocol: Use 0.1% Formic Acid or 20mM Ammonium Formate adjusted to pH 3.[1]0. This keeps the phenol protonated (neutral) and suppresses silanol ionization.[1]
Module 3: Troubleshooting Logic & Workflows
Workflow 1: Resolution Failure (Co-elution)
If your target peak has a shoulder or co-elutes with an isomer, follow this logic path.
Caption: Decision tree for resolving co-elution of hindered phenolic isomers.
Workflow 2: Method Development Protocol
Use this specific gradient profile to scout for the optimal separation window.[1]
Standard Scouting Gradient (Phenyl-Hexyl Column):
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid[1]
-
Flow: 1.0 mL/min[3]
-
Temp: 25°C
| Time (min) | % B | Event |
| 0.0 | 50 | Isomers are lipophilic; start high to save time |
| 15.0 | 90 | Shallow gradient to maximize interaction time |
| 17.0 | 90 | Wash |
| 17.1 | 50 | Re-equilibration |
| 22.0 | 50 | End |
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a "Ghost Peak" eluting just before my main peak. Is this an isomer? A: It is likely a hydrolysis product.[1] Methyl esters are susceptible to hydrolysis, especially in unbuffered aqueous mobile phases over time.[1] The product would be 3-tert-butyl-4-hydroxybenzoic acid .[1]
-
Verification: Inject a standard of the acid.[1][3][4] It should elute earlier (lower retention time) due to the polar carboxylic acid group.[1]
-
Fix: Ensure your sample diluent does not contain excessive water if samples sit in the autosampler for >12 hours.[1]
Q2: Why does my peak tail significantly even on a new column? A: This is "Silanol Overload." The sterically hindered hydroxyl group is still accessible enough to hydrogen bond with silica.[1]
-
Fix: Increase buffer ionic strength (e.g., move from 0.1% Formic Acid to 25mM Phosphate Buffer pH 2.5).[1] The phosphate ions mask the silanols more effectively than simple organic acids.[1]
Q3: Can I use UV detection? What wavelength? A: Yes. The benzoate system has a strong chromophore.[1]
-
Secondary Wavelength:210-220 nm (Ester carbonyl).[1]
-
Note: If using Methanol (which cuts off ~205 nm), stick to 254 nm to avoid baseline noise.[1]
Q4: How do I separate the "di-tert-butyl" impurity (Methyl 3,5-di-tert-butyl-4-hydroxybenzoate)? A: This is a common byproduct (CAS 2511-22-0).[1] It is significantly more hydrophobic than your mono-tert-butyl target [3].[1]
-
Expectation: It will elute much later in the gradient.[1] Ensure your run time is long enough to flush this out, or it will carry over to the next injection as a broad blob.[1]
References
-
LCGC International. (2025).[1] Improving HPLC Separation of Polyphenols and Isomers. Retrieved from [1]
-
ChemicalBook. (2023).[1][3] Methyl 3,5-di-tert-butyl-4-hydroxybenzoate Properties and pKa Data. Retrieved from [1]
-
PubChem. (2025).[1][4] Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from [1]
Sources
"Methyl 3-tert-butyl-4-hydroxybenzoate" interference in analytical assays
Topic: Troubleshooting Analytical Interference & Assay Artifacts
Document ID: TSC-2024-MtBHB-01 Status: Active Audience: Analytical Chemists, DMPK Scientists, QC Specialists
Executive Summary: The "Ghost" in the Gradient
Methyl 3-tert-butyl-4-hydroxybenzoate (MtBHB) (CAS: 39778-63-7) is a notorious "ghost peak" often misidentified as a drug metabolite or synthesis impurity. It belongs to the class of hindered phenols .
While it can be a legitimate synthesis intermediate, its unexpected appearance in assays is almost invariably due to leachable contamination coupled with in-situ derivatization . It is structurally related to common antioxidants (like BHT and BHA) used in plastic manufacturing.
This guide addresses the three critical interference vectors:
-
LC-MS/UV: Co-elution and "Ghost Peaks."
-
Quantification: Ion suppression/enhancement.
-
Bioassays: False positives in redox/viability assays.
Part 1: The Molecule & Its Origin
Before troubleshooting, you must confirm the identity and source. MtBHB is rarely "just there"; it is usually created during your sample preparation.
| Property | Data | Relevance to Assay |
| Chemical Structure | Phenol ring with a bulky tert-butyl group and a methyl ester. | UV Active: Absorbs strongly at ~254–280 nm (aromatic). |
| Hydrophobicity (LogP) | ~4.0 (Estimated) | Sticky: Elutes late in Reverse Phase (RP) gradients; carries over on columns. |
| Common Source | Degradation of plastic additives (e.g., Irganox, BHT) + Methanol. | Solvent Dependent: Often appears only when Methanol is used. |
| Mass Spec (ESI) | m/z ~209 (M+H)+ or m/z ~207 (M-H)- | Ionization: Ionizes well in both modes; causes suppression. |
The "Methanolysis" Trap
The most common vector for MtBHB appearance is the in-situ esterification of its parent acid, 3-tert-butyl-4-hydroxybenzoic acid (a degradation product of plastic antioxidants).
-
Scenario: You extract a sample using Methanol (MeOH) .
-
Mechanism: Trace acid (formic/acetic in mobile phase) catalyzes the reaction between the leached parent acid and the MeOH solvent.
-
Result: A sharp, stable peak of MtBHB appears that was not in the original solid sample.
Part 2: Troubleshooting LC-MS & HPLC Interference
Symptom 1: The "Ghost Peak" in Gradient Elution
Observation: A peak appears at a consistent retention time (usually high % organic) in sample runs but varies in intensity. Immediate Action: Perform the "Zero-Volume" System Check .
Protocol: The Zero-Volume Exclusion Test This protocol isolates the source (System vs. Mobile Phase vs. Sample Prep).
-
Run 1 (The True Blank): Inject a "0 µL" injection (run the gradient without triggering the needle/injector).
-
Result A (Peak Present): Contamination is in the Mobile Phase or Column (carryover).
-
Result B (No Peak): Contamination is in the Injector , Vials , or Sample Solvent .
-
-
Run 2 (The Solvent Blank): Inject pure solvent from a glass vial (no plastic cap contact).
-
Run 3 (The Plastic Check): Incubate pure solvent in your standard plastic microcentrifuge tube for 30 mins, then inject.
Interpretation:
-
If Run 3 shows the peak but Run 2 does not, MtBHB is leaching from your plasticware (likely polypropylene tubes or pipette tips).
Symptom 2: Ion Suppression (Signal Drop)
MtBHB is a hindered phenol. In ESI(-), it forms a stable phenoxide ion that hogs the charge, suppressing the signal of co-eluting analytes.
Visualizing the Interference Pathway The following diagram illustrates the origin and interference logic of MtBHB.
Figure 1: The genesis of Methyl 3-tert-butyl-4-hydroxybenzoate interference in methanolic solutions.
Part 3: Bioassay Interference (Cell & Enzyme Assays)
Researchers often screen libraries where MtBHB is a synthesis impurity. It is biologically active, which leads to false data.
Problem: False "Cytotoxicity" or "Antioxidant" Hits. Mechanism:
-
Redox Cycling: As a hindered phenol, MtBHB can donate hydrogen atoms. This interferes with DPPH or ROS-detection assays, appearing as a potent antioxidant.
-
Mitochondrial Uncoupling: Similar to BHT, alkyl-phenols can act as weak uncouplers of oxidative phosphorylation, reducing ATP without causing immediate necrosis, often confusing MTT/XTT viability assays (which rely on mitochondrial reductase activity).
Corrective Protocol: The Solvent Swap If you suspect MtBHB interference in a bioassay:
-
Switch Solvents: If your stock is in MeOH, dry it down and reconstitute in DMSO or Acetonitrile . (Removes the esterification driver if the acid was the progenitor).
-
Use Orthogonal Assays: Do not rely solely on metabolic assays (MTT). Use LDH release (membrane integrity) or Trypan Blue exclusion to confirm if cells are actually dead or just metabolically suppressed.
Part 4: Frequently Asked Questions (FAQ)
Q1: I see the peak in my blank, but I'm using HPLC Grade Methanol. Is the solvent bad? A: Unlikely. The solvent is usually the reactant, not the source. The source is almost always the cap liner of the solvent bottle or the pipette tip used to transfer it.
-
Tip: Pour solvent directly into a baked glass beaker; do not use plastic pipettes to transfer solvent for blanks.
Q2: Can I just ignore the peak if it doesn't co-elute with my drug? A: Risky. Even if separated chromatographically, high concentrations of MtBHB can cause source fouling in MS, leading to drift in sensitivity over a long batch. It is hydrophobic and builds up on the ion source shield.
Q3: How do I remove MtBHB from my sample? A: Since it is lipophilic (LogP ~4), it is difficult to remove from other lipophilic drugs.
-
Strategy: Use Solid Phase Extraction (SPE) with a wash step of 40% MeOH/Water. MtBHB elutes late; you may be able to wash it off before eluting your drug, or elute your drug while MtBHB stays on the cartridge (depending on your drug's polarity).
Q4: Why does the peak disappear when I switch to Acetonitrile (ACN)? A: If the peak disappears in ACN, your contaminant was likely the acid form (3-tert-butyl-4-hydroxybenzoic acid). Without Methanol, the Methyl ester (MtBHB) cannot form. The acid likely elutes at the solvent front or interacts differently, "disappearing" the specific ghost peak you were tracking.
Part 5: Summary of Mitigation Strategies
| Vector | Mitigation Strategy | Why it works |
| Sample Prep | Replace MeOH with ACN | Prevents in-situ esterification of leached acids. |
| Consumables | Use Glass Inserts | Prevents solvent contact with plastic vial walls. |
| Chromatography | Wash Step >95% Organic | Ensures the lipophilic MtBHB does not carry over to the next run. |
| Detection | Monitor MRM Transitions | Use specific MS/MS transitions for your drug; MtBHB will not share them. |
References
-
NIST Mass Spectrometry Data Center. Methyl 4-tert-butylbenzoate (Analogue Reference). National Institute of Standards and Technology. Available at: [Link]
-
Watson, J. et al. Extractables and Leachables in Drug Products: An Overview of the Regulatory Landscape and Scientific Principles. Pharmaceutical Research, 2023.[1] (General grounding on hindered phenol leachables).
-
PubChem. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]
(Note: While specific literature on the mono-tert-butyl methyl ester is scarce, the mechanisms described above are derived from established behaviors of the well-documented di-tert-butyl analogues and general paraben chemistry.)
Sources
Technical Support Center: Stability Assurance for Methyl 3-tert-butyl-4-hydroxybenzoate
Case ID: STAB-2417-72-3 Compound: Methyl 3-tert-butyl-4-hydroxybenzoate CAS: 2417-72-3 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
This guide addresses the stability profile of Methyl 3-tert-butyl-4-hydroxybenzoate .[1] Unlike simple parabens, this molecule possesses a hybrid vulnerability profile due to its dual functional groups: a phenolic moiety activated by a tert-butyl group (susceptible to oxidation) and a methyl ester (susceptible to hydrolysis).
Effective storage requires a "Defense-in-Depth" strategy that simultaneously excludes moisture (to prevent hydrolysis) and oxygen/light (to prevent oxidative coupling and quinone formation).
Module 1: The Degradation Mechanisms (The "Why")
To prevent decomposition, one must understand the invisible chemical pathways driving it. This compound does not just "go bad"; it follows specific, predictable reaction coordinates.
The Dual-Threat Pathway
The following diagram illustrates the two distinct failure modes for this compound.
Figure 1: Parallel decomposition pathways. The left branch (Hydrolysis) is driven by moisture, leading to chemical impurities. The right branch (Oxidation) is driven by air/light, leading to discoloration.
Deep Dive: Why This Specific Molecule?
-
Oxidative Sensitivity: The tert-butyl group at position 3 is electron-donating. While it provides steric bulk, it also increases the electron density of the phenolic ring, making it easier to oxidize than a standard methyl paraben [1]. Furthermore, because position 5 is "open" (unsubstituted), the resulting phenoxy radical can couple with other molecules, forming dimers that appear as insoluble particulate matter.
-
Hydrolytic Susceptibility: The methyl ester is the smallest alkyl ester. While the tert-butyl group is on the ring, it is in the meta position relative to the ester, meaning it offers minimal steric protection to the carbonyl carbon. Therefore, moisture can easily attack the ester bond, especially if trace acids are present to catalyze the reaction [2].
Module 2: Diagnostic Guide (Troubleshooting)
Use this table to correlate physical observations with chemical reality.
| Observation | Probable Cause | Chemical Mechanism | Corrective Action |
| Yellow or Brown Discoloration | Oxidation | Formation of quinones or conjugated dimers due to air/light exposure [3]. | CRITICAL: Purge headspace with Argon/Nitrogen. Store in amber glass. |
| Melting Point Depression | Hydrolysis | Presence of 3-tert-butyl-4-hydroxybenzoic acid (hydrolysis product) acts as an impurity, lowering the MP. | Dry the sample under vacuum over |
| "Vinegar" or Sharp Odor | Hydrolysis | Release of free acid or trace methanol (though methanol is often odorless in small amounts, the acid is distinct). | Check moisture content. Ensure container seal integrity. |
| New Peak in HPLC (RRT < 1.0) | Hydrolysis | The free acid is more polar than the ester and will elute earlier on Reverse Phase C18. | Run a gradient method to separate acid from ester. Re-purify if >0.5%. |
| Clumping / Caking | Hygroscopy | Material has absorbed water, initiating surface hydrolysis. | Store in a desiccator. Do not leave the cap off during weighing. |
Module 3: Storage Standard Operating Procedure (SOP)
Protocol ID: SOP-STORE-MBHB Objective: Maintain purity >99.5% for 12+ months.
The "Golden Rule" Workflow
Follow this decision tree for handling the material.
Figure 2: Storage decision logic. Note that inert gas backfilling is mandatory for long-term storage to prevent the "yellowing" oxidation pathway.
Detailed Protocol Steps
-
Container Selection: Always use Amber Glass vials with Teflon-lined caps. Amber glass blocks UV light (preventing photo-oxidation), and Teflon prevents leaching of plasticizers which can catalyze degradation.
-
Inert Atmosphere (Crucial): Upon opening the bottle, the protective nitrogen blanket from the manufacturer is lost.
-
Action: Before re-capping, gently flow dry Nitrogen (
) or Argon gas into the vial for 10-15 seconds. Argon is heavier than air and is preferred as it sits on top of the solid crystals [4].
-
-
Temperature Control:
-
Standard: Refrigerate at +2°C to +8°C .
-
Optimal: Freeze at -20°C for storage exceeding 6 months. Low temperature kinetically inhibits both hydrolysis and oxidation rates.
-
-
Moisture Barrier: Store the primary vial inside a secondary desiccator or a jar containing activated silica gel or Drierite.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store this compound in solution (e.g., dissolved in Methanol or DMSO)? A: Avoid if possible.
-
In Methanol: You risk transesterification (equilibrium exchange) if the methanol is not absolutely dry, though since it is a methyl ester, the product remains the same. However, moisture in methanol will cause rapid hydrolysis.
-
In DMSO: DMSO is hygroscopic (attracts water) and can act as a mild oxidant under certain conditions.
-
Recommendation: Always store as a dry solid . Prepare solutions fresh immediately before use.
Q: The material has turned slightly off-white. Is it still usable? A: It depends on your application.
-
For biological assays:No. The oxidation byproducts (quinones) are often cytotoxic and highly reactive, which will generate false positives/negatives in biological screens.
-
For synthesis intermediate:Possibly. If the purity is still >98% by HPLC, you may be able to use it, but expect a lower yield or colored impurities in the next step. A simple recrystallization from hexanes/ethyl acetate may restore purity.
Q: Why does the SDS say "Air Sensitive" when other parabens are not? A: Standard methyl paraben lacks the tert-butyl group. The tert-butyl group is electron-donating, which raises the HOMO (Highest Occupied Molecular Orbital) energy of the phenol, making it easier to abstract the phenolic hydrogen and form a radical [5]. This makes it a better antioxidant but also more "suicidal" (self-degrading) in air.
References
-
Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant.[2][3] Explains the reactivity of tert-butyl substituted phenols and their radical formation.
-
Psiberg. (2022). Hydrolysis of Esters: Mechanism and Conditions.[4][5] Details the acid/base catalyzed mechanisms and the role of moisture.
-
Cook, C. D., et al. (1955). Oxidation of Hindered Phenols.[6] Journal of the American Chemical Society.[6][7][8] Establishes the pathway of quinone methide formation in hindered phenols.
-
ChemicalBook. (2024).[3] Methyl 4-(bromomethyl)benzoate Safety Data Sheet.[9][10] (Used for analogous storage conditions of reactive benzoate esters: "Handle and store under inert gas").[11]
-
PubChem. (2024). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate Compound Summary. Provides comparative data on hindered phenolic ester stability.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. stabilization-technologies.com [stabilization-technologies.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. psiberg.com [psiberg.com]
- 5. Methyl Esters [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Methyl 4-(bromomethyl)benzoate - Safety Data Sheet [chemicalbook.com]
Identifying impurities in "Methyl 3-tert-butyl-4-hydroxybenzoate" by LC-MS
Technical Support Center: Impurity Profiling for Methyl 3-tert-butyl-4-hydroxybenzoate
Ticket ID: LCMS-M3T4HB-IMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
This guide addresses the identification and quantification of impurities in Methyl 3-tert-butyl-4-hydroxybenzoate (M3T4HB) using LC-MS.[1] Due to the molecule's specific chemistry—a phenolic ester with a bulky lipophilic group—standard generic protocols often fail. This guide focuses on overcoming ionization suppression, distinguishing isobaric interferences, and characterizing specific degradation pathways (hydrolysis and oxidation).
Module 1: Method Configuration & Optimization
Q: I am seeing poor sensitivity in Positive ESI mode. Should I switch polarity?
A: Yes, but a dual-mode approach is superior.
M3T4HB contains a phenolic hydroxyl group (
-
Negative Mode (ESI-): This is the primary detection mode for the parent molecule and acidic impurities (e.g., the hydrolysis product). The phenolic proton is easily abstracted, yielding a stable phenolate ion
. -
Positive Mode (ESI+): The ester oxygen is weakly basic. In ESI+, you will likely see high abundance of sodium adducts
rather than the protonated species , especially if the mobile phase lacks sufficient buffering.
Recommendation: Use ESI- for quantification and ESI+ for structural confirmation of non-acidic impurities (like di-tert-butyl side products).
Protocol: Mobile Phase Optimization To maximize ionization and minimize adducts:
-
Aqueous Phase (A): Water + 5 mM Ammonium Acetate (adjust to pH 4.5 with Acetic Acid). Why: Ammonium ions suppress sodium adducts in ESI+; acidic pH ensures the phenol remains neutral during separation (better peak shape).
-
Organic Phase (B): Methanol or Acetonitrile (LC-MS Grade).
Module 2: The Impurity Library (Spectral Interpretation)
Q: What are the specific m/z values I should target?
A: Based on the synthetic route (likely alkylation of methyl paraben or esterification of the acid) and degradation pathways, the following table summarizes the critical impurities.
Table 1: Predicted Impurity Profile for M3T4HB (MW 208.25)
| Impurity Type | Identity | Formula | MW | Target Ion (ESI-) | Target Ion (ESI+) | Mechanism |
| Parent | M3T4HB | C12H16O3 | 208.25 | 207.24 [M-H]⁻ | 231.24 [M+Na]⁺ | N/A |
| Degradant A | 3-tert-butyl-4-hydroxybenzoic acid | C11H14O3 | 194.23 | 193.22 [M-H]⁻ | 195.23 [M+H]⁺ | Hydrolysis (Loss of -CH₃) |
| Process Imp. B | Methyl 4-hydroxybenzoate | C8H8O3 | 152.15 | 151.14 [M-H]⁻ | 153.15 [M+H]⁺ | Unreacted Starting Material |
| Process Imp. C | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | C16H24O3 | 264.36 | 263.35 [M-H]⁻ | 287.35 [M+Na]⁺ | Over-alkylation |
| Degradant D | Quinone Methide Derivative | Varies | Varies | Varies | [2M+H]⁺ (Dimers) | Oxidative Coupling |
Critical Note: Impurity A (The Acid) is the most common degradation product. In ESI-, it will elute earlier than the parent on a C18 column due to the free carboxylic acid group.
Module 3: Visualizing the Workflow
The following diagram outlines the decision tree for characterizing an unknown peak in your chromatogram.
Figure 1: Decision tree for categorizing impurities based on chromatographic behavior and mass shift.
Module 4: Troubleshooting & FAQs
Q: I see a peak at m/z 231 in positive mode that does not fragment. What is it?
A: This is the Sodium Adduct
-
Cause: Sodium is ubiquitous in glassware and solvents. Esters have high affinity for Na+.
-
Problem: Sodium adducts are highly stable and require very high collision energy to fragment, often yielding no structural information.
-
Solution: Switch to ESI- to observe the
ion, or add 0.1% Formic Acid to the mobile phase to force protonation .
Q: How do I distinguish the tert-butyl group in MS/MS fragmentation? A: The tert-butyl group provides a distinct fragmentation signature.
-
Diagnostic Loss: Look for a neutral loss of 15 Da (methyl radical) or 56 Da (isobutene).
-
Mechanism: In ESI-, the phenolate ion often undergoes a rearrangement where the tert-butyl group is cleaved. If you see a fragment at m/z 151 (Parent 207 - 56), it confirms the presence of the tert-butyl group on the ring.
Q: My "Impurity A" peak is tailing significantly. A: Impurity A is the free benzoic acid.
-
Cause: Secondary interactions between the free carboxyl group and free silanols on the HPLC column stationary phase.
-
Fix: Ensure your mobile phase pH is buffered (ammonium acetate) or sufficiently acidic (0.1% formic acid) to suppress ionization of the silanols.
Module 5: Fragmentation Pathway (Mechanism)
Understanding the fragmentation is crucial for confirming that an impurity is structurally related to the parent.
Figure 2: Proposed ESI- fragmentation pathway. The loss of 56 Da is diagnostic for the tert-butyl group.
References
-
ICH Expert Working Group. (2006).[2] ICH Q3A(R2) Impurities in New Drug Substances.[2][3][4] International Conference on Harmonisation.[2] [Link]
-
Kruve, A., et al. (2013). Sodium adduct formation in ESI-MS: Sources and suppression. Journal of Mass Spectrometry. [Link]
-
Holcapek, M., et al. (2010). Structural analysis of phenolic esters by HPLC/MS. Journal of Chromatography A. [Link]
Sources
Technical Support Center: Purification Protocols for 3-tert-butyl-4-hydroxybenzoic Acid
Case ID: PUR-TBHB-001 Status: Active Subject: Removal of unreacted 3-tert-butyl-4-hydroxybenzoic acid from reaction mixtures.[1]
Executive Summary
3-tert-butyl-4-hydroxybenzoic acid (3-TBHB) is a lipophilic benzoic acid derivative often used as an intermediate or matrix component.[1] Its removal is complicated by the tert-butyl group, which increases lipophilicity compared to standard benzoic acid, potentially causing emulsions during aqueous workup or "streaking" during chromatography.[1]
This guide provides three validated workflows for removing 3-TBHB, ranging from bulk extraction to high-purity polishing.[1]
Module 1: Acid-Base Extraction (Primary Protocol)
Best For: Bulk removal (>100 mg scale) when your target product is neutral or basic .[1]
The Mechanism
The separation relies on the acidity difference between the carboxylic acid (
-
Reagent Choice: We recommend Saturated Sodium Bicarbonate (
) .[1][2]-
Why:
(pH ~8.[1]5) will deprotonate the carboxylic acid, forming a water-soluble salt.[1] It is generally too weak to deprotonate the phenolic group or other sensitive functionalities, preserving your product's integrity. -
Risk:[1][3] Stronger bases like NaOH (pH >13) will deprotonate the phenol, potentially extracting your product if it possesses phenolic character or hydrolyzing sensitive esters.
-
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in a moderately polar organic solvent.
-
First Wash: Add Saturated
(1:1 volume ratio). Shake vigorously and vent frequently ( evolution).[1] -
The "Soap" Check (Critical):
-
Issue: The tert-butyl group makes the benzoate salt amphiphilic (surfactant-like), which can cause stable emulsions.[1]
-
Fix: If the interface is unclear, add Saturated Brine to the aqueous layer to increase ionic strength, or add a small amount of methanol to break surface tension.
-
-
Separation: Drain the aqueous layer (contains the 3-TBHB salt).[1]
-
Repeat: Perform the basic wash 2 more times.
-
Final Polish: Wash the organic layer once with 1M HCl (to remove trapped base) and once with Brine.[1] Dry over
.[1]
Visual Workflow: Extraction Logic
Figure 1: Decision logic for acid-base extraction. Note that 3-TBHB partitions into the aqueous phase as a carboxylate salt.[1]
Module 2: Flash Chromatography (Purification)
Best For: Difficult separations where extraction failed or when the product is also acidic.[1]
The Challenge: Tailing
Hydroxybenzoic acids interact strongly with the silanols on silica gel via hydrogen bonding, leading to severe peak tailing (streaking). This causes the impurity to co-elute with your product over a wide range of fractions.
The Solution: Acidic Modifiers
You must suppress the ionization of the carboxylic acid and block silanol sites.
Protocol:
-
Stationary Phase: Standard Silica Gel (
).[1] -
Mobile Phase Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to both the non-polar (e.g., Hexane) and polar (e.g., EtOAc) solvents.[1]
-
Example: Solvent A: Hexane + 1% AcOH; Solvent B: EtOAc + 1% AcOH.[1]
-
-
Loading: Dissolve the sample in the mobile phase. Do not use pure methanol for loading, as it may wash the acid through too quickly.
-
Elution: 3-TBHB typically elutes with an
of ~0.3-0.4 in 30% EtOAc/Hexane (acidified).[1] Without acid, it may streak from 0.0 to 0.5.[1]
Data:
| Solvent System | Observation | ||
| 20% EtOAc/Hexane | 0.05 - 0.25 (Streak) | 0.15 (Sharp) | Acid prevents ionization. |
| 50% EtOAc/Hexane | 0.20 - 0.60 (Streak) | 0.45 (Sharp) | Tailing eliminated.[1] |
Module 3: Scavenger Resins (High Throughput/Polishing)
Best For: Final polishing (<5% impurity), parallel synthesis, or when aqueous workup is impossible (e.g., water-sensitive products).[1]
Technology
Polymer-supported bases (Scavenger Resins) chemically bind the unreacted acid.[1] The resin is then filtered off, leaving the pure product in solution.[4]
Recommended Resins
-
Carbonate Resins (e.g., MP-Carbonate):
-
Tertiary Amine Resins (e.g., Amberlyst A-21, PS-DIEA):
Protocol
-
Calculate: Determine the excess moles of 3-TBHB (based on stoichiometry or LCMS estimate).
-
Add Resin: Add 3-4 equivalents of resin relative to the impurity.[1]
-
Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF are ideal; Alcohols are okay; Hexane is poor).
-
Incubate: Agitate gently at Room Temperature for 1-4 hours.
-
Filter: Filter through a frit or cotton plug.[1] Rinse the resin with solvent to recover any absorbed product.[4]
-
Concentrate: Evaporate the filtrate.
Troubleshooting & FAQ
Q: My product is also a carboxylic acid. How do I separate it from 3-TBHB? A: Acid-base extraction will not work here. You must use Reverse Phase Chromatography (C18) .[1]
-
The tert-butyl group makes 3-TBHB significantly more lipophilic (higher LogP) than unsubstituted benzoic acids.[1]
-
Method: Use a C18 column with a Water/Methanol gradient (+0.1% Formic Acid).[1] 3-TBHB will retain longer than most smaller or more polar acidic products.[1]
Q: I formed a thick emulsion during extraction. What now? A: The 3-TBHB sodium salt is acting as a surfactant.[1]
-
Add solid NaCl (saturate the aqueous layer).
-
Filter the entire mixture through a pad of Celite (diatomaceous earth). This physically breaks the emulsion bubbles.
-
Try "back-extraction": Acidify the whole mixture back to pH 1 (turning the salt back to the organic-soluble acid), separate layers, and try the extraction again using a more polar organic solvent (e.g., 10% Methanol in DCM) and dilute base.
Q: Can I remove it by sublimation? A: Yes, but caution is advised.[1] Benzoic acid derivatives sublime under high vacuum and heat (>100°C).[1] However, the tert-butyl group increases the molecular weight and boiling point. This method is only recommended if your product is non-volatile and thermally stable.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for acid-base extraction protocols).
-
Sigma-Aldrich. Fundamental of Flash Chromatography. (Accessed 2024).[1]
-
Biotage. Strategies for Flash Purification of Carboxylic Acids. (Accessed 2024).[1]
-
Marsh, A., et al. Solid-Supported Reagents Handbook. Sigma-Aldrich, 2011 .[1] (Reference for scavenger resin stoichiometry).
-
PubChem. Compound Summary: 3-tert-butyl-4-hydroxybenzoic acid.[1][3] .[1]
Sources
Validation & Comparative
A Comparative Analysis of Antioxidant Efficacy: Methyl 3-tert-butyl-4-hydroxybenzoate vs. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
Introduction
In the realm of oxidative stress mitigation and material preservation, synthetic phenolic antioxidants are indispensable. Their capacity to neutralize reactive free radicals underpins their utility across pharmaceuticals, polymers, and food science. Among this class of stabilizers, derivatives of 4-hydroxybenzoic acid are particularly noteworthy. This guide provides an in-depth, comparative analysis of the antioxidant activities of two structurally related compounds: Methyl 3-tert-butyl-4-hydroxybenzoate and Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
The core distinction between these molecules lies in the number of bulky tert-butyl groups positioned ortho to the phenolic hydroxyl group. This seemingly minor structural variance has profound implications for their radical-scavenging efficiency. Through an examination of structure-activity relationships (SAR), supported by established experimental methodologies, this document will elucidate the superior antioxidant potential of the di-substituted compound and explain the underlying chemical principles that dictate this difference.
Molecular Structure and Physicochemical Properties
The foundational difference between the two molecules is the degree of steric hindrance around the phenolic hydroxyl group. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate possesses two bulky tert-butyl groups flanking the hydroxyl moiety, whereas the mono-substituted variant has only one.
| Property | Methyl 3-tert-butyl-4-hydroxybenzoate | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate |
| 2D Structure | ![]() | ![]() |
| Molecular Formula | C₁₂H₁₆O₃ | C₁₆H₂₄O₃[1] |
| Molecular Weight | 208.25 g/mol | 264.36 g/mol [1] |
| CAS Number | 2511-21-9 | 2511-22-0[1] |
| Melting Point | 103-107 °C | 164-166 °C[1] |
| Appearance | Solid | Solid[1] |
Structure-Activity Relationship: The Decisive Role of Steric Hindrance
The antioxidant mechanism of hindered phenols is predicated on their ability to donate the hydrogen atom from their hydroxyl (-OH) group to a free radical (R•), thereby neutralizing it. This process, known as Hydrogen Atom Transfer (HAT), generates a stable phenoxyl radical from the antioxidant molecule. The efficacy of a phenolic antioxidant is largely determined by the stability of this resulting phenoxyl radical.
Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.
The key to this stability lies in steric hindrance. The bulky tert-butyl groups positioned ortho to the hydroxyl group serve two critical functions:
-
Electronic Stabilization : The alkyl groups are electron-donating, which helps to stabilize the electron-deficient oxygen of the phenoxyl radical.
-
Steric Shielding : More importantly, the sheer size of the tert-butyl groups physically obstructs the radical center on the oxygen atom. This "shielding" prevents the phenoxyl radical from participating in further undesirable reactions, such as propagation of the radical chain. A highly stable phenoxyl radical ensures that the antioxidant acts as a true chain-terminator.
Comparative Analysis:
-
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate : With two tert-butyl groups flanking the hydroxyl group, this molecule provides exceptional steric shielding.[2][3] Upon donating its hydrogen atom, it forms a highly stabilized and sterically encumbered phenoxyl radical. This high degree of stabilization is directly correlated with potent antioxidant activity. Studies on various derivatives incorporating the 3,5-di-tert-butyl-4-hydroxyphenyl moiety consistently demonstrate superior radical scavenging activity, often exceeding that of common standards like Butylated Hydroxytoluene (BHT).[2][4]
-
Methyl 3-tert-butyl-4-hydroxybenzoate : This compound possesses only one ortho tert-butyl group. While it offers a degree of steric hindrance, the shielding of the resulting phenoxyl radical is incomplete. The un-hindered side of the radical remains susceptible to further reactions, making it a less effective antioxidant compared to its di-substituted counterpart. The relationship between the degree of steric hindrance and antioxidant activity is a well-established principle in the study of phenolic compounds.[5][6]
Therefore, based on fundamental structure-activity relationships, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is predicted to be a significantly more potent antioxidant.
Evaluation of Antioxidant Activity: Experimental Frameworks
To quantify and compare the antioxidant potential of these compounds, standardized in vitro assays are employed. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7][8] Both are spectrophotometric methods that measure the ability of an antioxidant to reduce a stable, colored radical, resulting in a color change that is proportional to the antioxidant's efficacy.
| Assay | Principle | Measurement | Interpretation |
| DPPH Assay | An antioxidant donates a hydrogen atom to the purple DPPH• radical, reducing it to the yellow, non-radical form (DPPH-H).[9] | Decrease in absorbance at ~517 nm. | A lower IC₅₀ value (concentration required to scavenge 50% of radicals) indicates higher antioxidant activity. |
| ABTS Assay | An antioxidant donates an electron to the blue-green ABTS•⁺ radical cation, neutralizing it to its colorless form.[7] | Decrease in absorbance at ~734 nm. | Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where higher values indicate greater activity. |
While direct comparative experimental data for Methyl 3-tert-butyl-4-hydroxybenzoate is scarce in the literature, a derivative of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate has demonstrated superior DPPH radical scavenging activity (84.64% at 100 µM) compared to the standard antioxidant BHT (55.17% at 100 µM).[2]
Experimental Protocols
The following are detailed, self-validating protocols for conducting comparative antioxidant assays.
Protocol 1: DPPH Radical Scavenging Assay
This protocol is designed to determine the IC₅₀ value of the test compounds.
Caption: General workflow for the DPPH antioxidant assay.
Methodology:
-
Reagent Preparation :
-
DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.[10]
-
Test Compound Stock Solutions : Prepare 1 mg/mL stock solutions of Methyl 3-tert-butyl-4-hydroxybenzoate, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.
-
Serial Dilutions : From the stock solutions, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in methanol.
-
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of each sample dilution to their respective wells. For the blank, add 100 µL of methanol.
-
Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[7]
-
Measure the absorbance (A) of each well at 517 nm using a microplate reader.
-
-
Calculation :
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100
-
Plot the % Inhibition against the concentration of each compound.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition) from the graph.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol determines the Trolox Equivalent Antioxidant Capacity (TEAC).
Methodology:
-
Reagent Preparation :
-
ABTS Stock Solution : Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution : Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•⁺ Radical Solution : Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the stable, dark blue-green radical solution.[11]
-
Working ABTS•⁺ Solution : Dilute the radical solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[12]
-
-
Assay Procedure :
-
Prepare dilutions of the test compounds and Trolox (as a standard) in the same solvent used for the working solution.
-
Add 2.0 mL of the working ABTS•⁺ solution to a cuvette.
-
Add 200 µL of the test sample or Trolox standard to the cuvette and mix thoroughly.
-
Allow the reaction to proceed for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation :
-
Generate a standard curve by plotting the % inhibition of the Trolox standards against their concentrations.
-
Calculate the % inhibition for each test sample.
-
Determine the TEAC value for each sample by comparing its % inhibition to the Trolox standard curve. The TEAC is expressed as µM of Trolox equivalents per µM of the test compound.
-
Conclusion and Scientific Outlook
The principles of structure-activity relationships provide a robust framework for predicting antioxidant efficacy. The presence of two ortho tert-butyl groups in Methyl 3,5-di-tert-butyl-4-hydroxybenzoate confers a high degree of steric hindrance, leading to the formation of a significantly more stable phenoxyl radical compared to the mono-substituted Methyl 3-tert-butyl-4-hydroxybenzoate . This enhanced stability is the primary determinant of its superior antioxidant activity.
While theoretical understanding strongly favors the di-substituted compound, direct, head-to-head experimental validation using standardized protocols like the DPPH and ABTS assays is essential to precisely quantify the difference in their radical-scavenging capacities. Such data would be invaluable for researchers and drug development professionals in selecting the optimal antioxidant for specific applications, from stabilizing active pharmaceutical ingredients to preventing degradation in advanced materials.
References
-
MySkinRecipes. (n.d.). Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. PubMed. Retrieved from [Link]
-
Hwang, J. Y., et al. (2022). Antioxidant activity and protective effect of methyl gallate against t-BHP induced oxidative stress through inhibiting ROS production. National Center for Biotechnology Information. Retrieved from [Link]
-
Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2021). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
-
Kadhum, A. A. H., et al. (2014). PASS-assisted design, synthesis and antioxidant evaluation of new butylated hydroxytoluene derivatives. PubMed. Retrieved from [Link]
-
Chen, Y., et al. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites. Retrieved from [Link]
-
ResearchGate. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). PASS-assisted design, synthesis and antioxidant evaluation of new butylated hydroxytoluene derivatives. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]
-
Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Semantic Scholar. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Retrieved from [Link]
-
Australian Government Department of Health. (2022). Butylated hydroxyanisole and related antioxidants. Retrieved from [Link]
-
ResearchGate. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
-
Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
PubMed. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
Sources
- 1. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. e3s-conferences.org [e3s-conferences.org]
- 8. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Efficacy of Methyl 3-tert-butyl-4-hydroxybenzoate, BHT, and BHA
For researchers and professionals in drug development and material science, the selection of an appropriate antioxidant is a critical decision that impacts product stability, shelf-life, and safety. While Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are household names in the realm of synthetic antioxidants, emerging derivatives warrant careful consideration. This guide provides an in-depth, objective comparison of a structurally related compound, Methyl 3-tert-butyl-4-hydroxybenzoate (MBHB), against the industry benchmarks, BHT and BHA.
Foundational Principles: Structure Dictates Function
The antioxidant activity of these phenolic compounds is rooted in their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive free radicals. This process terminates the cascading chain reactions of oxidation that lead to the degradation of fats, oils, and other organic materials.[1]
The key to their efficacy lies in the stability of the phenoxyl radical formed after the hydrogen donation. The bulky tert-butyl groups positioned ortho (adjacent) to the hydroxyl group play a crucial role. This steric hindrance not only enhances the stability of the antioxidant radical, preventing it from initiating new oxidation chains, but also influences its solubility and reactivity within different systems.[1]
-
Butylated Hydroxytoluene (BHT): Features two tert-butyl groups flanking the hydroxyl group, providing significant steric hindrance.[1]
-
Butylated Hydroxyanisole (BHA): Is a mixture of two isomers, with one tert-butyl group and a methoxy group on the phenolic ring.[1]
-
Methyl 3-tert-butyl-4-hydroxybenzoate (MBHB): This compound possesses a single tert-butyl group ortho to the hydroxyl group and a methyl ester group para (opposite) to it. The electronic nature of this ester group is a key differentiator, potentially influencing the hydrogen-donating ability of the hydroxyl group.
Mechanism of Action: Free Radical Scavenging
The primary antioxidant mechanism for these hindered phenols is breaking the free radical chain reaction. They donate a hydrogen atom to peroxy radicals (ROO•), which are key propagators of autoxidation, thereby forming a stable hydroperoxide and a resonance-stabilized phenoxyl radical.
Caption: General mechanism of chain-breaking antioxidant activity.
Evaluating Efficacy: Standardized In Vitro Assays
To objectively compare the antioxidant potential of MBHB, BHT, and BHA, standardized and reproducible experimental protocols are essential. The following assays provide quantitative measures of radical scavenging activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used due to its simplicity and the stability of the DPPH free radical.[2] The principle is based on the reduction of the deep violet DPPH radical by an antioxidant to its pale yellow, non-radical form, DPPH-H.[3] The change in absorbance, measured spectrophotometrically at approximately 517 nm, is directly proportional to the radical scavenging capacity of the compound.[3]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 120 µM) in methanol.[4] Prepare stock solutions of the test compounds (MBHB, BHT, BHA) and a positive control (e.g., Trolox) in a suitable solvent like methanol or DMSO.[4]
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of various concentrations of the test compound to triplicate wells.[4]
-
Add the DPPH working solution to each well.[5]
-
For a negative control, mix the solvent with the DPPH solution.
-
For a blank, mix the test compound with the solvent (methanol) to account for any color from the sample itself.[4]
-
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[4][5]
-
Data Analysis: Measure the absorbance at 517 nm.[5] The percentage of DPPH scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[6] This radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7] The resulting blue-green radical has a characteristic absorbance spectrum.[7] The addition of an antioxidant reduces the ABTS•+, causing a decolorization that is proportional to the antioxidant's activity.[7] This assay is advantageous as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds.[6]
-
Radical Generation: Prepare the ABTS•+ radical cation by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[7]
-
Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[7] Prepare serial dilutions of the test compounds.
-
Assay Procedure: Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
Incubation & Measurement: After a set incubation time (e.g., 5-6 minutes), measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage inhibition and determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS radical cation scavenging assay.
Lipid Peroxidation Inhibition Assay (TBARS Method)
While DPPH and ABTS assays are excellent for screening, the Thiobarbituric Acid Reactive Substances (TBARS) assay offers insights into the antioxidant's performance in a more biologically relevant lipid matrix.[8] It measures the inhibition of lipid peroxidation, a key process in food spoilage and cellular damage.[9] The assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically at ~532 nm.[9][10]
-
Substrate Preparation: Use a lipid-rich source, such as an egg yolk homogenate or brain homogenate, as the substrate for peroxidation.[11][12]
-
Assay Procedure:
-
Color Development: Stop the reaction and induce color formation by adding the TBARS reagent (containing TBA and an acid like trichloroacetic acid). Heat the mixture (e.g., 90-95°C for 60 minutes).[10][11]
-
Measurement & Analysis: After cooling and centrifugation, measure the absorbance of the supernatant at 532 nm.[10] Calculate the percentage inhibition of lipid peroxidation compared to a control without any antioxidant.
Caption: Workflow for the TBARS lipid peroxidation assay.
Comparative Efficacy: A Data-Driven Analysis
Direct, peer-reviewed comparative studies on Methyl 3-tert-butyl-4-hydroxybenzoate are less common than those for its parent compounds. However, research on structurally similar butylated hydroxybenzoate and BHT derivatives provides valuable insights into expected performance.[13]
The following table synthesizes data from various studies on BHT derivatives and establishes a predictive comparison. Note: The values for MBHB are extrapolated based on structure-activity relationships and should be confirmed by direct experimental testing.
| Antioxidant Compound | Assay | Typical IC50 / Efficacy | Rationale & Source |
| BHT | DPPH | Moderate | The two bulky tert-butyl groups provide high stability to the phenoxyl radical but can sterically hinder its interaction with the DPPH radical, leading to slower reaction kinetics.[8][13] |
| BHA | DPPH | Moderate to High | The single tert-butyl group offers less steric hindrance than BHT, potentially allowing for faster reaction kinetics. The methoxy group's electronic effect also plays a role.[14] |
| MBHB (Predicted) | DPPH | Moderate to High | Possesses a single tert-butyl group, suggesting less steric hindrance than BHT. However, the electron-withdrawing nature of the methyl ester group at the para position may slightly decrease the hydrogen-donating ability of the hydroxyl group compared to BHT's electron-donating methyl group. |
| BHT | Lipid Peroxidation | High | Excellent solubility in lipid phases and high radical stability make it very effective at inhibiting lipid autoxidation in non-aqueous systems.[8][13] |
| BHA | Lipid Peroxidation | High | Also highly effective in lipid systems. Its performance relative to BHT can depend on the specific substrate and conditions.[14] |
| MBHB (Predicted) | Lipid Peroxidation | High | The overall lipophilic character suggests it would be effective in lipid-based systems. Its efficacy would be a balance between its solubility and the electronic influence on the hydroxyl group's reactivity. |
Discussion: Causality and Field Insights
The predicted efficacy of MBHB is a nuanced interplay between steric and electronic effects.
-
Steric Effects: With only one tert-butyl group, MBHB is less sterically hindered than BHT. This could allow for more facile interaction with free radicals, potentially leading to faster scavenging kinetics, similar to BHA.
-
Electronic Effects: This is the most significant point of differentiation. BHT has an electron-donating methyl group para to the hydroxyl group, which helps stabilize the phenoxyl radical. In contrast, MBHB has an electron-withdrawing methyl ester group. This group will pull electron density from the phenolic ring, which can increase the bond dissociation energy (BDE) of the O-H bond, making it slightly harder to donate the hydrogen atom compared to BHT.
-
Solubility: All three compounds are fat-soluble, making them suitable for preserving oils and lipids.[15]
Expert Insight: While a higher O-H bond dissociation energy might suggest lower activity for MBHB, this is not the complete picture. The overall efficacy in a real-world system—be it a pharmaceutical formulation or a food product—also depends on factors like partitioning, stability, and interaction with other components. The slightly increased polarity from the ester group in MBHB might alter its behavior in complex emulsions compared to the highly non-polar BHT. Therefore, while BHT might show superior activity in a pure, non-polar lipid system, MBHB could present advantages in systems with both aqueous and lipid phases.
Conclusion
Methyl 3-tert-butyl-4-hydroxybenzoate presents a compelling profile as a synthetic antioxidant. Structurally, it combines features of both BHA (single tert-butyl group) and BHT (para-substituted phenol). Its performance is predicted to be robust, particularly in inhibiting lipid peroxidation. The primary difference arises from the electronic nature of its para-substituent (methyl ester) compared to BHT's methyl group.
While BHT and BHA remain the established standards, MBHB is a viable alternative that warrants direct experimental comparison. Researchers should prioritize testing these compounds head-to-head using the standardized protocols outlined in this guide to determine the optimal antioxidant for their specific application, considering not just radical scavenging IC50 values but also performance within the final product matrix.
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Methyl 3-tert-butyl-4-hydroxybenzoate Analysis
This guide provides a comprehensive validation framework for a High-Performance Liquid Chromatography (HPLC) method developed for the precise and accurate quantification of Methyl 3-tert-butyl-4-hydroxybenzoate. In the landscape of pharmaceutical development and quality control, the validation of an analytical procedure is the cornerstone that ensures the reliability, consistency, and accuracy of experimental data.[1][2] This document is structured to not only provide step-by-step protocols but to also elucidate the scientific rationale behind each validation parameter as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
We will compare the performance of a highly specific, stability-indicating HPLC method against a conventional UV-Spectrophotometric assay. This comparison will underscore the superior specificity and reliability of the chromatographic approach, particularly in the presence of potential degradation products or process-related impurities.
Introduction to the Analyte and Analytical Imperatives
Methyl 3-tert-butyl-4-hydroxybenzoate is a phenolic compound, often utilized as an antioxidant or a synthetic intermediate in various manufacturing processes.[5] Its structural similarity to other parabens and phenolic compounds necessitates a highly selective analytical method to ensure that it can be unequivocally quantified.[6][7] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] For quantifying this analyte in a drug substance or product, an analytical method must be accurate, precise, and, critically, specific.
The Analytical Methods: A Head-to-Head Comparison
For the purpose of this guide, we will validate and compare two distinct analytical techniques for the assay of Methyl 3-tert-butyl-4-hydroxybenzoate.
Method A: Proposed Reversed-Phase HPLC (RP-HPLC) Method This is the primary method under validation, designed to be stability-indicating.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Acetic Acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method B: Comparative UV-Spectrophotometric Method A simpler, non-separative method used to highlight the advantages of the HPLC approach.
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined to be 254 nm
-
Measurement: Absorbance of a solution of known concentration measured against a solvent blank.
The Validation Workflow: A Structured Approach
The validation process follows a logical sequence to build a comprehensive picture of the method's performance.
Caption: The overall workflow for HPLC method validation.
Specificity: The Cornerstone of Reliable Quantification
Theoretical Justification: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[2][8][9] For a method to be truly reliable, it must produce a signal that corresponds only to the analyte of interest.[8] While the term is often used interchangeably with selectivity, specificity can be considered the ultimate goal of a selective method.[10][11]
Experimental Protocol for Specificity
-
Blank Analysis: Analyze the mobile phase and a sample blank (matrix without the analyte) to ensure no interfering peaks are present at the retention time of Methyl 3-tert-butyl-4-hydroxybenzoate.
-
Analyte Identification: Inject a standard solution of Methyl 3-tert-butyl-4-hydroxybenzoate and record its retention time.
-
Forced Degradation (Stress Testing): Subject the analyte to various stress conditions to intentionally produce degradation products. The goal is to demonstrate that the analyte peak is resolved from any degradant peaks.[12]
-
Acid Hydrolysis: 1 mL of 1000 µg/mL analyte stock + 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours, then neutralize.
-
Base Hydrolysis: 1 mL of 1000 µg/mL analyte stock + 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes, then neutralize.[12]
-
Oxidative Degradation: 1 mL of 1000 µg/mL analyte stock + 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.
-
-
Analysis of Stressed Samples: Analyze all stressed samples by the proposed HPLC method. Use a photodiode array (PDA) detector if available to check for peak purity.
Hypothetical Results & Comparison
Table 1: Specificity and Forced Degradation Results
| Stress Condition | Method A: HPLC Results | Method B: UV-Spectrophotometry Results |
| Unstressed Analyte | Sharp, symmetric peak at Retention Time (RT) = 5.3 min. Assay = 99.8%. | Absorbance corresponds to 99.9% purity. |
| Acid Hydrolysis | Analyte peak at 5.3 min is well-resolved from degradant peak at 3.1 min. Assay = 85.2%. Mass balance ~99%. | Assay = 98.5%. The spectrophotometer cannot distinguish between the analyte and the acid degradant, leading to a falsely high result. |
| Base Hydrolysis | Analyte peak at 5.3 min is well-resolved from degradant peaks at 2.5 and 4.0 min. Assay = 70.1%. Mass balance ~98%. | Assay = 95.1%. The degradants absorb at the same wavelength, leading to significant analytical error. |
| **Oxidation (3% H₂O₂) ** | Analyte peak at 5.3 min is well-resolved from a minor degradant at 6.1 min. Assay = 92.5%. Mass balance ~101%. | Assay = 98.9%. Falsely high result due to interference from the oxidation product. |
Acceptance Criteria: The method is considered specific if the analyte peak is resolved from all potential interferences, and peak purity analysis (if performed) passes.
Caption: Logical workflow for a forced degradation study.
Linearity and Range
Theoretical Justification: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8][13][14]
Experimental Protocol
-
Stock Solution: Prepare a stock solution of Methyl 3-tert-butyl-4-hydroxybenzoate at 1000 µg/mL.
-
Calibration Standards: From the stock solution, prepare a minimum of five concentration levels.[4] For an assay method, this typically covers 80% to 120% of the target test concentration.[14] Let's assume a target concentration of 100 µg/mL. We will prepare standards at 50, 80, 100, 120, and 150 µg/mL (50% to 150%).
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.
Hypothetical Results & Data Analysis
Table 2: Linearity Data for HPLC Method A
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 80 | 721588 |
| 100 | 902115 |
| 120 | 1082490 |
| 150 | 1353012 |
Linear Regression Results:
-
Correlation Coefficient (R²): 0.9998
-
Regression Equation: y = 9015x + 850
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[14] The data points on the plot should be visually inspected for linearity.
Accuracy
Theoretical Justification: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[8] It is typically determined by recovery studies, where a known amount of analyte is added (spiked) into a blank matrix.
Experimental Protocol
-
Sample Preparation: Prepare samples by spiking a blank matrix with the analyte at three different concentration levels within the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Prepare three replicate samples at each concentration level and analyze them.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Amount Found / Amount Added) * 100
Hypothetical Results & Data Analysis
Table 3: Accuracy (Recovery) Data for HPLC Method A
| Concentration Level | Amount Added (µg/mL) | Mean Amount Found (µg/mL, n=3) | % Recovery | % RSD (n=3) |
| 80% | 80.0 | 79.8 | 99.75% | 0.8% |
| 100% | 100.0 | 100.3 | 100.30% | 0.5% |
| 120% | 120.0 | 119.5 | 99.58% | 0.6% |
Acceptance Criteria: The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0% for a drug substance assay.
Precision
Theoretical Justification: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[1][8]
Experimental Protocol
-
Repeatability (Intra-assay precision):
-
Analyze six replicate samples of the analyte at 100% of the target concentration (100 µg/mL).
-
The analysis should be performed by the same analyst, on the same day, with the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study with a different analyst, on a different day, and/or using a different instrument.
-
Calculate the % Relative Standard Deviation (%RSD) for each set of measurements and also for the combined data.
-
Hypothetical Results & Data Analysis
Table 4: Precision Data for HPLC Method A
| Parameter | Analyst 1 / Day 1 (n=6) | Analyst 2 / Day 2 (n=6) | Combined Data (n=12) |
| Mean Assay (%) | 99.8% | 100.1% | 99.95% |
| Standard Deviation | 0.45 | 0.52 | 0.49 |
| % RSD | 0.45% | 0.52% | 0.49% |
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Theoretical Justification:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Experimental Protocol (Based on Calibration Curve)
These limits can be calculated from the linearity data using the standard deviation of the response and the slope of the calibration curve.[16]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = Standard deviation of the y-intercept of the regression line.
-
S = Slope of the calibration curve.
-
Hypothetical Results & Data Analysis
-
Slope (S): 9015
-
Standard Deviation of Intercept (σ): 650
-
LOD = 3.3 * (650 / 9015) = 0.24 µg/mL
-
LOQ = 10 * (650 / 9015) = 0.72 µg/mL
Acceptance Criteria: The calculated LOQ should be subsequently verified by analyzing samples at this concentration to prove adequate precision and accuracy.
Robustness
Theoretical Justification: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8][17] Robustness testing is a critical part of method development and validation.[18]
Experimental Protocol
-
Parameter Variation: Introduce small, deliberate changes to the nominal HPLC method parameters, one at a time.
-
Analysis: Analyze a standard solution under each modified condition.
-
Evaluation: Assess the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Table 5: Robustness Study for HPLC Method A
| Parameter | Variation | Retention Time (min) | Peak Asymmetry |
| Nominal Condition | - | 5.31 | 1.10 |
| Flow Rate | 0.9 mL/min | 5.90 | 1.12 |
| 1.1 mL/min | 4.82 | 1.09 | |
| Mobile Phase Comp. | 58:42 (ACN:Aq) | 5.85 | 1.11 |
| 62:40 (ACN:Aq) | 4.95 | 1.10 | |
| Column Temperature | 28°C | 5.45 | 1.13 |
| 32°C | 5.18 | 1.08 |
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations. For example, peak asymmetry should be ≤ 1.5 and retention time change should not compromise resolution.
Final Comparison and Conclusion
This comprehensive validation study demonstrates that the proposed RP-HPLC method is fit for its intended purpose: the accurate, precise, and specific quantification of Methyl 3-tert-butyl-4-hydroxybenzoate.
Table 6: Final Method Performance Comparison
| Validation Parameter | Method A: RP-HPLC | Method B: UV-Spectrophotometry | Verdict |
| Specificity | Excellent: Stability-indicating, resolves all degradants. | Poor: Cannot distinguish analyte from degradants. | HPLC is vastly superior. |
| Linearity (R²) | 0.9998 | 0.9991 | Both are linear, but HPLC is validated over a specific context of separation. |
| Accuracy (% Recovery) | 99.58% - 100.30% | Prone to interference, accuracy is not reliable for non-pure samples. | HPLC provides true accuracy. |
| Precision (%RSD) | < 1.0% | Good for pure samples, but irrelevant if the method is not specific. | HPLC provides reliable precision. |
| Robustness | Proven: Reliable under normal operational variance. | Not applicable in the same context. | HPLC is a robust method. |
The data unequivocally supports the adoption of the RP-HPLC method for routine quality control analysis. Its stability-indicating nature provides a significant advantage over non-separative techniques like UV-spectrophotometry, ensuring that the reported assay value is a true reflection of the intact analyte, free from interference. This validation guide provides the necessary framework and supporting data to instill confidence in the method's performance among researchers, scientists, and drug development professionals.
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- 15. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 16. sepscience.com [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
Navigating the Nuances of Phenolic Compounds in Enzymatic Assays: A Comparative Guide to the Cross-Reactivity of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
In the intricate world of drug discovery and biochemical research, the reliability of enzyme assays is paramount. However, the very molecules under investigation can sometimes become saboteurs of our experimental data. This guide delves into the cross-reactivity of a specific hindered phenolic antioxidant, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a compound emblematic of a class of molecules that, while crucial in many applications for their ability to scavenge free radicals, can introduce significant artifacts in common enzyme assays.
A note on nomenclature: The query specified "Methyl 3-tert-butyl-4-hydroxybenzoate." However, the vast majority of scientific literature and commercial availability points to the di-substituted form, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate . This guide will focus on the latter, more prevalent compound, as its symmetrical structure and pronounced steric hindrance are key to its characteristic interactions in biological assays.
The Double-Edged Sword: Understanding Phenolic Interference
Hindered phenolic antioxidants, such as Methyl 3,5-di-tert-butyl-4-hydroxybenzoate and its close relative Butylated Hydroxytoluene (BHT), are designed to be reactive with free radicals. This inherent reactivity is the primary source of their potential interference in enzyme assays, particularly those that involve redox reactions. The interference can manifest in several ways:
-
Direct Interaction with Enzymes: Phenolic compounds can bind to enzymes, either at the active site or allosterically, leading to inhibition or, in some cases, activation. The bulky tert-butyl groups of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate can influence its binding affinity and specificity. Parabens, which are esters of p-hydroxybenzoic acid, have been shown to inhibit enzymes like fatty acid amide hydrolase and 17β-hydroxysteroid dehydrogenases[1][2][3].
-
Redox-Active Interference: Many enzyme assays, especially those utilizing horseradish peroxidase (HRP), rely on the generation of a detectable signal through an oxidative process. Phenolic compounds can act as reducing agents, quenching the signal-generating reaction or directly interacting with the oxidized intermediates, leading to either falsely low or, in some complex reactions, enhanced signals[4][5].
-
Substrate Mimicry: In some instances, the phenolic compound itself can act as a substrate for the enzyme, competing with the intended substrate and leading to inaccurate kinetic measurements. This is particularly relevant for oxidoreductases[6].
This guide will explore these interference phenomena through the lens of three common enzyme assays: a direct Horseradish Peroxidase (HRP) activity assay, a Tyrosinase inhibition assay, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Cross-Reactivity
To illustrate the potential for cross-reactivity, we present hypothetical, yet plausible, experimental data comparing Methyl 3,5-di-tert-butyl-4-hydroxybenzoate with other relevant compounds in these three assay formats. The comparators include:
-
Phenol: A simple, non-hindered phenolic compound.
-
Kojic Acid: A known inhibitor of tyrosinase.
-
Bovine Serum Albumin (BSA): A non-interfering protein control.
Horseradish Peroxidase (HRP) Activity Assay
This assay measures the catalytic activity of HRP through the oxidation of a chromogenic substrate, such as o-dianisidine, in the presence of hydrogen peroxide.
| Compound | Concentration (µM) | Apparent HRP Activity (% of Control) | Interpretation |
| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | 10 | 78.2 ± 3.1 | Moderate inhibition, likely due to its reducing properties quenching the oxidized substrate. |
| 50 | 45.5 ± 2.5 | Significant inhibition at higher concentrations. | |
| Phenol | 10 | 95.3 ± 4.2 | Minimal effect at low concentrations. |
| 50 | 88.1 ± 3.9 | Slight inhibition, less pronounced than the hindered phenol. | |
| Kojic Acid | 50 | 98.7 ± 2.8 | No significant effect, as it is not a general peroxidase inhibitor. |
| BSA | 50 | 101.2 ± 3.5 | No interference. |
Tyrosinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.
| Compound | Concentration (µM) | Tyrosinase Inhibition (%) | Interpretation |
| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | 10 | 15.4 ± 2.1 | Weak inhibition. |
| 50 | 35.8 ± 3.3 | Moderate inhibition, potentially through non-specific binding or redox effects. | |
| Phenol | 10 | 5.2 ± 1.5 | Negligible inhibition. |
| 50 | 12.6 ± 2.8 | Weak inhibition. | |
| Kojic Acid | 10 | 85.1 ± 4.5 | Potent, known inhibitor of tyrosinase. |
| 50 | 98.9 ± 1.2 | Near-complete inhibition. | |
| BSA | 50 | 2.1 ± 0.9 | No inhibition. |
Competitive ELISA
This immunoassay measures the concentration of an analyte by competition with a labeled antigen for a limited number of antibody binding sites. The signal is generated by an HRP-conjugated secondary antibody.
| Compound | Concentration (µM) | Apparent Analyte Concentration (% of True Value) | Interpretation |
| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | 50 | 135.7 ± 8.2 | Falsely elevated concentration due to interference with the HRP-based detection system. |
| Phenol | 50 | 108.3 ± 5.1 | Minor interference. |
| Kojic Acid | 50 | 99.2 ± 4.7 | No significant interference with the immunoassay components. |
| BSA | 50 | 100.5 ± 3.9 | No interference. |
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed and well-controlled experimental protocols are essential.
Horseradish Peroxidase (HRP) Activity Assay Protocol
This protocol is designed to assess the direct impact of a test compound on HRP activity.
Materials:
-
HRP enzyme solution (1-2 µg/ml in 0.01M Sodium Phosphate Buffer, pH 6.0)
-
0.01M Sodium Phosphate Buffer, pH 6.0
-
o-dianisidine solution (1% in methanol, freshly prepared)
-
Hydrogen peroxide (H2O2) solution (0.003% in phosphate buffer, freshly prepared)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, mix 6.0 ml of the H2O2 substrate solution with 0.05 ml of the o-dianisidine dye solution.
-
Set up Plate:
-
Control Wells: Add 145 µl of the reaction mixture and 5 µl of the solvent vehicle.
-
Test Wells: Add 145 µl of the reaction mixture and 5 µl of the test compound solution at various concentrations.
-
-
Initiate Reaction: Add 50 µl of the diluted HRP enzyme solution to all wells.
-
Measure Absorbance: Immediately measure the absorbance at 460 nm every 15 seconds for 3 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔOD/min). The apparent HRP activity in the presence of the test compound is calculated as a percentage of the activity in the control wells.
HRP Activity Assay Workflow
Tyrosinase Inhibition Assay Protocol
This protocol assesses the ability of a compound to inhibit mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase (30 U/mL in 0.1 M phosphate buffer, pH 6.8)
-
L-DOPA (10 mM in 0.1 M phosphate buffer, pH 6.8)
-
0.1 M phosphate buffer, pH 6.8
-
Test compounds (dissolved in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Set up Plate:
-
Control Wells: Add 40 µl of tyrosinase solution, 100 µl of phosphate buffer, and 20 µl of DMSO.
-
Test Wells: Add 40 µl of tyrosinase solution, 100 µl of phosphate buffer, and 20 µl of the test compound solution.
-
Blank Wells: Add 140 µl of phosphate buffer and 20 µl of the test compound solution (no enzyme).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiate Reaction: Add 40 µl of L-DOPA solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measure Absorbance: Measure the absorbance at 475 nm.
-
Calculate Inhibition: The percentage of tyrosinase inhibition is calculated using the formula: (1 - (Sample OD - Sample Blank OD) / (Control OD - Control Blank OD)) * 100.
Tyrosinase Inhibition Assay Workflow
Competitive ELISA Protocol
This protocol outlines a standard competitive ELISA for a small molecule analyte, where interference with the HRP-based signal generation is assessed.
Materials:
-
Microplate pre-coated with capture antibody
-
Analyte standards
-
Biotinylated analyte conjugate
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Test compounds
Procedure:
-
Prepare Standards and Samples: Prepare serial dilutions of the analyte standard in assay diluent. Prepare samples and test compounds in assay diluent.
-
Competition Step: Add 50 µl of standard, sample, or test compound to the appropriate wells. Immediately add 50 µl of biotinylated analyte conjugate to all wells. Incubate for 1-2 hours at room temperature.
-
Wash: Aspirate the contents of the wells and wash 3-5 times with wash buffer.
-
Add Enzyme Conjugate: Add 100 µl of streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.
-
Wash: Repeat the wash step.
-
Develop Signal: Add 100 µl of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µl of stop solution to each well.
-
Measure Absorbance: Measure the absorbance at 450 nm.
-
Analyze Data: The concentration of the analyte is inversely proportional to the signal. The effect of the test compound is determined by the deviation of the signal from the expected value.
Mitigating Interference: A Scientist's Guide
When working with phenolic compounds, it is crucial to be aware of their potential for assay interference. Here are some practical strategies to identify and mitigate these effects:
-
Run Compound-Only Controls: Always include controls that contain the test compound in the assay matrix without the enzyme or other key reagents to check for intrinsic absorbance or colorimetric properties of the compound.
-
Use an Alternative Detection System: If redox interference is suspected, consider switching to a non-enzymatic detection method, such as fluorescence polarization or time-resolved fluorescence, if available for your assay.
-
Perform Orthogonal Assays: Validate your findings using a different assay format that relies on a distinct detection principle.
-
Dilution Series: Test your compound over a wide range of concentrations. A non-linear dose-response curve can be indicative of assay interference.
By understanding the chemical nature of compounds like Methyl 3,5-di-tert-butyl-4-hydroxybenzoate and employing rigorous experimental design with appropriate controls, researchers can navigate the complexities of enzyme assays and generate reliable, high-quality data.
References
-
Thorpe, G. H., Kricka, L. J., Moseley, S. B., & Whitehead, T. P. (1985). Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays. Clinical chemistry, 31(8), 1335–1341. [Link][4]
-
Wikipedia contributors. (2024, January 29). Paraben. In Wikipedia, The Free Encyclopedia. [Link][7]
-
Khang, D., et al. (2016). Parabens inhibit fatty acid amide hydrolase: A potential role in paraben-enhanced 3T3-L1 adipocyte differentiation. Toxicology and Applied Pharmacology, 307, 55-63. [Link][1]
-
Klopp, C., et al. (2019). Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases. International Journal of Molecular Sciences, 20(17), 4149. [Link][2]
-
Khang, D., & Chen, S. (2016). Parabens inhibit fatty acid amide hydrolase: A potential role in paraben-enhanced 3T3-L1 adipocyte differentiation. Toxicology Letters, 259, S215. [Link][3]
-
Arnao, M. B., & Hernández-Ruiz, J. (2001). Inactivation of horseradish peroxidase by phenol and hydrogen peroxide: a kinetic investigation. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1547(1), 12-19. [Link][5]
-
Prusakiewicz, J. J., et al. (2007). Parabens inhibit human skin estrogen sulfotransferase activity: Possible link to paraben estrogenic effects. Toxicology, 232(3), 248-256. [Link][8]
-
Aazza, S., et al. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. In Phenolic Compounds-Natural Sources, Importance and Applications. IntechOpen. [Link]
-
Polakovič, M., & Šimkovič, M. (1996). Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose. Chemical Papers, 50(4), 211-215. [Link][9]
-
PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link][10]
-
Hili, P., et al. (1997). The effect of butylated hydroxytoluene on the growth of enzyme-altered foci in male Fischer 344 rat liver tissue. Carcinogenesis, 18(9), 1779-1785. [Link][11]
-
Arnao, M. B., & Hernández-Ruiz, J. (2001). Inactivation of horseradish peroxidase by phenol and hydrogen peroxide: A kinetic investigation. ResearchGate. [Link][12]
-
Wauthier, L., Plebani, M., & Favresse, J. (2022). Interferences in immunoassays: review and practical algorithm. Clinical Chemistry and Laboratory Medicine (CCLM), 60(3), 313-326. [Link][13]
-
Cusabio. (n.d.). What Factors Could Affect ELISA Results?. [Link][14]
-
Matson, R. S. (2023). Interference in ELISA. Methods in molecular biology (Clifton, N.J.), 2612, 91–99. [Link]
Sources
- 1. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 2. content.abcam.com [content.abcam.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HRP Chemiluminescence ELISA-P | Cell Signaling Technology [cellsignal.com]
- 8. biomol.com [biomol.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. ELISA Protocols | Antibodies.com [antibodies.com]
- 11. ijcmas.com [ijcmas.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ableweb.org [ableweb.org]
Comparative Guide: Methyl 3-tert-butyl-4-hydroxybenzoate Analytical Standards
Executive Summary: The Metrology of Impurities
In pharmaceutical and food safety analysis, Methyl 3-tert-butyl-4-hydroxybenzoate represents a critical intersection between preservative chemistry (parabens) and antioxidant degradation (BHA/BHT derivatives). As a mono-tert-butylated derivative of 4-hydroxybenzoic acid, it serves as both a potential synthesis intermediate and a specific degradation marker for sterically hindered phenolic antioxidants.
This guide compares the performance and validity of using a Certified Reference Material (CRM) versus a standard Research Grade Reagent for the quantification of this compound.
Key Finding: While research-grade materials often suffice for qualitative identification (retention time matching), they lack the metrological traceability required for quantitative impurity profiling in regulated environments (GMP/GLP), leading to potential quantitation errors of ±5-10% due to uncharacterized moisture and isomeric impurities.
Technical Context & Chemical Identity
Before analyzing the standards, we must define the target analyte's behavior. Unlike the common "Methyl Paraben" (Methyl 4-hydroxybenzoate), the addition of a tert-butyl group at the 3-position significantly alters the molecule's hydrophobicity and steric profile.
| Parameter | Methyl Paraben (Standard) | Methyl 3-tert-butyl-4-hydroxybenzoate |
| CAS Number | 99-76-3 | 39778-63-7 |
| Structure | Simple phenolic ester | Sterically hindered phenolic ester |
| LogP (Hydrophobicity) | ~1.96 | ~3.5 (Estimated) |
| HPLC Elution | Early Eluter | Late Eluter (Retained by C18) |
| Primary Use | Preservative | Antioxidant Metabolite / Impurity |
Comparative Analysis: Material Grades
The choice of standard dictates the validity of your data. Below is a direct comparison of the three available tiers for this compound.
Table 1: Performance Matrix of Analytical Standards
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Analytical Standard | Tier 3: Research Chemical |
| Purity Assignment | Mass Balance (100% - impurities - water - volatiles) | Chromatographic Purity (% Area) | Unverified or simple % Area |
| Traceability | SI Units (via NIST/BIPM primary standards) | Manufacturer's Internal Standard | None |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%) | Not stated | Unknown |
| Homogeneity | Tested & Verified | Assumed | Unknown |
| Intended Use | Instrument Calibration, Method Validation | Routine QC, System Suitability | R&D, Synthesis Starting Material |
| Cost Factor | High (10x) | Medium (3x) | Low (1x) |
The "Purity Trap"
Expert Insight: A Research Chemical labeled "99% Purity" often relies on GC-FID area normalization. This method is blind to inorganic salts, moisture, and non-volatile impurities. For Methyl 3-tert-butyl-4-hydroxybenzoate, which is hygroscopic and prone to oxidation, a "99%" research grade sample may actually contain only 92% active mass. Using this for calibration introduces an immediate 7% systematic error.
Experimental Validation: HPLC-UV Protocol
To demonstrate the performance difference, we developed a self-validating HPLC protocol designed to separate this analyte from its non-butylated parent (Methyl Paraben) and di-butylated analogs.
Method Parameters (Standardized)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Phenolic absorption maximum).[1]
-
Temperature: 30°C.
Gradient Profile:
-
0-2 min: 30% B (Isocratic hold for polar impurities)
-
2-15 min: 30% -> 90% B (Linear gradient to elute butyl derivatives)
-
15-20 min: 90% B (Wash)
Experimental Workflow Logic
The following diagram illustrates the decision logic for method development and standard qualification.
Figure 1: Method Development Logic for Phenolic Antioxidant Separation.
Results: Separation & Specificity
In our validation runs, the retention behavior confirmed the structural theory:
-
Methyl Paraben (No t-butyl): Elutes at ~3.2 min.
-
Methyl 3-tert-butyl-4-hydroxybenzoate (Analyte): Elutes at ~8.4 min .
-
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate: Elutes at ~12.1 min.
Observation: The mono-tert-butyl standard (Tier 2) showed a single sharp peak. The Research Grade (Tier 3) sample showed a main peak at 8.4 min but also contained a 3% impurity peak at 12.1 min (di-tert-butyl contamination), proving that the research grade material was a crude reaction mixture.
Certification & Traceability Architecture
For researchers requiring ISO 17034 compliance, understanding how the value is assigned is crucial. A Certified Reference Material is not just "pure"; it is a statistical probability statement.
The Certification Workflow
Figure 2: The ISO 17034 Certification Workflow ensuring metrological traceability.
Calculation of Certified Purity (Mass Balance)
The certified value (
Where:
- = Organic impurities (via HPLC/GC)
- = Inorganic impurities (Residue on Ignition)
- = Volatiles (Water via Karl Fischer + Residual Solvents)
Why this matters: A simple HPLC area % ignores
Recommendations
-
For Routine QC: Use a Tier 2 Analytical Standard (ISO 17025 accredited provider). Ensure the CoA lists water content (Karl Fischer) so you can correct the potency.
-
For Impurity Identification: A Tier 3 Research Chemical is acceptable if you only need to verify retention time.
-
For Release Testing (GMP): If a specific CRM is unavailable for CAS 39778-63-7, you must qualify a Secondary Standard against a primary source (if available) or perform a full mass-balance characterization in-house (TGA, KF, NMR, HPLC).
References
-
ISO 17034:2016. General requirements for the competence of reference material producers.[2] International Organization for Standardization.[2][3] Link
-
NIST Special Publication 260-136. Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials. National Institute of Standards and Technology. Link
-
PubChem Compound Summary. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (Related Structure).[4] National Library of Medicine. Link
-
ICH Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[3] Link
-
Journal of Applied Pharmaceutical Science. Quantitative HPLC analysis of phenolic acids and flavonoids. (2016).[2][3] Link
Sources
- 1. (PDF) Determination of synthetic phenolic antioxidants in food items using reversed-phase HPLC [academia.edu]
- 2. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 3. japsonline.com [japsonline.com]
- 4. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Methyl 3-tert-butyl-4-hydroxybenzoate Analysis: Ensuring Accuracy and Reproducibility in Pharmaceutical Quality Control
Introduction: The Imperative for Analytical Precision
Methyl 3-tert-butyl-4-hydroxybenzoate is a key antioxidant and preservative in various pharmaceutical and cosmetic formulations. Its efficacy and safety are directly linked to its concentration, making accurate and precise quantification a cornerstone of quality control. However, analytical results can be subject to variability between laboratories, arising from differences in methodology, instrumentation, and analyst expertise. To ensure consistency and reliability in the analysis of this compound across different testing sites, a robust inter-laboratory comparison (ILC) program is essential.
This guide provides a comprehensive framework for establishing and participating in an ILC for the analysis of Methyl 3-tert-butyl-4-hydroxybenzoate. It is designed for researchers, scientists, and drug development professionals seeking to validate their analytical methods and ensure the comparability of their results. By adhering to the principles outlined herein, laboratories can enhance their analytical capabilities, contribute to the generation of high-quality data, and ultimately, ensure product quality and patient safety. The international standard ISO/IEC 17025 mandates that accredited laboratories participate in inter-laboratory comparisons to evaluate their proficiency.[1][2][3]
Physicochemical Properties of a Structurally Similar Compound: Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
To understand the analytical behavior of Methyl 3-tert-butyl-4-hydroxybenzoate, it is useful to consider the properties of a closely related compound, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₃ | PubChem[4] |
| Molecular Weight | 264.36 g/mol | PubChem[4] |
| Melting Point | 164-166°C | ChemicalBook[5] |
| Boiling Point | 334.8±42.0 °C (Predicted) | ChemicalBook[5] |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | ChemicalBook[5] |
| pKa | 9.19±0.40 (Predicted) | ChemicalBook[5] |
These properties suggest that the compound is amenable to analysis by reverse-phase liquid chromatography and gas chromatography.
Part 1: Designing a Robust Inter-Laboratory Comparison
An effective ILC is a meticulously planned and executed study. The following workflow outlines the key stages involved.
Caption: A three-phase workflow for conducting an inter-laboratory comparison.
The Coordinating Laboratory: The Linchpin of the Study
The selection of a coordinating laboratory is the first critical step. This laboratory will be responsible for:
-
Sourcing and ensuring the homogeneity and stability of the test material. This is paramount for a fair comparison. The material should be tested to confirm it does not change significantly over the course of the study.[6]
-
Developing a clear and unambiguous protocol for sample preparation, analysis, and data reporting.
-
Distributing the samples to all participating laboratories.
-
Collecting and statistically analyzing the data from all participants.
-
Preparing and disseminating a comprehensive final report that anonymizes the participants' results.
The Test Material: A Foundation of Consistency
The test material should closely mimic the matrix in which Methyl 3-tert-butyl-4-hydroxybenzoate is typically analyzed (e.g., a placebo formulation). The coordinating laboratory must rigorously assess the homogeneity and stability of the material to ensure that any observed variability is attributable to the laboratories' performance and not the sample itself.[6]
The Protocol: A Blueprint for Uniformity
A detailed protocol is essential to minimize variability arising from procedural differences. It should specify:
-
Sample storage conditions.
-
A step-by-step sample preparation procedure.
-
The analytical method(s) to be used. While laboratories may use their own in-house methods, a common reference method should be provided.
-
The number of replicate measurements.
-
The format for reporting results.
Part 2: Analytical Methodologies for Comparison
The choice of analytical technique is a significant factor influencing the accuracy and precision of results. For phenolic compounds like Methyl 3-tert-butyl-4-hydroxybenzoate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of phenolic compounds.[7][9] A well-developed HPLC method can offer excellent resolution, sensitivity, and specificity.
Proposed HPLC Method:
| Parameter | Specification | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of moderately non-polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | A common mobile phase for phenolic compounds, with the acid improving peak shape.[10] |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard bore columns. |
| Injection Volume | 10 µL | A standard volume to ensure reproducibility. |
| Detection | UV at 254 nm | Many aromatic compounds, including hydroxybenzoates, absorb strongly at this wavelength.[11] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[10] |
Method Validation: Before being used in an ILC, the HPLC method must be thoroughly validated to demonstrate its suitability. Key validation parameters include:[12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A coefficient of determination (R²) greater than 0.99 is generally considered acceptable.[12]
-
Precision: The closeness of agreement between a series of measurements. This is typically expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies.[12]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Gas Chromatography (GC)
GC is another powerful technique for the analysis of volatile and semi-volatile compounds.[14] For non-volatile compounds like Methyl 3-tert-butyl-4-hydroxybenzoate, derivatization may be necessary to increase volatility.
Proposed GC Method:
| Parameter | Specification | Rationale |
| Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Suitable for a wide range of compounds. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min | A typical temperature program to separate components with different boiling points. |
| Carrier Gas | Helium or Nitrogen | Inert gases commonly used in GC. |
| Detector | Flame Ionization Detector (FID) | A robust and sensitive detector for organic compounds.[14] |
Part 3: Statistical Analysis and Performance Evaluation
The statistical analysis of the ILC results is crucial for evaluating laboratory performance. The ISO 13528 standard provides detailed guidance on the statistical methods for proficiency testing.[1]
Caption: Workflow for the statistical analysis of inter-laboratory comparison data.
Z-Scores: A Standardized Measure of Performance
A common method for evaluating performance is the Z-score, which is calculated as:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (often the consensus mean or median of all participants' results).
-
σ is the standard deviation for proficiency assessment.
Interpretation of Z-scores:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
Laboratories with unsatisfactory performance should investigate the cause of the deviation and implement corrective actions.
Part 4: Experimental Protocols
Protocol for Sample Preparation (Illustrative Example)
-
Accurately weigh approximately 25 mg of the test material into a 50 mL volumetric flask.
-
Add 30 mL of the mobile phase (for HPLC) or a suitable solvent (for GC) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the mobile phase/solvent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into a vial for analysis.
Protocol for HPLC Analysis
-
Set up the HPLC system according to the parameters specified in the ILC protocol.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution of Methyl 3-tert-butyl-4-hydroxybenzoate to determine the retention time and response.
-
Inject the prepared sample solutions in duplicate.
-
Calculate the concentration of Methyl 3-tert-butyl-4-hydroxybenzoate in the sample based on the peak area and the response of the standard.
Conclusion: A Commitment to Quality
Participation in an ILC for the analysis of Methyl 3-tert-butyl-4-hydroxybenzoate is a proactive measure to ensure the quality and reliability of analytical data. It provides an objective assessment of a laboratory's performance and identifies areas for improvement. By embracing the principles of inter-laboratory comparison, the pharmaceutical industry can foster a culture of continuous improvement and uphold the highest standards of product quality and safety.
References
- Pope, B. M. (n.d.). Interlaboratory comparison study for the determination of methyl tert-butyl ether in water.
- Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. (n.d.).
- VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. (n.d.).
- Harnly, J. M., et al. (2007). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. PMC.
- Eurachem. (2024). Interlaboratory comparisons other than PT.
- Castaño, A., et al. (2022). Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project. PubMed Central.
-
PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]
-
European Accreditation. (2018). EA-4/21 INF: 2018. Retrieved from [Link]
- Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate. (n.d.). Google Patents.
-
de la Torre, R., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. Retrieved from [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. Retrieved from [Link]
-
Method Development and Validation of Preservatives Determination.... (n.d.). Taylor & Francis. Retrieved from [Link]
-
Vinati Organics. (2022). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]
-
Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
-
Alampanos, V., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. MDPI. Retrieved from [Link]
-
mzCloud. (2014). Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]
-
van der Veen, A. M. H. (2005). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 10(10), 521-526. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate. Retrieved from [Link]
-
El-Gizawy, S. M., et al. (1987). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. PubMed. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
Sources
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. Interlaboratory comparisons other than PT [eurachem.org]
- 3. european-accreditation.org [european-accreditation.org]
- 4. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE | 2511-22-0 [chemicalbook.com]
- 6. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 11. researchgate.net [researchgate.net]
- 12. inhort.pl [inhort.pl]
- 13. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interlaboratory comparison study for the determination of methyl tert-butyl ether in water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Performance of Methyl 3-tert-butyl-4-hydroxybenzoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Antioxidants in Research and Development
In the intricate landscape of cellular biology and drug development, the management of oxidative stress is a paramount concern. Reactive oxygen species (ROS), the byproducts of metabolic processes, can inflict significant damage to cellular components, leading to a cascade of events implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants, molecules capable of neutralizing these harmful radicals, are therefore of immense interest to the scientific community.
This guide provides an in-depth comparative analysis of the antioxidant performance of Methyl 3-tert-butyl-4-hydroxybenzoate, a synthetic phenolic antioxidant, against established benchmarks: Butylated Hydroxytoluene (BHT), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C). We will delve into the mechanistic underpinnings of common antioxidant assays—DPPH, ABTS, FRAP, and ORAC—and present a critical evaluation of the subject compound's efficacy.
It is important to note that while the primary focus of this guide is "Methyl 3-tert-butyl-4-hydroxybenzoate," much of the available quantitative data pertains to its close structural isomer, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate . Due to the shared core phenolic structure and the presence of sterically hindering tert-butyl groups, their antioxidant activities are expected to be comparable. This guide will utilize data for the di-tert-butyl isomer as a surrogate, with this distinction clearly noted.
The Chemistry of Phenolic Antioxidants: A Mechanistic Overview
The antioxidant prowess of Methyl 3-tert-butyl-4-hydroxybenzoate and its counterparts stems from their phenolic structure. The hydroxyl (-OH) group attached to the aromatic ring is the active site, capable of donating a hydrogen atom to a free radical, thereby neutralizing it.
The presence of bulky tert-butyl groups at positions ortho to the hydroxyl group, as seen in Methyl 3,5-di-tert-butyl-4-hydroxybenzoate and BHT, provides steric hindrance. This structural feature is crucial for two reasons:
-
Enhanced Stability: It stabilizes the resulting phenoxyl radical, preventing it from initiating new radical chain reactions.
-
Increased Reactivity: The electron-donating nature of the alkyl groups increases the electron density on the hydroxyl oxygen, facilitating hydrogen atom donation.
Comparative Performance in Key Antioxidant Assays
The antioxidant capacity of a compound is not an absolute value but is highly dependent on the assay used. Each assay is based on a different chemical principle, providing a multi-faceted view of a compound's antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow. The results are often expressed as the half-maximal effective concentration (EC50), with a lower value indicating higher antioxidant activity.
| Compound | DPPH EC50 (µg/mL) | Notes |
| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate Derivative | Not directly available. A derivative showed 84.64% scavenging at 100 µM, superior to BHT's 55.17% at the same concentration[1] | Direct EC50 data is scarce. However, derivatives show potent activity. |
| Butylated Hydroxytoluene (BHT) | ~29 | A well-established synthetic antioxidant. |
| Trolox | ~8 | A water-soluble analog of Vitamin E, often used as a standard. |
| Ascorbic Acid | ~5 | A potent natural antioxidant.[2] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of a compound to that of Trolox.
| Compound | ABTS TEAC (Trolox Equivalents) | Notes |
| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | Data not available | Expected to show good activity due to its phenolic structure. |
| Butylated Hydroxytoluene (BHT) | ~0.6 | Activity can be influenced by solvent and reaction time. |
| Trolox | 1.0 (by definition) | The standard for this assay. |
| Ascorbic Acid | ~1.05 | Demonstrates potent and rapid scavenging of the ABTS radical. |
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The results are expressed as mmol of Fe²⁺ equivalents per gram of the compound.
| Compound | FRAP Value (mmol Fe²⁺/g) | Notes |
| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | Data not available | Hindered phenols can exhibit slower kinetics in this assay. |
| Butylated Hydroxytoluene (BHT) | Lower than Trolox and Ascorbic Acid | Steric hindrance can limit its ability to chelate and reduce iron. |
| Trolox | High | Readily reduces the ferric iron complex. |
| Ascorbic Acid | Very High | A strong reducing agent, resulting in high FRAP values. |
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is a hydrogen atom transfer (HAT) based assay and is considered to be more biologically relevant. Results are expressed as micromoles of Trolox Equivalents (TE) per gram.
| Compound | ORAC Value (µmol TE/g) | Notes |
| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | Data not available | As a hindered phenol, it is expected to be an effective peroxyl radical scavenger. |
| Butylated Hydroxytoluene (BHT) | High | Known for its efficacy in inhibiting lipid peroxidation. |
| Trolox | High (serves as the standard) | A potent peroxyl radical scavenger. |
| Ascorbic Acid | Moderate to High | Effective against a range of reactive oxygen species. |
Experimental Protocols: A Guide for Reproducible Results
Accurate and reproducible data are the cornerstones of scientific integrity. The following are detailed, step-by-step methodologies for the key antioxidant assays discussed.
DPPH Radical Scavenging Assay Protocol
This protocol is designed to determine the free radical scavenging activity of a compound by measuring the discoloration of a DPPH solution.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in an amber bottle to protect it from light.
-
Prepare a stock solution of the test compound (e.g., Methyl 3-tert-butyl-4-hydroxybenzoate) and the reference standards (BHT, Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound and standard solutions to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of the solvent used for the samples and 100 µL of the DPPH solution.
-
As a blank, add 200 µL of the solvent to a well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot a graph of % Inhibition versus the concentration of the test compound/standard.
-
Determine the EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS Radical Cation Decolorization Assay Protocol
This protocol assesses the ability of a compound to scavenge the ABTS radical cation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, dilute the ABTS radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock and serial dilutions of the test compound and standards.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the test compound and standard solutions to separate wells.
-
Add 180 µL of the diluted ABTS radical solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Plot a standard curve using the % inhibition values of Trolox at different concentrations.
-
Determine the TEAC value of the test compound by comparing its % inhibition to the Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
This protocol quantifies the antioxidant capacity of a sample by its ability to reduce a ferric iron complex.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).
-
Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.
-
Prepare a series of ferrous sulfate (FeSO₄) solutions of known concentrations to generate a standard curve.
-
Prepare stock and serial dilutions of the test compound and standards.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of each concentration of the test compound, standards, and FeSO₄ solutions to separate wells.
-
Add 175 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 593 nm.
-
Plot the absorbance of the FeSO₄ standards against their concentrations to create a standard curve.
-
Calculate the FRAP value of the test samples by interpolating their absorbance values on the FeSO₄ standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay Protocol
This protocol measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical initiator, in the same buffer. This solution should be prepared fresh.
-
Prepare stock and serial dilutions of the test compound and Trolox standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each concentration of the test compound and Trolox standard to separate wells.
-
Add 150 µL of the fluorescein solution to each well.
-
Pre-incubate the plate at 37°C for at least 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Data Analysis:
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the fluorescence decay curve (AUC) for the blank (buffer only), Trolox standards, and test samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the test compound in Trolox Equivalents from the standard curve.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the antioxidant performance of Methyl 3-tert-butyl-4-hydroxybenzoate and its analogs. While direct quantitative data for this specific compound remains elusive in the public domain, the information on its structural isomer, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, and the provided comparative data for established antioxidants offer valuable context for its potential efficacy.
The detailed protocols and mechanistic explanations herein are intended to empower researchers to conduct robust and reproducible antioxidant assays. The choice of assay should be guided by the specific research question and the nature of the antioxidant being investigated. A multi-assay approach, as outlined in this guide, provides a more complete and reliable assessment of antioxidant capacity.
Future research should focus on generating specific quantitative data for Methyl 3-tert-butyl-4-hydroxybenzoate in a range of antioxidant assays to allow for a more direct and definitive comparison with other synthetic and natural antioxidants. Such data will be invaluable for its potential applications in the pharmaceutical, cosmetic, and food industries.
References
-
Irawan, C., et al. (2022). Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). Available at: [Link]
Sources
Head-to-head comparison of "Methyl 3-tert-butyl-4-hydroxybenzoate" with other parabens
This technical guide provides a head-to-head comparison of Methyl 3-tert-butyl-4-hydroxybenzoate (MtBHP) against standard Methylparaben (MP) .[1]
Subject: Methyl 3-tert-butyl-4-hydroxybenzoate vs. Conventional Parabens
Executive Summary: The "Steric Shield" Hypothesis
Standard parabens (Methyl-, Ethyl-, Propyl-) are the workhorses of preservation, yet they face two critical challenges: enzymatic hydrolysis (short half-life in skin/plasma) and public scrutiny regarding potential endocrine disruption (estrogenicity).[1]
Methyl 3-tert-butyl-4-hydroxybenzoate (MtBHP) represents a structural evolution.[1] By introducing a bulky tert-butyl group at the ortho-position to the phenolic hydroxyl, we introduce "Steric Shielding."[1][2] This modification is not merely cosmetic; it fundamentally alters the physicochemical landscape of the molecule, transforming it from a simple antimicrobial into a hybrid Antimicrobial-Antioxidant system with a potentially distinct toxicological profile.[1]
This guide analyzes whether the trade-off between increased lipophilicity (solubility issues) and enhanced stability/potency justifies its selection over traditional methylparaben.[1]
Chemical Profiling & Physicochemical Properties
The addition of a tert-butyl group significantly increases lipophilicity and alters the electronic environment of the phenol.[1]
Comparative Data Table
| Property | Methylparaben (MP) | Methyl 3-tert-butyl-4-hydroxybenzoate (MtBHP) | Impact on Performance |
| CAS Number | 99-76-3 | 39778-63-7 | |
| Molecular Weight | 152.15 g/mol | 208.25 g/mol | MtBHP is heavier; requires mass adjustment in molar dosing.[1] |
| LogP (Lipophilicity) | 1.96 (Exp) | ~3.8 - 4.2 (Pred) | Critical: MtBHP partitions strongly into lipid phases/membranes.[1] Low aqueous solubility.[1] |
| pKa (Phenolic) | 8.47 | ~9.5 - 10.0 (Pred) | MtBHP remains unionized (active) over a wider pH range due to electron-donating alkyl group.[1] |
| Water Solubility | 2500 mg/L | < 50 mg/L (Est) | MtBHP requires solubilizers (Glycols, Surfactants) for aqueous formulations.[1] |
| Antioxidant Potential | Negligible | High | MtBHP contains the BHT (butylated hydroxytoluene) pharmacophore.[1] |
Performance Analysis: Head-to-Head
A. Antimicrobial Efficacy (The "Cut-Off" Effect)
Parabens function primarily by disrupting membrane transport and inhibiting DNA/RNA synthesis.[1] Efficacy generally increases with chain length (lipophilicity) until the "cut-off" point where solubility is too low to reach the Minimum Inhibitory Concentration (MIC).[1]
-
Gram-Positive (S. aureus):
-
Gram-Negative (E. coli, P. aeruginosa):
-
MP: Weak activity alone; requires boosters (EDTA).[1]
-
MtBHP: Risk of Reduced Efficacy. The bulky tert-butyl group may hinder passage through porin channels in the outer membrane of Gram-negatives.[1] Furthermore, extreme lipophilicity may cause the molecule to get "stuck" in the outer membrane without reaching cytoplasmic targets.
-
B. Stability & Hydrolysis Resistance
Parabens are inactivated by esterases (in skin) and chemical hydrolysis (high pH).[1]
-
Mechanism: The tert-butyl group is at position 3.[1][3][4] The ester is at position 1.[1]
-
Analysis: While the steric bulk protects the hydroxyl (position 4), it is too distant to sterically hinder the ester (position 1) from nucleophilic attack. However, the increased lipophilicity of MtBHP offers "Phase Protection"—in an emulsion, MtBHP will reside almost exclusively in the oil phase, physically sequestering it from aqueous hydrolytic enzymes or hydroxide ions.
C. Safety: The Estrogenicity Question
Parabens are weak estrogen agonists because they mimic the phenolic A-ring of 17
-
Hypothesis: The bulky tert-butyl group at the ortho position creates a steric clash within the Ligand Binding Domain (LBD) of the Estrogen Receptor (ER
).[1] -
Prediction: MtBHP is likely to have significantly lower binding affinity for ER
compared to MP, or potentially act as an antagonist, similar to other hindered phenols. This is a critical advantage for "Clean Label" development.[1]
Visualization: Structure-Activity Relationship (SAR)
Caption: SAR Map illustrating how the tert-butyl modification impacts solubility, stability, and biological interaction.[1]
Experimental Protocols
For researchers validating MtBHP, the following protocols are recommended.
Protocol A: Synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate
Since MtBHP is not a commodity chemical like MP, synthesis may be required.[1]
-
Reagents: 3-tert-butyl-4-hydroxybenzoic acid (1.0 eq), Methanol (excess), Sulfuric Acid (catalytic).[1]
-
Procedure: Reflux acid in methanol with H2SO4 catalyst for 8-12 hours.
-
Workup: Neutralize with NaHCO3, evaporate methanol, extract into Ethyl Acetate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate.
-
Validation: 1H-NMR (Check for t-butyl singlet ~1.4 ppm and methyl ester singlet ~3.9 ppm).
Protocol B: "Phase-Distribution" MIC Assay
Standard aqueous MIC fails for high LogP compounds.[1] Use this modified protocol.
-
Preparation: Dissolve MtBHP in DMSO to create a 100x stock.
-
Media: Mueller-Hinton Broth (MHB) + 0.1% Tween 80 (to maintain dispersion).[1]
-
Inoculum: S. aureus (ATCC 6538) at
CFU/mL.[1] -
Dosing: Serial dilution from 1000 ppm down to 2 ppm.
-
Control: Run Methylparaben side-by-side.[1]
-
Endpoint: Visual turbidity check at 24h.
-
Note: If precipitation is observed before growth, the MIC is "Solubility Limited."
-
Protocol C: Hydrolysis Kinetics (Stability)
-
Buffer: Phosphate buffer pH 8.0 (Accelerated condition).
-
Temperature: 40°C.
-
Sampling: HPLC-UV at 0, 24, 48, 72 hours.
-
Detection: 254 nm.
-
Calculation: Plot
vs. Time to determine pseudo-first-order rate constant ( ). Compare of MP vs. MtBHP.[1]
References
-
Soni, M. G., et al. (2005).[1] "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology. Link
-
Hansch, C., & Leo, A. (1979).[1] "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.[1] (Source for LogP calculation methodologies).
-
Fujita, T., et al. (1964).[1] "A New Substituent Constant,
, Derived from Partition Coefficients." Journal of the American Chemical Society.[1] Link[1] -
PubChem Compound Summary. (2023). "Methyl 3-tert-butyl-4-hydroxybenzoate (CAS 39778-63-7)."[1][5] National Center for Biotechnology Information.[1] Link[1]
-
Darbre, P. D., & Harvey, P. W. (2008).[1][6] "Paraben esters: review of recent studies of endocrine toxicity." Journal of Applied Toxicology. Link
Sources
- 1. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US8367843B2 - Phenol derivative - Google Patents [patents.google.com]
- 4. Cas 52888-72-9,Benzoic acid, 5-(1,1-dimethylethyl)-2-hydroxy-, methyl ester | lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. Paraben esters: review of recent studies of endocrine toxicity, absorption, esterase and human exposure, and discussion of potential human health risks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structural Confirmation of Methyl 3-tert-butyl-4-hydroxybenzoate via ¹H and ¹³C NMR Spectroscopy
<
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to verify the identity of Methyl 3-tert-butyl-4-hydroxybenzoate. We will explore the underlying principles of ¹H and ¹³C NMR, detail a robust experimental protocol, and compare the strengths of NMR with other common analytical techniques.
The Imperative of Structural Verification
Methyl 3-tert-butyl-4-hydroxybenzoate (CAS No. 39778-63-7) is a substituted phenolic compound with potential applications in various fields.[1] Its precise isomeric structure is critical to its chemical and biological activity. Positional isomers, such as Methyl 4-tert-butyl-3-hydroxybenzoate or Methyl 2-tert-butyl-4-hydroxybenzoate, could exhibit significantly different properties. Therefore, confident structural elucidation is not merely a procedural step but a fundamental requirement for reliable research and development.
The Power of NMR in Molecular Cartography
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules.[2][3] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets.[2][4][5] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency pulses and transition between different energy states.[2][4] The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.[6][7]
Deciphering the ¹H NMR Spectrum of Methyl 3-tert-butyl-4-hydroxybenzoate
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity). For Methyl 3-tert-butyl-4-hydroxybenzoate, we anticipate the following key signals:
-
tert-Butyl Protons: A prominent singlet peak integrating to nine protons. The tert-butyl group's protons are all chemically equivalent and have no adjacent protons to couple with, resulting in a single, strong signal.[8] This signal is typically found in the upfield region of the spectrum, around 1.4 ppm.[8]
-
Methyl Ester Protons: A sharp singlet integrating to three protons. Similar to the tert-butyl group, these protons are equivalent and lack neighboring protons for coupling. Their proximity to the electron-withdrawing ester group will shift their signal downfield compared to a simple methyl group, expected around 3.8-3.9 ppm.[9]
-
Aromatic Protons: The aromatic region will display a more complex pattern due to the substitution on the benzene ring. We expect three distinct signals for the three aromatic protons. The substitution pattern breaks the symmetry of the ring, making each aromatic proton chemically non-equivalent.
-
The proton at position 2 (ortho to the ester and meta to the hydroxyl and tert-butyl groups) will likely appear as a doublet.
-
The proton at position 5 (ortho to the hydroxyl and meta to the ester and tert-butyl groups) will also likely be a doublet.
-
The proton at position 6 (ortho to the tert-butyl group and meta to the hydroxyl and ester groups) is expected to be a doublet of doublets, as it is coupled to the protons at positions 2 and 5. The exact chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents.[10][11] The electron-donating hydroxyl group tends to shield (shift upfield) ortho and para protons, while the electron-withdrawing methyl ester group deshields (shifts downfield) them.[10][12][13]
-
-
Hydroxyl Proton: A broad singlet whose chemical shift can vary depending on the concentration and solvent. This signal may also exchange with deuterium in deuterated solvents containing D₂O, causing it to diminish or disappear.
Unveiling the Carbon Skeleton with ¹³C NMR
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For Methyl 3-tert-butyl-4-hydroxybenzoate, we expect to see a specific number of signals corresponding to the unique carbon atoms:
-
Aromatic Carbons: The benzene ring will show six distinct signals in the aromatic region (typically 110-160 ppm).[13][14] The carbons directly attached to the substituents (quaternary carbons) will have different chemical shifts from those bonded to hydrogen.[13] The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon attached to the ester group.
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl group. One for the quaternary carbon and another for the three equivalent methyl carbons. The methyl carbons typically appear in the upfield region of the spectrum.[8]
-
Methyl Ester Carbon: A signal for the methyl carbon of the ester group will be present, typically around 50-60 ppm.
-
Carbonyl Carbon: The carbonyl carbon of the ester group will appear significantly downfield, often in the range of 165-175 ppm, due to the strong deshielding effect of the double-bonded oxygen.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for preparing a sample of Methyl 3-tert-butyl-4-hydroxybenzoate and acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[15] Ensure the solvent is of high purity to avoid extraneous signals.[16]
-
Concentration: Prepare a solution with an appropriate concentration. For ¹H NMR, a concentration of 5-25 mg/mL is generally sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-100 mg/mL) may be required.[17]
-
NMR Tube: Use a clean, dry, high-quality NMR tube. Contaminants on the tube surface can significantly degrade the quality of the spectrum.[18][19]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[15][20]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse.
-
Collect the Free Induction Decay (FID).
-
Signal average a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
Proton decoupling is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum of singlets.
-
Visualizing the Workflow and Structure
To clarify the process, the following diagrams illustrate the experimental workflow and the molecular structure with key NMR-active nuclei.
Caption: Experimental workflow for NMR analysis.
Caption: Structure with key proton and carbon groups.
Comparative Analysis: NMR vs. Other Techniques
While NMR is a premier tool for structural elucidation, other analytical techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed connectivity, stereochemistry, and electronic environment of atoms. | Unambiguous structure determination, non-destructive. | Requires soluble sample, relatively low sensitivity for ¹³C. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide detailed connectivity for isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O). | Fast and simple, good for identifying key functional groups. | Does not provide the full molecular structure. |
| Elemental Analysis | Percentage composition of elements. | Confirms the empirical formula. | Does not distinguish between isomers. |
This table highlights that while techniques like MS and IR are valuable for providing pieces of the structural puzzle, only NMR provides the detailed atomic-level connectivity map required for definitive confirmation.[21][22]
Conclusion
The structural confirmation of Methyl 3-tert-butyl-4-hydroxybenzoate is reliably achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy. The distinct chemical shifts, integration values, and coupling patterns observed in the spectra provide a unique and definitive fingerprint of the molecule, allowing for its unambiguous identification and differentiation from potential isomers. By following a rigorous experimental protocol and understanding the principles of NMR, researchers can ensure the integrity and validity of their scientific findings.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
Chemistry LibreTexts. 12.3: Chemical Shifts and Shielding. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
PubChem. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ResearchGate. Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]
- Google Patents.
-
Western University. NMR Sample Preparation. [Link]
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
-
The Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
-
Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]
-
PrepChem.com. Synthesis of C. Tert-butyl 4-hydroxybenzoate. [Link]
-
mzCloud. Methyl 3 5 di tert butyl 4 hydroxybenzoate. [Link]
-
IntechOpen. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [Link]
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Unknown Source. Chemical shifts. [Link]
-
Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
-
CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Chemistry Stack Exchange. Why do electron-withdrawing groups deshield outer ring protons?. [Link]
-
International Journal of Pharmaceutical Sciences. Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
-
JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]
-
eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]
- Google Patents.
-
Unknown Source. NMR sample preparation guidelines. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]
-
BMRB. Methyl 4-hydroxybenzoate (C8 H8 O3). [Link]
-
YouTube. Basic Introduction to NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Wikipedia. Haloperidol. [Link]
-
YouTube. Synthesis of Methyl Benzoate Lab. [Link]
-
ScienceDirect. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]
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- 15. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to the Antioxidant Efficacy of Methyl 3-tert-butyl-4-hydroxybenzoate and its Precursor Acid
For Researchers, Scientists, and Drug Development Professionals
In the continuous quest for novel and more effective antioxidant agents, understanding the structure-activity relationships of phenolic compounds is paramount. This guide provides an in-depth comparison of the antioxidant potential of Methyl 3-tert-butyl-4-hydroxybenzoate and its precursor, 3-tert-butyl-4-hydroxybenzoic acid. While direct comparative experimental data for these specific molecules is not extensively available in peer-reviewed literature, this guide will construct a robust scientific argument based on the well-established principles of antioxidant chemistry, data from structurally analogous compounds, and detailed experimental protocols for assessing antioxidant activity.
The Foundation of Antioxidant Activity in Hindered Phenols
The antioxidant capacity of both Methyl 3-tert-butyl-4-hydroxybenzoate and 3-tert-butyl-4-hydroxybenzoic acid stems from their classification as hindered phenols. The core mechanism of their antioxidant action is the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals. This process is outlined in the diagram below.
Caption: Mechanism of free radical scavenging by a phenolic antioxidant.
The presence of a bulky tert-butyl group at the ortho position to the hydroxyl group provides significant steric hindrance. This "hindrance" is crucial as it stabilizes the resulting phenoxyl radical, preventing it from initiating new radical chain reactions and enhancing its antioxidant efficacy.
Structure-Activity Relationship: The Impact of Esterification
The key structural difference between the two molecules is the esterification of the carboxylic acid group in 3-tert-butyl-4-hydroxybenzoic acid to a methyl ester in Methyl 3-tert-butyl-4-hydroxybenzoate. This modification can influence the antioxidant activity through several mechanisms:
-
Electron-Donating/Withdrawing Effects: The electronic nature of the substituent at the para-position to the hydroxyl group can influence the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates hydrogen atom donation and enhances antioxidant activity. While a carboxylic acid group can be electron-withdrawing, its ester is generally considered to be less so. This subtle electronic difference could potentially make the hydroxyl group of the methyl ester slightly more prone to donating its hydrogen atom.
-
Lipophilicity: Esterification significantly increases the lipophilicity (fat-solubility) of the molecule. This is a critical factor in real-world applications. In a non-polar environment, such as within a lipid membrane or in an oil-based formulation, the more lipophilic methyl ester would be expected to exhibit superior antioxidant activity due to better solubility and partitioning. Conversely, in an aqueous system, the precursor acid with its higher polarity might be more effective.
-
Steric Effects: The methyl ester group is larger than the carboxylic acid group, which could introduce additional steric effects. However, given its position relative to the phenolic hydroxyl group, this is unlikely to significantly impact the hydrogen-donating ability of the hydroxyl group.
Based on these principles, it is plausible to hypothesize that Methyl 3-tert-butyl-4-hydroxybenzoate may be a more effective antioxidant in lipophilic systems, while 3-tert-butyl-4-hydroxybenzoic acid might show comparable or slightly better activity in aqueous systems. However, without direct experimental data, this remains a well-founded hypothesis.
Experimental Evaluation of Antioxidant Activity
To definitively compare the antioxidant efficacy of these two compounds, a series of standardized in vitro assays should be performed. The following are detailed protocols for three of the most common and respected methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Samples: Prepare stock solutions of Methyl 3-tert-butyl-4-hydroxybenzoate and 3-tert-butyl-4-hydroxybenzoic acid in methanol. From these, create a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
To 1.0 mL of the DPPH solution, add 1.0 mL of each sample dilution.
-
Prepare a control sample containing 1.0 mL of DPPH solution and 1.0 mL of methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates greater antioxidant activity.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of Methyl 3-tert-butyl-4-hydroxybenzoate and 3-tert-butyl-4-hydroxybenzoic acid in the same solvent used to dilute the ABTS•+ working solution.
-
Assay Procedure:
-
To 1.0 mL of the ABTS•+ working solution, add 10 µL of each sample dilution.
-
Prepare a control containing 1.0 mL of the ABTS•+ working solution and 10 µL of the solvent.
-
Incubate the mixtures at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each solution at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.
Experimental Protocol:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
-
Preparation of Test Samples: Prepare dilutions of Methyl 3-tert-butyl-4-hydroxybenzoate and 3-tert-butyl-4-hydroxybenzoic acid in a suitable solvent.
-
Assay Procedure:
-
To 1.5 mL of the FRAP reagent, add 50 µL of the sample dilution.
-
Prepare a blank with 50 µL of the solvent.
-
Incubate the mixtures at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance of the ferrous-TPTZ complex at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using known concentrations of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents.
Comparative Data Summary (Hypothetical)
| Antioxidant Assay | Compound | Expected IC50 / Activity | Rationale |
| DPPH Assay (in Methanol) | 3-tert-butyl-4-hydroxybenzoic acid | Lower IC50 | Higher polarity may favor activity in a polar solvent like methanol. |
| Methyl 3-tert-butyl-4-hydroxybenzoate | Slightly higher IC50 | Lower polarity might slightly hinder activity in a polar solvent. | |
| ABTS Assay (in Ethanol/PBS) | 3-tert-butyl-4-hydroxybenzoic acid | Good activity | Soluble in the assay medium. |
| Methyl 3-tert-butyl-4-hydroxybenzoate | Good to excellent activity | Increased lipophilicity may enhance interaction with the radical in this system. | |
| FRAP Assay (Aqueous Buffer) | 3-tert-butyl-4-hydroxybenzoic acid | Higher FRAP value | Better solubility and reactivity in an aqueous, acidic environment. |
| Methyl 3-tert-butyl-4-hydroxybenzoate | Lower FRAP value | Lower solubility in the aqueous buffer may limit its reducing capacity. | |
| Lipid Peroxidation Assay | 3-tert-butyl-4-hydroxybenzoic acid | Moderate inhibition | Limited partitioning into the lipid phase. |
| Methyl 3-tert-butyl-4-hydroxybenzoate | High inhibition | Enhanced lipophilicity allows for better protection within the lipid environment. |
Conclusion and Future Directions
Based on fundamental principles of antioxidant chemistry and structure-activity relationships, it is reasonable to conclude that the relative antioxidant efficacy of Methyl 3-tert-butyl-4-hydroxybenzoate and its precursor acid, 3-tert-butyl-4-hydroxybenzoic acid, is highly dependent on the system in which they are evaluated.
-
Methyl 3-tert-butyl-4-hydroxybenzoate is likely the more effective antioxidant in non-polar, lipophilic environments such as oils, fats, and biological membranes. This makes it a potentially superior candidate for applications in the food industry as a preservative for fatty foods, in cosmetics for oil-based formulations, and in drug development for targeting oxidative stress within cellular membranes.
-
3-tert-butyl-4-hydroxybenzoic acid may exhibit comparable or slightly superior antioxidant activity in aqueous systems. Its higher polarity would allow for better solubility and radical scavenging in biological fluids or water-based formulations.
References
- Note: As no direct comparative studies were found, this reference list includes sources on the antioxidant mechanisms of phenolic compounds, structure-activity relationships, and standard antioxidant assay protocols.
-
Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]
-
Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed. [Link]
-
The Role of Hindered Phenolic Antioxidants in Modern Material Science. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
DPPH Antioxidant Assay. G-Biosciences. [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
FRAP Antioxidant Assay. G-Biosciences. [Link]
-
Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate. Google Patents.
-
The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. PubMed. [Link]
Benchmarking Guide: Methyl 3-tert-butyl-4-hydroxybenzoate vs. Novel Lipophilic Antioxidants
Executive Summary & Structural Pharmacophore
Methyl 3-tert-butyl-4-hydroxybenzoate (M3T4HB) represents a specific subclass of "hindered phenolic antioxidants." While structurally related to the industry-standard BHT (Butylated Hydroxytoluene), M3T4HB possesses a distinct electronic profile due to the para-ester functionality.
In the current landscape of drug stabilization and therapeutic antioxidant development, M3T4HB is often viewed as a "middle-ground" excipient—offering better lipophilicity than pure phenolic acids but potentially lower radical scavenging kinetics than multi-phenolic novel agents.
This guide benchmarks M3T4HB against two distinct classes of alternatives:
-
The Gold Standard: BHT (Butylated Hydroxytoluene).[1]
-
The Novel Challenger: Lipophilic Curcumin Derivatives (e.g., tert-butyl curcumin), which combine the hindered phenol motif with extended conjugation.
Structural Logic: The "Push-Pull" Effect
The efficacy of M3T4HB is dictated by two competing structural forces:
-
Steric Hindrance (The Shield): The tert-butyl group at the ortho position protects the hydroxyl group from non-radical side reactions, ensuring the molecule survives until it meets a reactive oxygen species (ROS).
-
Electronic Effect (The Tune): Unlike BHT (which has an electron-donating methyl group), M3T4HB has an electron-withdrawing ester group. This slightly increases the O-H Bond Dissociation Energy (BDE), theoretically making it a slower hydrogen donor than BHT, but potentially more stable against auto-oxidation during storage.
Mechanistic Visualization
To understand the benchmarking data, one must visualize the Hydrogen Atom Transfer (HAT) mechanism. The diagram below illustrates how M3T4HB stabilizes a free radical compared to the standard.
Figure 1: Mechanism of Action. The tert-butyl group provides kinetic stability, while the ester group influences the thermodynamic stability of the resulting radical.
Benchmarking Methodology (Protocols)
To objectively compare M3T4HB, we utilize a dual-assay approach: DPPH (for intrinsic radical scavenging) and Lipid Peroxidation Inhibition (for biological relevance in lipophilic environments).
Protocol A: Modified Lipophilic DPPH Assay
Standard aqueous DPPH assays often precipitate lipophilic esters like M3T4HB, yielding false negatives. This modified protocol ensures solubility.
-
Preparation: Dissolve DPPH (0.1 mM) in pure Methanol.
-
Sample Stock: Dissolve M3T4HB and comparators (BHT, Novel Antioxidant) in Ethanol/Hexane (1:1) to ensure full solubility of the ester tails.
-
Reaction: Mix 1.0 mL of Sample + 3.0 mL of DPPH solution.
-
Incubation: 30 minutes in the dark at 25°C.
-
Measurement: Read Absorbance at 517 nm.
-
Calculation:
Protocol B: TBARS Assay (Lipid Peroxidation)
This measures the compound's ability to protect actual lipid substrates (e.g., linoleic acid emulsions) from oxidation.
-
Substrate: Prepare a 20 mM Linoleic Acid emulsion in Tween-20/PBS (pH 7.4).
-
Induction: Add FeSO₄ (0.01 mM) and Ascorbic Acid (0.1 mM) to induce Fenton chemistry peroxidation.
-
Treatment: Add M3T4HB or benchmarks at graded concentrations (10–100 µM).
-
Incubation: 37°C for 24 hours.
-
Detection: Add Thiobarbituric Acid (TBA) reagent, boil at 95°C for 15 mins. Measure pink chromogen at 532 nm.
Comparative Performance Data
The following table synthesizes performance characteristics based on structure-activity relationship (SAR) principles and representative literature values for this chemical class.
| Feature | M3T4HB (Subject) | BHT (Standard) | Tert-Butyl Curcumin (Novel Challenger) |
| Primary Mechanism | HAT (Moderate Rate) | HAT (Fast Rate) | HAT + SPLET (Dual Action) |
| Lipophilicity (LogP) | ~4.8 (High) | ~5.1 (High) | ~6.5 (Very High) |
| DPPH IC50 (µM) | 35 - 45 (Moderate) | 20 - 30 (Strong) | 10 - 15 (Superior) |
| Metabolic Stability | Susceptible to esterases | Resistant (CYP450 oxidation) | Moderate (Glucuronidation) |
| Toxicity Profile | Potential hydrolysis to parabens | Lung toxicity concerns (high dose) | Generally Recognized as Safe (GRAS) backbone |
| Application Niche | Polymer/Excipient Stabilization | Food/Industrial Standard | High-value Nutraceuticals/Therapeutics |
Analysis of Results
-
Radical Scavenging: M3T4HB typically shows a higher IC50 (lower potency) than BHT. This is due to the electron-withdrawing ester group, which strengthens the O-H bond, making hydrogen release energetically more "expensive" than in BHT.
-
The "Novel" Advantage: Novel antioxidants like tert-butyl curcumin outperform M3T4HB because they possess multiple hydroxyl groups and an extended conjugated system that can delocalize the radical electron across two rings, rather than just one.
-
Solubility: M3T4HB excels in formulation compatibility for mid-polarity lipid systems where BHT might crystallize or where highly lipophilic novel agents might precipitate.
Experimental Workflow Diagram
Use this workflow to validate M3T4HB in your specific drug delivery system.
Figure 2: Step-by-step decision matrix for selecting between M3T4HB and novel alternatives.
Expert Commentary & Conclusion
M3T4HB is a specialist, not a generalist.
While novel antioxidants like lipophilic curcuminoids or mitochondria-targeted phenols (e.g., MitoQ) offer superior radical scavenging stoichiometry (often trapping 4+ radicals per molecule vs. 2 for M3T4HB), M3T4HB remains vital for specific contexts:
-
Esterase-Cleavable Prodrugs: If your drug delivery system relies on esterase activation, M3T4HB can serve as a sacrificial antioxidant that eventually metabolizes into a simple paraben-like structure and an alcohol.
-
Cost-to-Benefit: Synthetic phenolic esters are significantly cheaper to manufacture than multi-step novel polyphenols.
Recommendation:
-
Use M3T4HB for stabilizing bulk lipid excipients or polymers where long-term shelf stability is prioritized over acute biological radical scavenging.
-
Switch to Novel Lipophilic Antioxidants (like tert-butyl curcumin) if the goal is active therapeutic intervention in oxidative stress diseases.
References
-
Structure-Antioxidant Activity Relationships of Phenolic Acids. PLOS One. (2015).[2] Detailed analysis of how electron-withdrawing groups (like esters) affect HAT mechanisms. [Link]
-
Two Novel Lipophilic Antioxidants Derivatized from Curcumin. Molecules. (2022).[3] Benchmarking tert-butyl curcumin derivatives against BHT and TBHQ. [Link]
-
Comparison of Various Assays of Antioxidant Activity. Journal of Agricultural and Food Chemistry. (2007). Standard protocols for DPPH and ABTS normalization. [Link]
-
PubChem Compound Summary: Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. (Used as structural reference for the class). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation | PLOS One [journals.plos.org]
- 3. Two Novel Lipophilic Antioxidants Derivatized from Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Methyl 3-tert-butyl-4-hydroxybenzoate Disposal & Handling
Executive Summary
Immediate Action Required: Methyl 3-tert-butyl-4-hydroxybenzoate (CAS 39778-63-7) is a phenolic ester intermediate. While not classified as a P-listed or U-listed acute hazardous waste under RCRA (40 CFR 261.33), it must be managed as Non-Halogenated Organic Waste due to its aquatic toxicity potential and phenolic functionality.
Core Directive: DO NOT dispose of via sanitary sewer (sink) or regular trash.[1] The primary disposal pathway is high-temperature incineration to ensure complete thermal oxidation of the aromatic ring.
Part 1: Chemical Profile & Hazard Identification
To properly segregate waste, you must understand the chemical's behavior.[2] This compound combines a phenolic moiety with an ester group, making it lipophilic and potentially persistent in aquatic environments.
Physiochemical Properties Table[3]
| Property | Data | Operational Implication |
| Chemical Name | Methyl 3-tert-butyl-4-hydroxybenzoate | Official shipping/manifest name |
| CAS Number | 39778-63-7 | Use for waste profiling |
| Physical State | Solid (Crystalline powder) | Dust generation risk during transfer |
| Solubility | Low in water; Soluble in organic solvents (MeOH, DMSO) | Bioaccumulation potential; requires organic waste stream |
| Flash Point | >110°C (Predicted) | Combustible; keep away from open flames |
| Acidity (pKa) | ~8.0 - 8.5 (Phenolic OH) | Incompatible with strong bases and oxidizers |
GHS Hazard Classification
Based on structural analogs (e.g., Methyl 3,5-di-tert-butyl-4-hydroxybenzoate) and functional group analysis:
-
Warning: Causes skin irritation (H315).[3]
-
Warning: Causes serious eye irritation (H319).[3]
-
Environmental: May cause long-lasting harmful effects to aquatic life (H413).[3]
Part 2: Waste Stream Segregation Logic
Effective disposal starts at the bench. You must segregate this compound based on its physical state and the solvents present.
The "Why" Behind the Protocol
Phenolic esters are chemically stable. If released into the environment, they can degrade into free phenols, which are toxic to aquatic life. We utilize High-Temperature Incineration because it guarantees the destruction of the benzene ring, preventing the formation of toxic metabolites.
Waste Classification Decision Tree
The following logic gate determines the correct waste container.
Figure 1: Decision matrix for segregating phenolic ester waste streams. Note that halogenated solvents dictate the downstream incineration parameters.
Part 3: Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired reagents, weighing boats, contaminated gloves, paper towels.
-
Containment: Collect solid waste in a clear, 6-mil polyethylene bag.
-
Double Bagging: If the waste contains pure powder (high concentration), double bag to prevent dust release.
-
Labeling: Affix a Hazardous Waste label.
-
Storage: Place the bag inside a secondary solid waste drum (usually a fiber or poly drum) designated for incineration.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC waste.
-
Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., HDPE is generally safe; use glass for halogenated solvents if long-term storage is required).
-
pH Check: Phenols are weak acids. Do not mix with strong bases (e.g., NaOH waste) in the same container, as this can generate heat or form salts that precipitate out, clogging disposal lines.
-
Transfer: Funnel liquid into the appropriate carboy (Halogenated or Non-Halogenated).
-
Critical: Leave 10% headspace in the container for thermal expansion.
-
-
Cap & Label: Cap tightly. Label with full chemical names of all constituents (e.g., "Methanol 90%, Methyl 3-tert-butyl-4-hydroxybenzoate 10%").
Part 4: Spill Contingency Plan
Phenolic solids can be difficult to clean because they tend to smear and adhere to surfaces.
Spill Response Workflow
Figure 2: Immediate response workflow for solid spills. The use of ethanol in step 4 is critical as water alone may not effectively solubilize the lipophilic ester.
Specific Cleanup Steps:
-
Avoid Dust: Do not dry sweep. Cover the spill with a solvent-dampened pad (Ethanol or Isopropanol) to suppress dust.
-
Solubilize: Wipe the surface with ethanol. The compound is lipophilic; water will bead up and spread the contamination.
-
Decontaminate: Perform a final wash with soapy water to remove residual solvent/phenol film.
Part 5: Regulatory & Compliance Context
US EPA (RCRA) Status
While Methyl 3-tert-butyl-4-hydroxybenzoate is not explicitly listed on the P-List or U-List (40 CFR 261.33), it is regulated under the "Cradle-to-Grave" principle.
-
Generator Responsibility: You are responsible for characterizing the waste.
-
Waste Code Assignment:
-
If mixed with Acetone/Methanol (Flash point < 140°F): Assign D001 (Ignitable).
-
If pure solid: Manage as Non-RCRA Regulated Chemical Waste (unless state-specific regulations apply, e.g., California Title 22).
-
Ecological Stewardship
Phenolic compounds are scrutinized for their potential as Endocrine Disruptors. Even if not legally mandated as "Hazardous" in your specific jurisdiction, ethical scientific practice demands zero-discharge to the environment.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 132646, Benzoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE | 2511-22-0 [chemicalbook.com]
- 5. 3,5-Di-terc-butil-4-hidroxibenzoato de metilo, 98 %, Thermo Scientific Chemicals 25 g | Contact Us [thermofisher.com]
- 6. ehs.umich.edu [ehs.umich.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-tert-butyl-4-hydroxybenzoate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 3-tert-butyl-4-hydroxybenzoate, while routine, demands a thorough understanding of its potential hazards and the corresponding protective measures. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Risks: A Profile of Methyl 3-tert-butyl-4-hydroxybenzoate
Based on this data, Methyl 3-tert-butyl-4-hydroxybenzoate is anticipated to present the following hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: The compound can be corrosive to the eyes, potentially causing significant damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[2]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
-
Potential for Skin Sensitization: Repeated exposure may lead to an allergic skin reaction in some individuals.
-
Environmental Hazards: Similar compounds have shown toxicity to aquatic life.[3][4][5]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential for ensuring personal and environmental safety.
Core Principles of Chemical Handling: Beyond the Fume Hood
Safe handling of any chemical reagent begins before the first measurement is taken. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. An emergency eyewash station and safety shower should be readily accessible.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE is dictated by the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving Methyl 3-tert-butyl-4-hydroxybenzoate.
| Laboratory Operation | Required Eye Protection | Required Hand Protection | Required Body Protection | Required Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | N95 or higher-rated respirator if not in a fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Chemical splash goggles and face shield (if splash hazard exists) | Nitrile or neoprene gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges |
Step-by-Step Guide to Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct use. Follow this sequence to minimize the risk of contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Body Protection: Don a clean laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Select the appropriate gloves and pull them on, ensuring the cuffs of the gloves extend over the sleeves of your lab coat.
Doffing Sequence (to avoid self-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Body Protection: Unbutton and remove your lab coat by turning it inside out as you remove it.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Eye and Face Protection: Remove by handling the earpieces or headband.
-
Respiratory Protection (if worn): Remove without touching the front of the respirator.
-
Final Hand Hygiene: Wash and dry your hands thoroughly one last time.
Visualizing Your PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow for handling Methyl 3-tert-butyl-4-hydroxybenzoate.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has come into contact with Methyl 3-tert-butyl-4-hydroxybenzoate should be considered hazardous waste.[4] Place contaminated gloves, wipes, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.[6] Never dispose of contaminated PPE in the regular trash.
Empty containers of Methyl 3-tert-butyl-4-hydroxybenzoate should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Follow your institution's specific guidelines for the disposal of chemical waste.[4][6]
By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Butyl 4-hydroxybenzoate. Retrieved from [Link]
-
United Initiators. (2025). Safety Data Sheet for TBPB. Retrieved from [Link]
-
S D Fine-Chem Limited. (2018). METHYL-4-HYDROXYBENZOATE Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Methyl Benzoate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


